molecular formula C16H19N3O4S B1675268 LP8

LP8

Cat. No.: B1675268
M. Wt: 349.4 g/mol
InChI Key: ITYCDQJBLCTIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate is a synthetic organic compound with the molecular formula C16H19N3O4S and an average molecular mass of 349.405 g/mol . This molecule is a carbamate derivative that features a pyridin-4-ylcarbamate group linked to a sulfonamide-containing chain, presenting a multifunctional scaffold for chemical and biological research. The compound is provided as a high-purity material for research applications. Its structure, which incorporates both sulfonamide and carbamate functional groups, suggests potential as a key intermediate in medicinal chemistry and drug discovery projects, particularly for the synthesis of more complex molecules or for probing biological pathways. Researchers may find value in this compound for developing enzyme inhibitors or studying signal transduction mechanisms, given the established biological activities of similar sulfonamide and carbamate-based compounds in scientific literature. This product is intended for laboratory research by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]propyl N-pyridin-4-ylcarbamate

InChI

InChI=1S/C16H19N3O4S/c1-13-3-5-15(6-4-13)24(21,22)18-9-2-12-23-16(20)19-14-7-10-17-11-8-14/h3-8,10-11,18H,2,9,12H2,1H3,(H,17,19,20)

InChI Key

ITYCDQJBLCTIID-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(=O)NC2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(=O)NC2=CC=NC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LP8;  LP-8;  LP 8

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lactobacillus plantarum P-8 and Gut Microbiota Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobacillus plantarum P-8 is a probiotic strain isolated from naturally fermented sour cow's milk.[1] As a member of the Lactiplantibacillus genus, it is a Gram-positive lactic acid bacterium that has garnered significant attention for its potential therapeutic applications in modulating the gut microbiota and improving overall host health.[2] Probiotics, defined as live microorganisms that, when administered in adequate amounts, confer a health benefit on the host, are increasingly being investigated as alternatives to traditional therapies for a range of gastrointestinal and systemic disorders.[3] L. plantarum P-8 has demonstrated a range of beneficial properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[4][5] This guide provides a comprehensive technical overview of the mechanisms of action of L. plantarum P-8, with a focus on its interaction with the gut microbiota, its impact on intestinal barrier function, and its immunomodulatory capabilities. Detailed experimental protocols and quantitative data from key studies are presented to provide a thorough understanding of its potential for therapeutic development.

Mechanisms of Action

Lactobacillus plantarum P-8 exerts its beneficial effects through a multi-faceted approach, influencing the host's gut microbiota, intestinal barrier integrity, and immune system.

Modulation of Gut Microbiota Composition

L. plantarum P-8 has been shown to significantly alter the composition of the gut microbiota, promoting the growth of beneficial bacteria while inhibiting pathogenic species. In a human clinical trial involving young, middle-aged, and elderly participants, daily administration of 6 x 10^10 CFU of L. plantarum P-8 for four weeks led to an increase in the abundance of Bifidobacterium and other beneficial bacteria.[6][7] Pyrosequencing of fecal samples from a clinical trial revealed that a 4-week consumption of L. plantarum P-8 (6×10^10 cfu/day) resulted in a significant increase in the relative abundance of five Firmicutes genera (Leuconostoc, Lactobacillus, Sporacetigenium, Blautia, and Staphylococcus) and a decrease in three Proteobacteria genera (Shigella, Escherichia, and Enterobacter).[8] These changes in the microbial landscape are crucial for maintaining gut homeostasis and preventing dysbiosis-related diseases.[8]

Enhancement of Intestinal Barrier Function

A critical function of L. plantarum P-8 is its ability to strengthen the intestinal barrier, which is essential for preventing the translocation of harmful substances from the gut into the bloodstream.[4] In a mouse model of dextran sulfate sodium (DSS)-induced colitis, microencapsulated L. plantarum P-8 preserved intestinal barrier integrity by upregulating the expression of the tight junction proteins Zonula occludens-1 (ZO-1) and occludin.[4] The treatment also increased the expression of MUC-2, a key component of the protective mucus layer.[4] The ability of Lactobacillus strains to adhere to intestinal epithelial cells is a prerequisite for colonization and subsequent probiotic effects.[9] Studies on various L. plantarum strains have demonstrated their strong adhesion capabilities to intestinal cells.[10][11]

Immunomodulation

L. plantarum P-8 exhibits potent immunomodulatory properties by influencing both innate and adaptive immune responses. It has been shown to regulate the production of cytokines, which are key signaling molecules in the immune system. A meta-analysis of studies on L. plantarum revealed that it significantly increases the levels of the anti-inflammatory cytokine IL-10 while reducing the levels of pro-inflammatory cytokines such as IL-4, IFN-γ, and TNF-α.[12][13][14] In a study on broiler chickens, dietary supplementation with L. plantarum P-8 led to increased levels of fecal secretory IgA (sIgA) and IgA(+) lymphocytes in the jejunum and Peyer's patches, indicating an enhanced mucosal immune response.[1] Furthermore, in a DSS-induced colitis mouse model, administration of microencapsulated L. plantarum P-8 resulted in a notable downregulation of the pro-inflammatory cytokines IL-1β, IL-2, and TNF-α.[4]

Production of Short-Chain Fatty Acids (SCFAs)

L. plantarum P-8 contributes to the production of short-chain fatty acids (SCFAs), which are beneficial metabolites produced by the fermentation of dietary fibers by the gut microbiota.[7] The primary SCFAs—acetate, propionate, and butyrate—serve as an energy source for colonocytes, regulate immune function, and have anti-inflammatory properties.[15] A human clinical trial demonstrated that consumption of L. plantarum P-8 increased fecal levels of SCFAs in adults.[8][16] This increase in SCFAs is associated with the observed shifts in the gut microbiota composition, particularly the increase in beneficial, SCFA-producing bacteria.[7]

Antioxidant Activity

L. plantarum strains are known to possess antioxidant properties, which help to mitigate oxidative stress in the gut.[5] Oxidative stress is implicated in the pathogenesis of various chronic diseases. L. plantarum can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5][17] It can also scavenge free radicals, thereby protecting intestinal cells from oxidative damage.[17]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on Lactobacillus plantarum P-8.

Table 1: Effects of L. plantarum P-8 on Gut Microbiota Composition in Humans

Bacterial GenusChange in Relative AbundanceStudy PopulationDosageDurationReference
BifidobacteriumIncreasedYoung, middle-aged, and elderly adults6 x 10^10 CFU/day4 weeks[6][7]
LeuconostocSignificantly IncreasedAdults6 x 10^10 CFU/day4 weeks[8]
LactobacillusSignificantly IncreasedAdults6 x 10^10 CFU/day4 weeks[8]
SporacetigeniumSignificantly IncreasedAdults6 x 10^10 CFU/day4 weeks[8]
BlautiaSignificantly IncreasedAdults6 x 10^10 CFU/day4 weeks[8]
StaphylococcusSignificantly IncreasedAdults6 x 10^10 CFU/day4 weeks[8]
ShigellaDecreasedAdults6 x 10^10 CFU/day4 weeks[8]
EscherichiaDecreasedAdults6 x 10^10 CFU/day4 weeks[8]
EnterobacterDecreasedAdults6 x 10^10 CFU/day4 weeks[8]

Table 2: Immunomodulatory Effects of L. plantarum P-8

Cytokine/ImmunoglobulinChange in LevelModelDosageDurationReference
IL-1βDownregulatedDSS-induced colitis miceNot specifiedNot specified[4]
IL-2DownregulatedDSS-induced colitis miceNot specifiedNot specified[4]
TNF-αDownregulatedDSS-induced colitis miceNot specifiedNot specified[4]
Fecal sIgAIncreasedBroiler chickens2 × 10^6 CFU/mL in drinking water42 days[1][6]
IgGIncreasedBroiler chickens2 × 10^6 CFU/mL in drinking water42 days[6]

Table 3: Effects of L. plantarum P-8 on Intestinal Barrier Proteins in DSS-Induced Colitis Mice

ProteinChange in ExpressionMethod of AnalysisReference
ZO-1UpregulatedWestern Blot, IHC[4]
OccludinUpregulatedWestern Blot, IHC[4]
MUC-2UpregulatedNot specified[4]

Table 4: Survival Rate of Free and Microencapsulated L. plantarum P-8 in vitro

ConditionFree L. plantarum P-8 Survival RateMicroencapsulated L. plantarum P-8 Survival RateDurationReference
Simulated Gastrointestinal ConditionsNot specified82.3%3 hours[4]
Simulated Intestinal FluidNot specified84.93%3 hours[4]
65°CLowerSignificantly Higher30 minutes[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo DSS-Induced Colitis Mouse Model
  • Animal Model: Male C57BL/6J mice are typically used.

  • Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days).

  • Treatment Groups:

    • Control group: Receives a standard diet and regular drinking water.

    • DSS group: Receives DSS in drinking water.

    • Probiotic group (PM): Receives DSS and is treated with microencapsulated L. plantarum P-8 via oral gavage.

  • Parameters Measured:

    • Body weight, colon length, and disease activity index (DAI): Monitored daily to assess the severity of colitis.

    • Histopathological analysis: Colon tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate tissue damage.

    • Immunohistochemistry (IHC) and Western Blot: Used to determine the expression levels of tight junction proteins (ZO-1, occludin) and other relevant proteins in colon tissue.

    • Cytokine analysis: Levels of pro-inflammatory and anti-inflammatory cytokines in colon tissue or serum are measured using ELISA or other immunoassays.

  • Reference: [4]

Human Clinical Trials for Gut Microbiota Analysis
  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

  • Participants: Healthy volunteers or patients with specific conditions (e.g., IBS) are recruited.

  • Intervention:

    • Experimental group: Receives a daily oral dose of L. plantarum P-8 (e.g., 6 x 10^10 CFU).

    • Control group: Receives a placebo.

  • Duration: Typically ranges from 4 to 12 weeks.

  • Sample Collection: Fecal samples are collected at baseline and at various time points throughout the study.

  • Microbiota Analysis:

    • DNA Extraction: Genomic DNA is extracted from fecal samples.

    • 16S rRNA Gene Sequencing: The V3-V4 region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Bioinformatic Analysis: Sequencing data is processed to identify and quantify the different bacterial taxa present in the samples.

  • SCFA Analysis: Fecal concentrations of SCFAs are measured using gas chromatography-mass spectrometry (GC-MS).

  • References: [7][8][16]

In Vitro Survival Rate Assay
  • Simulated Gastrointestinal Conditions:

    • Simulated Gastric Fluid (SGF): L. plantarum P-8 (free or microencapsulated) is incubated in SGF (pH 2.0-3.0 with pepsin) for a specified time (e.g., 2 hours).

    • Simulated Intestinal Fluid (SIF): Following incubation in SGF, the bacteria are transferred to SIF (pH 6.8 with pancreatin and bile salts) and incubated for another period (e.g., 2-3 hours).

  • High-Temperature Stress: Free and microencapsulated L. plantarum P-8 are incubated at elevated temperatures (e.g., 55°C and 65°C) for a set duration (e.g., 30 minutes).

  • Viable Cell Count: After exposure to stress conditions, the number of viable bacteria is determined by plating serial dilutions on MRS agar and counting the colony-forming units (CFU) after incubation.

  • Reference: [4]

Adhesion Assay to Intestinal Epithelial Cells
  • Cell Line: A human intestinal epithelial cell line, such as Caco-2 or NCM460, is used.

  • Cell Culture: Cells are grown to confluence in appropriate culture medium in multi-well plates.

  • Bacterial Preparation: L. plantarum strains are grown in MRS broth, harvested, washed, and resuspended in phosphate-buffered saline (PBS).

  • Co-incubation: The bacterial suspension is added to the confluent cell monolayers at a specific multiplicity of infection (e.g., 100 bacteria per cell) and incubated for a defined period (e.g., 1.5 hours) at 37°C in a 5% CO2 atmosphere.

  • Washing and Lysis: Non-adherent bacteria are removed by washing with PBS. The cells are then lysed with a trypsin/EDTA solution to release the adherent bacteria.

  • Quantification: The number of adherent bacteria is determined by plating serial dilutions of the cell lysate on MRS agar and counting the CFUs.

  • Reference: [10]

Visualizations

Signaling Pathway

NLRP3_Inflammasome_Pathway DSS DSS-induced Intestinal Injury PAMPs_DAMPs PAMPs/DAMPs DSS->PAMPs_DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation L_plantarum_P8 L. plantarum P-8 (Microencapsulated) L_plantarum_P8->NLRP3 Suppresses Activation

Caption: L. plantarum P-8 suppresses the NLRP3 inflammasome pathway.

Experimental Workflow

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis GroupC Control Group Induction Induce Colitis with DSS (Groups DSS & PM) GroupDSS DSS Group GroupDSS->Induction GroupPM DSS + P-8 Group GroupPM->Induction Treatment Administer Microencapsulated P-8 (Group PM) Induction->Treatment Monitoring Daily Monitoring: - Body Weight - DAI Treatment->Monitoring Sacrifice Sacrifice and Sample Collection Monitoring->Sacrifice Histology Histopathology (H&E) Sacrifice->Histology WesternBlot Western Blot (ZO-1, Occludin) Sacrifice->WesternBlot Cytokines Cytokine Measurement (ELISA) Sacrifice->Cytokines

Caption: Workflow for the DSS-induced colitis mouse model study.

Logical Relationship

Mechanisms_of_Action Lp8 Lactobacillus plantarum P-8 ModulateMicrobiota Modulates Gut Microbiota This compound->ModulateMicrobiota StrengthenBarrier Strengthens Intestinal Barrier This compound->StrengthenBarrier ModulateImmunity Modulates Immune Response This compound->ModulateImmunity ProduceMetabolites Produces Beneficial Metabolites This compound->ProduceMetabolites IncreaseBeneficial ↑ Beneficial Bacteria (e.g., Bifidobacterium) ModulateMicrobiota->IncreaseBeneficial DecreasePathogenic ↓ Pathogenic Bacteria (e.g., Shigella) ModulateMicrobiota->DecreasePathogenic IncreaseTJ ↑ Tight Junctions (ZO-1, Occludin) StrengthenBarrier->IncreaseTJ IncreaseMucus ↑ Mucus Production (MUC-2) StrengthenBarrier->IncreaseMucus DecreaseProInflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) ModulateImmunity->DecreaseProInflammatory IncreaseAntiInflammatory ↑ Anti-inflammatory Cytokines (IL-10) ModulateImmunity->IncreaseAntiInflammatory IncreaseSCFA ↑ SCFAs ProduceMetabolites->IncreaseSCFA Outcome Improved Gut Health and Reduced Inflammation IncreaseBeneficial->Outcome DecreasePathogenic->Outcome IncreaseTJ->Outcome IncreaseMucus->Outcome DecreaseProInflammatory->Outcome IncreaseAntiInflammatory->Outcome IncreaseSCFA->Outcome

Caption: Mechanisms of action of L. plantarum P-8 on gut health.

Conclusion

Lactobacillus plantarum P-8 is a promising probiotic strain with well-documented beneficial effects on gut health. Its ability to modulate the gut microbiota, enhance intestinal barrier function, and regulate the host immune response underscores its potential as a therapeutic agent for a variety of gastrointestinal disorders, including inflammatory bowel disease.[4][5] The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of L. plantarum P-8-based products. Future studies should continue to explore the strain-specific mechanisms of action, optimal dosing strategies, and long-term safety and efficacy in human populations. The use of advanced techniques, such as metagenomics and metabolomics, will further elucidate the complex interactions between L. plantarum P-8, the gut microbiota, and the host, paving the way for targeted and personalized probiotic therapies.

References

Characterization of Lactobacillus plantarum P-8: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobacillus plantarum P-8 is a probiotic strain isolated from traditionally fermented sour milk in Inner Mongolia, China.[1] Extensive research has demonstrated its significant potential in modulating the gut-brain axis, alleviating stress and anxiety, and enhancing cognitive function.[2][3] This document provides a comprehensive technical overview of L. plantarum P-8, including its genomic features, probiotic characteristics, safety profile, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to support its scientific validation and potential applications in the development of novel therapeutics and functional foods.

Genomic Characteristics

Whole-genome sequencing of Lactobacillus plantarum P-8 has provided critical insights into its genetic makeup and functional potential. The genome consists of a single circular chromosome and multiple plasmids, encoding a wide array of genes associated with its probiotic functions.

Table 1: Genomic Features of Lactobacillus plantarum P-8

Genomic FeatureValueReference
Chromosome Size3.0 - 3.23 Mbp[4][5][6]
Number of Plasmids3 to 6[4][5]
Total Protein Encoding Genes~2892 - 3151[4][6]
G+C Content~44.5%[7]

Source: Genomic analysis data from multiple studies.[4][5][6][7]

A functional annotation of the P-8 genome has identified genes responsible for the production of antimicrobial compounds like plantaricin, as well as genes involved in carbohydrate metabolism and stress tolerance, which contribute to its survival and activity in the gastrointestinal tract.[4][6]

Probiotic Properties and Efficacy

Lactobacillus plantarum P-8 exhibits a range of beneficial properties that have been validated through in vitro and in vivo studies, including human clinical trials.

Gastrointestinal Survival and Adhesion

A critical attribute of a probiotic is its ability to survive the harsh conditions of the upper gastrointestinal tract and adhere to the intestinal mucosa. L. plantarum P-8 has demonstrated excellent tolerance to acidic environments and bile salts.[1]

Table 2: Survival Rate of Lactobacillus plantarum Strains in Simulated Gastrointestinal Conditions

StrainConditionSurvival Rate (%)Reference
L. plantarum (general)Simulated Gastric Juice (pH 2.0, with pepsin)56.7[8]
L. plantarum (general)Simulated Intestinal Juice (pH 8.0, with trypsin)97.77[8]
L. plantarum JAMI_LB_05Artificial Gastric Juice (pH 2.5)96.71 ± 4.10[9]
L. plantarum PMO08Simulated Gastric Digestion0.40 (viable cell counting)[10]
L. plantarum PMO08Simulated Intestinal Digestion0.45 (viable cell counting)[10]

Note: Data for specific P-8 strain varies; the table presents data for other L. plantarum strains to illustrate general capabilities. It has been noted that L. plantarum P-8 showed higher tolerance against gastrointestinal conditions than many other strains.[3]

Adhesion to intestinal epithelial cells is crucial for colonization and exerting probiotic effects. Studies on various L. plantarum strains have shown adhesion percentages to Caco-2 cells ranging from approximately 2% to over 12%.[9][11]

Gut-Brain Axis Modulation and Cognitive Enhancement

A significant body of evidence supports the role of L. plantarum P-8 in modulating the gut-brain axis. The clinical trial NCT03268447, a randomized, double-blind, placebo-controlled study, provided key quantitative data on its effects on stress, anxiety, and cognition in stressed adults.[2]

Table 3: Efficacy of Lactobacillus plantarum P-8 in a 12-Week Clinical Trial (NCT03268447)

ParameterP-8 Group (Mean Difference)Placebo Groupp-valueReference
DASS-42 Stress Score (at 4 weeks) -2.94---0.048[2]
DASS-42 Anxiety Score (at 4 weeks) -2.82---0.031[2]
Plasma IFN-γ (at 12 weeks) -8.07 pg/ml---< 0.001[2]
Plasma TNF-α (at 12 weeks) -1.52 pg/ml---< 0.001[2]

Source: Results from a randomized, double-blind, placebo-controlled study.[2]

The study demonstrated that daily consumption of 10 log CFU of L. plantarum P-8 for 12 weeks significantly reduced scores of stress and anxiety compared to a placebo.[2] These psychological benefits were accompanied by enhanced memory and cognitive functions.[2]

Immunomodulatory and Anti-inflammatory Effects

Lactobacillus plantarum P-8 exerts potent immunomodulatory and anti-inflammatory effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2]

A key mechanism underlying its anti-inflammatory action is the inhibition of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome signaling pathway.[12][13] By downregulating the activation of the NLRP3 inflammasome, L. plantarum P-8 reduces the production of the pro-inflammatory cytokines IL-1β and IL-18.[12][14]

Signaling Pathways and Mechanisms of Action

The beneficial effects of Lactobacillus plantarum P-8 are mediated through complex signaling pathways.

Gut_Brain_Axis cluster_gut Gut Lumen cluster_intestinal_barrier Intestinal Barrier cluster_systemic Systemic Circulation & Brain L_plantarum_P8 Lactobacillus plantarum P-8 Gut_Microbiota Modulation of Gut Microbiota L_plantarum_P8->Gut_Microbiota Pathogens Reduced Opportunistic Pathogens L_plantarum_P8->Pathogens SCFA Increased Short-Chain Fatty Acids (SCFAs) Gut_Microbiota->SCFA Neurotransmitters Influence on Neurotransmitter Synthesis Gut_Microbiota->Neurotransmitters Precursor Production IEC Intestinal Epithelial Cells SCFA->IEC Energy Source HPA_Axis Modulation of HPA Axis SCFA->HPA_Axis Immune_Cells Gut-Associated Lymphoid Tissue (GALT) IEC->Immune_Cells Signaling Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IFN-γ) Immune_Cells->Cytokines Brain Reduced Stress & Anxiety Improved Cognition Cytokines->Brain HPA_Axis->Brain Neurotransmitters->Brain

Caption: Gut-Brain Axis Modulation by L. plantarum P-8.

Anti_Inflammatory_Pathway L_plantarum_P8 Lactobacillus plantarum P-8 NLRP3_Inflammasome NLRP3 Inflammasome Activation L_plantarum_P8->NLRP3_Inflammasome Inhibits Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Mature IL-1β Caspase1->IL1B Cleavage IL18 Mature IL-18 Caspase1->IL18 Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Pro_IL18 Pro-IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1B->Inflammation IL18->Inflammation

Caption: Inhibition of NLRP3 Inflammasome by L. plantarum P-8.

Safety and Toxicology

Lactobacillus plantarum is generally recognized as safe (GRAS). The safety of the P-8 strain has been confirmed through various assessments. It does not exhibit hemolytic activity and has been evaluated for antibiotic resistance, showing no transferable resistance genes. Acute oral toxicity studies in animal models have not revealed any adverse effects.

Experimental Protocols

Assessment of Survival in Simulated Gastrointestinal Conditions

This protocol assesses the viability of L. plantarum P-8 when exposed to simulated gastric and intestinal fluids.

  • Preparation of Simulated Gastric Fluid (SGF): Dissolve pepsin (e.g., 3 g/L) in sterile saline (0.5% w/v) and adjust the pH to 2.0-3.0 with concentrated HCl.

  • Preparation of Simulated Intestinal Fluid (SIF): Dissolve pancreatin (e.g., 1 g/L) and bile salts (e.g., 0.3-0.5% w/v) in sterile saline and adjust the pH to 7.0-8.0.

  • Inoculation and Incubation: Inoculate a known concentration of L. plantarum P-8 (e.g., 10^8-10^9 CFU/mL) into SGF and incubate for a specified period (e.g., 1-2 hours) at 37°C with gentle agitation.

  • Transfer to SIF: Centrifuge the bacterial suspension from the SGF, resuspend the pellet in SIF, and incubate for a further period (e.g., 2-4 hours) at 37°C.

  • Viable Cell Count: Enumerate the surviving bacteria at different time points using plate counting on MRS agar. The survival rate is calculated as (log CFU of surviving cells / log CFU of initial cells) x 100%.

GI_Survival_Workflow Start L. plantarum P-8 Culture (Known CFU/mL) SGF Inoculate into Simulated Gastric Fluid (SGF) pH 2.0-3.0, 37°C Start->SGF Incubate_SGF Incubate (e.g., 1-2 hours) SGF->Incubate_SGF Centrifuge_Wash Centrifuge and Resuspend in SIF Incubate_SGF->Centrifuge_Wash SIF Inoculate into Simulated Intestinal Fluid (SIF) pH 7.0-8.0, 37°C Centrifuge_Wash->SIF Incubate_SIF Incubate (e.g., 2-4 hours) SIF->Incubate_SIF Plate_Count Plate on MRS Agar and Enumerate Colonies Incubate_SIF->Plate_Count End Calculate Survival Rate Plate_Count->End

Caption: Experimental Workflow for GI Survival Assay.

Caco-2 Cell Adhesion Assay

This protocol quantifies the ability of L. plantarum P-8 to adhere to human intestinal epithelial cells.

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) in 24-well plates until a confluent monolayer is formed (typically 15-21 days post-seeding).

  • Bacterial Preparation: Prepare a suspension of L. plantarum P-8 in antibiotic-free cell culture medium at a specific concentration (e.g., 10^7-10^8 CFU/mL).

  • Co-incubation: Wash the Caco-2 cell monolayers with sterile phosphate-buffered saline (PBS). Add the bacterial suspension to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C in a 5% CO2 atmosphere.

  • Washing: Gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.

  • Quantification: Lyse the Caco-2 cells with a detergent (e.g., 1% Triton X-100) to release the adherent bacteria. Perform serial dilutions of the lysate and plate on MRS agar to determine the number of adherent CFU. The adhesion percentage is calculated as (adherent CFU / initial CFU) x 100%.

Cytokine Measurement by ELISA

This protocol measures the concentration of cytokines in plasma samples from clinical trials.

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add plasma samples and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked streptavidin (e.g., streptavidin-HRP) and incubate for 30 minutes.

  • Substrate Addition and Measurement: Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.

Conclusion

Lactobacillus plantarum P-8 is a well-characterized probiotic strain with a robust safety profile and significant, clinically validated efficacy in improving mental well-being and cognitive function through its influence on the gut-brain axis. Its defined genomic characteristics and clear mechanisms of action, including immunomodulation and anti-inflammatory effects via the NLRP3 inflammasome pathway, make it a compelling candidate for use in functional foods, dietary supplements, and as a potential live biotherapeutic product. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and developers in the field of probiotics and human health.

References

An In-depth Technical Guide to the Genetic Profile of Lactobacillus plantarum P-8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactobacillus plantarum P-8 is a probiotic bacterium originally isolated from a traditionally fermented dairy product in China. It has garnered significant interest within the scientific community due to its notable probiotic characteristics, including high tolerance to acid and bile, strong adhesion to intestinal surfaces, and antimicrobial activity against various pathogens.[1] This guide provides a comprehensive overview of the genetic profile of L. plantarum P-8, detailing its genomic and plasmid architecture, key functional genes, and the experimental methodologies used for its characterization.

Genomic and Plasmid Architecture

The complete genome of Lactobacillus plantarum P-8 consists of a single circular chromosome and multiple plasmids.[1][2] The genomic features are summarized in the tables below, providing a quantitative overview of its genetic composition.

Chromosome and Plasmid Data

The following table summarizes the key quantitative data for the chromosome and plasmids of Lactobacillus plantarum P-8.

Genetic ElementSize (bp)GC Content (%)Number of Protein-Coding GenesReference
Chromosome3,033,69344.52,892[2][3]
Plasmid LBPp145,418Not ReportedNot Reported[4]
Plasmid LBPp249,018Not ReportedNot Reported[4]
Plasmid LBPp339,468Not ReportedNot Reported[4]
Plasmid LBPp437,042Not ReportedNot Reported[4]
Plasmid LBPp516,105Not ReportedNot Reported[4]
Plasmid LBPp68,686Not ReportedNot Reported[4]
Plasmid LBPp715,174Not ReportedNot Reported[4]

Note: Some reports indicate the presence of six plasmids, while others list seven. The data presented here is a compilation from available genomic databases.[1][2][4]

Functional Annotation of Plasmids

The plasmids of L. plantarum P-8, while largely uncharacterized, are known to carry genes involved in essential cellular processes and adaptation. Functional analysis of homologous plasmids in other L. plantarum strains suggests that they may encode traits such as heavy metal resistance, bacteriocin production, and carbohydrate metabolism.[5] In L. plantarum P-8, some plasmid-encoded proteins have been classified into functional categories related to information storage and processing (e.g., transposases and transcriptional regulators) and metabolism.[1]

Key Functional Genes

The probiotic and antimicrobial properties of L. plantarum P-8 are encoded by specific genes and gene clusters within its genome.

Bacteriocin Production: The Plantaricin Gene Cluster

A key feature of the L. plantarum P-8 genome is the presence of a gene cluster associated with the production of plantaricin, a type of bacteriocin with antimicrobial activity.[2] This gene cluster is homologous to the plantaricin loci found in other L. plantarum strains, such as J51 and C11.[6] The cluster typically includes genes encoding the bacteriocin precursor peptides (e.g., PlnE/PlnF, PlnJ/PlnK), as well as genes involved in their post-translational modification, transport, and immunity.[7] The production of plantaricin is a key mechanism behind the antibacterial activity of L. plantarum P-8.

Experimental Protocols

The following sections detail the methodologies typically employed for the genetic characterization of Lactobacillus plantarum P-8.

Bacterial Culture and Genomic DNA Extraction
  • Cultivation: A single colony of Lactobacillus plantarum P-8 is inoculated into De Man, Rogosa, and Sharpe (MRS) broth and incubated at 37°C for 18-24 hours under microaerophilic conditions.

  • Cell Harvesting: The bacterial cells are harvested by centrifugation.

  • DNA Extraction: High-quality genomic DNA is extracted using a commercial kit, such as the QIAamp Genomic DNA Kit (Qiagen), often with a preliminary lysozyme treatment to ensure efficient lysis of the Gram-positive cell wall. The integrity and purity of the extracted DNA are assessed by agarose gel electrophoresis and spectrophotometry (A260/A280 ratio).

Genome Sequencing and Assembly
  • Library Preparation: A DNA library is constructed from the extracted genomic DNA. For Illumina sequencing, this involves fragmenting the DNA, followed by end-repair, A-tailing, and ligation of sequencing adapters. For PacBio SMRT sequencing, a 10-kb library is typically prepared.

  • Sequencing: Whole-genome sequencing is performed using a high-throughput platform such as the Illumina HiSeq or PacBio RS II system.

  • Data Filtering and Assembly: Raw sequencing reads are filtered to remove low-quality data. The high-quality reads are then assembled de novo using software such as SOAPdenovo or the SMRT Analysis software suite.

Genome Annotation and Bioinformatic Analysis
  • Gene Prediction: Protein-coding genes, rRNA, and tRNA genes are predicted using tools like Glimmer or Prokka.

  • Functional Annotation: The predicted genes are functionally annotated by comparing their sequences against public databases such as NCBI non-redundant (nr), UniProt, COG (Clusters of Orthologous Groups), and KEGG (Kyoto Encyclopedia of Genes and Genomes).

  • Bacteriocin Gene Cluster Analysis: Specific bioinformatics tools like BAGEL and antiSMASH are used to identify and annotate bacteriocin gene clusters.

Visualizations

Experimental Workflow for Genomic Analysis

experimental_workflow cluster_culture Bacterial Culture & DNA Extraction cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis culture L. plantarum P-8 Culture dna_extraction Genomic DNA Extraction culture->dna_extraction library_prep Library Preparation dna_extraction->library_prep sequencing Whole Genome Sequencing library_prep->sequencing assembly Genome Assembly sequencing->assembly annotation Gene Annotation assembly->annotation functional_analysis Functional Analysis annotation->functional_analysis

Caption: Workflow for the genomic analysis of L. plantarum P-8.

Plantaricin Production Signaling Pathway

The production of plantaricin in Lactobacillus plantarum is often regulated by a three-component signal transduction system, a form of quorum sensing.

plantaricin_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm inducer Inducer Peptide (PlnA) hk Histidine Kinase (PlnB) inducer->hk Binds and Activates rr Response Regulator (PlnC/D) hk->rr Phosphorylates plantaricin_genes Plantaricin Gene Cluster rr->plantaricin_genes Activates Transcription

References

A Comprehensive Technical Guide on the Isolation, Characterization, and Probiotic Potential of Lactobacillus plantarum P-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobacillus plantarum P-8 is a probiotic strain with significant potential for therapeutic and functional food applications. This technical guide provides an in-depth overview of its discovery, isolation from traditional fermented dairy products, and extensive characterization. We detail the experimental protocols for its identification, assessment of its probiotic properties, and summarize its physiological and genomic attributes. This document consolidates key quantitative data and visualizes complex biological pathways and experimental workflows to serve as a comprehensive resource for the scientific and drug development communities.

Discovery and Isolation

Lactobacillus plantarum P-8 was discovered and isolated from traditionally fermented sour milk samples collected from herdsmen on the Wulatezhongqi grassland in Bayannaoer, Inner Mongolia, China[1][2]. This region is known for its unique traditional dairy products. The isolation was part of a larger screening effort to identify novel probiotic strains from natural sources[1]. L. plantarum P-8 was selected from 347 other Lactobacillus strains due to its superior tolerance to the harsh conditions of the digestive system, including gastric acid, intestinal fluid, and bile salts[1].

The strain has been deposited in the China General Microbiological Culture Collection Center (CGMCC) under the accession numbers CGMCC No. 5468 and CGMCC No. 6312[3][4].

Isolation and Screening Workflow

The general workflow for the isolation and screening of Lactobacillus plantarum P-8 is outlined below.

G cluster_0 Isolation Phase cluster_1 Screening & Identification Phase A Sample Collection (Fermented Sour Milk from Inner Mongolia) B Serial Dilution & Plating (on MRS Agar) A->B C Incubation (Anaerobic, 37°C) B->C D Colony Selection (Based on Morphology) C->D E Gram Staining & Catalase Test D->E F Gastrointestinal Tolerance Assays (Acid, Bile, Pepsin, Pancreatin) E->F G 16S rRNA Gene Sequencing F->G Selection of Tolerant Strains H Strain Identification (Lactobacillus plantarum P-8) G->H

Caption: Workflow for the isolation and identification of L. plantarum P-8.

Genomic and Phenotypic Characterization

Lactobacillus plantarum P-8 has been extensively characterized both phenotypically and genotypically.

Genomic Characteristics

The complete genome of L. plantarum P-8 has been sequenced, revealing a circular chromosome of 3.03 Mb and the presence of seven plasmids[5][6]. This large genome size is characteristic of the versatile L. plantarum species and encodes a wide array of genes related to carbohydrate metabolism, environmental adaptation, and the production of bioactive compounds[7][8]. Comparative genomic analysis has identified genetic determinants for bile tolerance, cell adhesion, bacteriocin production, and the biosynthesis of vitamins like folate and riboflavin[7].

Probiotic Properties and Physiological Data

L. plantarum P-8 exhibits excellent probiotic characteristics, particularly its ability to survive transit through the gastrointestinal tract. Below is a summary of its performance in various tolerance tests.

Table 1: Gastrointestinal Tolerance of Lactobacillus plantarum P-8

Parameter Condition Survival Rate / Growth Reference
Gastric Acid Tolerance pH 2.5 with 0.3% pepsin High [1]
Intestinal Fluid Tolerance 0.45% bile salts with 0.1% pancreatin High [1]
Bile Salt Tolerance 0.3% Oxgall Good Growth [9]

| Salt Tolerance | Up to 8% NaCl | No significant inhibition |[10] |

Table 2: Optimal Growth Conditions

Parameter Optimal Range Reference
Temperature 30 - 37 °C [11]

| pH | 5.0 - 7.5 |[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of L. plantarum P-8.

Bacterial Culture and Activation

Objective: To prepare a viable bacterial suspension for experimental use. Protocol:

  • Retrieve cryopreserved bacterial strains of L. plantarum P-8.

  • Activate the strains by inoculating into sterile De Man, Rogosa and Sharpe (MRS) broth.

  • Incubate at 37°C for 24 hours under anaerobic conditions[2].

  • For large-scale growth, inoculate the activated culture into fresh sterile MRS broth at a 5% (v/v) ratio[2].

  • Incubate at 37°C for 16-24 hours until the culture reaches the logarithmic growth phase[2][9].

  • Harvest the bacterial cells by centrifugation at 8000 rpm at 4°C for 10 minutes[2].

  • Discard the supernatant and resuspend the bacterial pellet in sterile normal saline or appropriate buffer to create a standardized bacterial suspension[2].

Artificial Gastrointestinal Juice Tolerance Assay

Objective: To evaluate the survival of L. plantarum P-8 under simulated stomach and intestinal conditions. Protocol:

  • Artificial Gastric Juice Preparation: Prepare a solution at pH 2.5 containing 0.3% (w/v) pepsin[10].

  • Artificial Intestinal Juice Preparation: Prepare a solution containing 0.45% (w/v) bile salts and 0.1% (w/v) pancreatin[10].

  • Inoculation: Add a known quantity (CFU/mL) of the prepared L. plantarum P-8 suspension to both the artificial gastric juice and intestinal juice.

  • Incubation: Incubate the gastric juice suspension at 37°C for a specified period (e.g., 2-3 hours) and the intestinal juice suspension for a subsequent period (e.g., 4-6 hours).

  • Viable Cell Count: Determine the viable cell count (CFU/mL) by plating serial dilutions of the suspension on MRS agar plates before and after incubation[10].

  • Calculation: Calculate the survival rate as: (Final CFU/mL / Initial CFU/mL) x 100%.

Health Benefits and Mechanism of Action

Research has demonstrated that L. plantarum P-8 confers several health benefits, primarily related to gut health and the gut-brain axis.

Modulation of Gut Microbiota

Clinical trials have shown that daily consumption of L. plantarum P-8 can significantly alter the composition of the gut microbiota. Administration of P-8 (1010 CFU/day) for four weeks was found to increase the population of beneficial bacteria, such as Bifidobacterium, while decreasing opportunistic pathogens like Escherichia and Shigella[3][12]. This shift in microbial balance is associated with improved intestinal health.

Gut-Brain Axis and Neurological Effects

L. plantarum P-8 has a notable impact on the gut-brain axis, alleviating symptoms of stress and anxiety and improving cognitive functions[13][14][15].

Table 3: Summary of Clinical Trial Results on Stress and Cognition

Parameter Dosage Duration Outcome Reference
Stress & Anxiety (DASS-42 Score) 1010 CFU/day 12 weeks Significant reduction in stress and anxiety scores compared to placebo[15]. [15]
Pro-inflammatory Cytokines (IFN-γ, TNF-α) 1010 CFU/day 12 weeks Significant reduction compared to placebo[15]. [15]

| Cognitive Function | 1010 CFU/day | 12 weeks | Enhanced social emotional cognition and verbal learning/memory[15]. |[15] |

The proposed mechanism involves the modulation of neuroactive pathways. P-8 consumption has been linked to an increase in the gut microbiota's potential to synthesize vitamin K2, short-chain fatty acids (SCFAs), and neurotransmitters like GABA[14]. This modulation can influence host inflammatory responses and brain function.

G cluster_0 Gut Environment cluster_1 Host System P8 L. plantarum P-8 Consumption Microbiota Modulates Gut Microbiota (↑ Bifidobacterium, Faecalibacterium) P8->Microbiota Metabolites Increases Neuroactive Metabolites (↑ SCFAs, GABA) Microbiota->Metabolites Immune Reduces Pro-inflammatory Cytokines (↓ TNF-α, IFN-γ) Metabolites->Immune Anti-inflammatory Effect Brain Brain Function Metabolites->Brain Gut-Brain Axis Signaling Immune->Brain Vagus Nerve / Systemic Circulation Outcome ↓ Stress & Anxiety ↑ Cognitive Function Brain->Outcome

References

Microbial Interactions of Lactobacillus plantarum P-8 in the Gut: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Lactobacillus plantarum P-8 is a probiotic strain originally isolated from traditionally fermented dairy products, which has demonstrated significant potential in modulating the gastrointestinal environment.[1] Through a multifaceted mechanism of action, L. plantarum P-8 interacts with the host and its resident microbiota to confer a range of health benefits. These interactions include direct modulation of the gut microbial composition, enhancement of the intestinal barrier integrity, and sophisticated regulation of the host immune system and metabolic functions. This guide provides an in-depth review of the current scientific understanding of these interactions, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways to support further research and development in the fields of probiotics and therapeutics.

Mechanisms of Gut Interaction

The efficacy of Lactobacillus plantarum P-8 as a probiotic is rooted in its ability to survive gastrointestinal transit, adhere to the intestinal mucosa, and actively influence the gut ecosystem.

Adhesion and Colonization

The initial step for probiotic interaction within the gut is adhesion to the intestinal epithelial cells and mucus layer. This process is crucial for colonization and prevents the immediate clearance of the bacteria, allowing for sustained interaction with the host. L. plantarum strains, in general, possess various surface proteins, such as mucus-binding proteins (MucBP) and fibronectin-binding proteins, that facilitate this adhesion.[2] Studies on food-associated L. plantarum strains have shown a strong, albeit strain-dependent, ability to adhere to human intestinal cells, a critical feature for exerting probiotic effects. While specific adhesion studies on the P-8 strain are not extensively detailed in the provided results, its demonstrated persistence in the human gut for several weeks post-consumption implies an effective colonization capability.[1]

Modulation of Gut Microbiota

L. plantarum P-8 actively reshapes the composition of the gut microbiota. Administration in human trials has been shown to significantly increase the population of beneficial bacteria, such as Bifidobacterium, while concurrently reducing the numbers of opportunistic pathogens like Desulfovibrio.[3] This shift in microbial balance is believed to be a primary contributor to an improved gastrointestinal microenvironment.[3] The mechanism behind this modulation may involve the production of antimicrobial substances and competition for nutrients and adhesion sites.

Production of Antimicrobial Substances

Like many L. plantarum strains, the P-8 strain is suggested to produce bacteriocins, known as plantaricins.[4] These antimicrobial peptides have a range of activity against pathogenic bacteria, including both Gram-positive and some Gram-negative species.[5] By producing plantaricins, L. plantarum P-8 can directly inhibit the growth of competing pathogens in the gut, thereby creating a more favorable environment for beneficial microbes to thrive.[4]

Enhancement of Intestinal Barrier Function

A healthy intestinal barrier is critical for preventing the translocation of harmful substances from the gut lumen into circulation. L. plantarum P-8 contributes to the integrity of this barrier. In a mouse model of Dextran Sulfate Sodium (DSS)-induced colitis, administration of microencapsulated L. plantarum P-8 was shown to alleviate intestinal epithelial barrier injury by upregulating the expression of tight junction-related proteins like occludins and zonula occludens (ZOs).[6] This strengthening of the mucosal barrier reduces intestinal permeability and subsequent inflammation.

Immunomodulatory Effects

L. plantarum P-8 engages in a complex cross-talk with the host's immune system, primarily within the gut-associated lymphoid tissue (GALT). This interaction leads to a balanced immune response, characterized by the suppression of excessive inflammation and the promotion of protective immunity.

Regulation of Cytokines

L. plantarum P-8 has demonstrated a profound ability to modulate cytokine profiles. In human trials and animal models, its administration has been associated with a decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), and Interleukin-17 (IL-17).[3][7] Simultaneously, it has been shown to increase the levels of anti-inflammatory and regulatory cytokines, including Interleukin-10 (IL-10) and Interferon-gamma (IFN-γ).[3][7] This rebalancing of the cytokine environment is crucial for its anti-inflammatory effects.

Stimulation of Mucosal Immunity

The strain enhances the mucosal immune defense system. In studies involving broiler chickens, dietary supplementation with L. plantarum P-8 led to increased levels of fecal secretory Immunoglobulin A (sIgA) and a higher population of IgA(+) lymphocytes in the jejunum.[8] sIgA is the primary antibody isotype in the intestinal lumen and plays a critical role in neutralizing toxins and pathogens. Furthermore, the P-8 strain was found to increase the presence of CD3(+) and CD4(+) T cells in the intestinal tissues, indicating a broad stimulation of the cellular immune response.[8]

Signaling Pathway Modulation

One of the key mechanisms underlying the anti-inflammatory action of L. plantarum P-8 is the suppression of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome signaling pathway.[6] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of potent pro-inflammatory cytokines. By suppressing this pathway, L. plantarum P-8 effectively reduces the production of these inflammatory mediators, thereby mitigating intestinal inflammation as seen in colitis models.[6]

NLRP3_Inflammasome_Pathway cluster_pathway NLRP3 Inflammasome Signaling LpP8 L. plantarum P-8 NLRP3 NLRP3 LpP8->NLRP3 Inhibits Pathogen Pathogen Signals (e.g., LPS, toxins) Pathogen->NLRP3 Activates ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Active IL-1β (Inflammation) ProIL1b->IL1b

Figure 1: L. plantarum P-8 inhibits the NLRP3 inflammasome pathway.

Metabolic Interactions

Beyond direct microbial and immune interactions, L. plantarum P-8 significantly influences host metabolism.

Production of Short-Chain Fatty Acids (SCFAs)

Consumption of L. plantarum P-8 has been associated with increased concentrations of SCFAs in the gut.[4] SCFAs, such as butyrate, propionate, and acetate, are metabolites produced by bacterial fermentation of dietary fibers. They serve as a primary energy source for colonocytes, help maintain intestinal barrier function, and have systemic anti-inflammatory and metabolic benefits.

Influence on Host Lipid Metabolism

In a hyperlipidemic rat model, L. plantarum P-8 demonstrated significant hypolipidemic effects.[9] Administration of the probiotic resulted in lower serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), coupled with an increase in high-density lipoprotein cholesterol (HDL-C).[9] The study also noted that L. plantarum P-8 enhanced the fecal excretion of cholesterol, triglycerides, and bile acids, suggesting a mechanism involving reduced lipid absorption and increased elimination.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on L. plantarum P-8.

Table 1: Effects on Gut Microbiota and Metabolites in Humans

Parameter Dosage Duration Result Reference
Bifidobacterium 6 x 10¹⁰ CFU/day 4 weeks Increased population [3]
Desulfovibrio 6 x 10¹⁰ CFU/day 4 weeks Decreased population [3]
Fecal SCFAs 10¹⁰ CFU/day 4 weeks Increased concentrations [4]

| Fecal Secretory IgA | 10¹⁰ CFU/day | 4 weeks | Increased levels |[4] |

Table 2: Immunomodulatory Effects

Parameter Model Dosage Duration Result Reference
IL-4 Human N/A (Meta-analysis) N/A Mean Difference: -0.48 pg/mL [7]
IL-10 Human N/A (Meta-analysis) N/A Mean Difference: +9.88 pg/mL [7]
TNF-α Human N/A (Meta-analysis) N/A Mean Difference: -2.34 pg/mL [7]
IFN-γ Human N/A (Meta-analysis) N/A Mean Difference: -0.99 pg/mL [7]
Fecal sIgA Broilers 2 x 10⁶ CFU/mL (in water) 42 days Increased levels (P≤0.027) [8]

| CD4(+) T cells | Broilers | 2 x 10⁶ CFU/mL (in water) | 42 days | Significantly increased (P<0.0052) |[8] |

Table 3: Effects on Lipid Metabolism in Hyperlipidemic Rats

Parameter Dosage Duration Result vs. Model Group Reference
Serum Total Cholesterol (TC) Not specified Not specified Lowered [9]
Serum Triglycerides (TG) Not specified Not specified Lowered [9]
Serum LDL-C Not specified Not specified Lowered [9]
Serum HDL-C Not specified Not specified Elevated [9]

| Fecal Excretion of TC, TG | Not specified | Not specified | Enhanced |[9] |

Key Experimental Protocols

Human Clinical Trial Protocol (General Workflow)

This protocol is a generalized representation based on methodologies described in human studies involving L. plantarum P-8.[1][4]

  • Subject Recruitment: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria. Baseline physiological data and fecal samples are collected (Week 0).

  • Intervention: Subjects are randomly assigned to a probiotic group or a placebo group in a double-blind manner. The probiotic group receives a daily oral dose of L. plantarum P-8 (e.g., 6 x 10¹⁰ CFU) for a specified period (e.g., 4 weeks).

  • Sample Collection: Fecal and/or blood samples are collected at regular intervals during the intervention period (e.g., Weeks 4, 8, 12) and post-intervention to assess persistence.

  • Microbiota Analysis: Fecal DNA is extracted, and 16S rRNA gene sequencing is performed to analyze the composition and diversity of the gut microbiota.

  • Metabolite Analysis: Fecal samples are analyzed for SCFA concentrations using gas chromatography. Serum samples are analyzed for cytokines and lipid profiles using ELISA and standard biochemical assays, respectively.

  • Data Analysis: Statistical analyses are performed to compare the changes in microbial populations, metabolites, and immune markers between the probiotic and placebo groups over time.

Human_Trial_Workflow Recruit Subject Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Sample Collection (Feces, Blood - Week 0) Recruit->Baseline Random Randomization (Double-Blind) Baseline->Random GroupP8 Probiotic Group (L. plantarum P-8) Random->GroupP8 GroupPlacebo Placebo Group Random->GroupPlacebo Intervention 4-Week Intervention GroupP8->Intervention GroupPlacebo->Intervention FollowUp Follow-up Sample Collection (Weeks 4, 8, 12+) Intervention->FollowUp Analysis Multi-Omics Analysis FollowUp->Analysis Microbiota 16S rRNA Sequencing Analysis->Microbiota Metabolites SCFA & Lipid Analysis Analysis->Metabolites Immune Cytokine Profiling Analysis->Immune Stats Statistical Comparison & Conclusion Analysis->Stats

Figure 2: Generalized workflow for a human clinical trial with L. plantarum P-8.

DSS-Induced Colitis Mouse Model Protocol

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of L. plantarum P-8.[6]

  • Animal Model: Male C57BL/6 mice are used. The animals are housed under specific pathogen-free conditions and allowed to acclimatize.

  • Group Allocation: Mice are randomly divided into groups: Control (no treatment), DSS Model (DSS only), and Probiotic (DSS + L. plantarum P-8).

  • Probiotic Administration: The Probiotic group receives a daily oral gavage of microencapsulated L. plantarum P-8 (e.g., 1 x 10⁹ CFU/day) for a period (e.g., 14 days) prior to and during DSS induction.

  • Colitis Induction: Colitis is induced in the DSS Model and Probiotic groups by providing 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days. The Control group receives regular drinking water.

  • Monitoring and Scoring: Mice are monitored daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

  • Sample Collection and Analysis: At the end of the experiment, mice are euthanized. Colon tissues are collected to measure length, perform histological analysis (H&E staining), and conduct molecular analysis (Western blot or qPCR) for tight junction proteins (occludin, ZO-1) and inflammatory markers (NLRP3, Caspase-1, IL-1β).

Conclusion and Future Directions

Lactobacillus plantarum P-8 exerts its beneficial effects on the host through a synergistic combination of interactions within the gut. It favorably modulates the resident microbiota, enhances intestinal barrier function, and orchestrates a balanced immune and metabolic response. The quantitative data clearly support its role in increasing beneficial bacteria, regulating key cytokines, and improving lipid metabolism. For researchers and drug development professionals, L. plantarum P-8 represents a promising candidate for the development of live biotherapeutics aimed at managing inflammatory bowel diseases, metabolic disorders, and other conditions linked to gut dysbiosis. Future research should focus on elucidating the specific molecular effectors (e.g., surface proteins, metabolites) responsible for these interactions and conducting larger-scale, targeted human clinical trials to validate its therapeutic efficacy for specific disease indications.

References

The Robust Survivor: A Technical Guide to the Survival and Colonization of Lactobacillus plantarum P-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the survival and colonization capabilities of Lactobacillus plantarum P-8, a probiotic strain with significant potential for therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for assessing its viability and persistence, and visualizes the intricate signaling pathways involved in its interaction with the host.

Quantitative Data on Survival and Colonization

The resilience of Lactobacillus plantarum P-8 in the gastrointestinal (GI) tract is a critical determinant of its probiotic efficacy. The following tables summarize the quantitative data on its survival under simulated GI conditions and its ability to colonize the gut.

Table 1: Survival of Lactobacillus plantarum P-8 in Simulated Gastrointestinal Conditions

ConditionDuration (hours)Survival Rate (%) - Free CellsSurvival Rate (%) - MicroencapsulatedReference
Simulated Gastric Juice (pH 2.0)3Not specified, but significantly lower than encapsulated82.3[1]
Simulated Intestinal Juice (pH 8.0)3Not specified, but significantly lower than encapsulated84.93[1]

Note: While specific survival rates for free cells were not provided in the primary source, it was noted that microencapsulation provided effective protection.

Table 2: Colonization of Lactobacillus plantarum in Murine Models

HostDietGut RegionColonization Level (log10 CFU/g)Duration of ColonizationReference
Gnotobiotic RatsStandardSmall IntestineIncreased between 1 and 5 weeksAt least 5 weeks[2]
Gnotobiotic RatsStandardCecumIncreased between 1 and 5 weeksAt least 5 weeks[2]
Germ-free C57Bl/6J MiceStandard ChowCecum and Colon11.34 ± 0.3715 days[3]
Germ-free C57Bl/6J MiceWestern DietCecum and Colon~10-fold lower than standard chow15 days[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines the key experimental protocols used to assess the survival and colonization of Lactobacillus plantarum P-8.

In Vitro Survival in Simulated Gastrointestinal Conditions

This protocol assesses the viability of L. plantarum P-8 when exposed to simulated gastric and intestinal environments.[1]

1. Preparation of Simulated Gastric Juice (pH 2.0):

  • Dissolve 0.2% (w/v) NaCl and 0.3% (w/v) pepsin in distilled water.

  • Adjust the pH to 2.0 using 1 M HCl.[1]

2. Preparation of Simulated Intestinal Juice (pH 8.0):

  • Dissolve 0.2% (w/v) NaCl, 0.2% (w/v) trypsin, and 0.3% (w/v) bile salt in distilled water.

  • Adjust the pH to 8.0 using 1 M NaOH.[1]

3. Incubation and Viable Cell Count:

  • Incubate a known quantity of L. plantarum P-8 (free or microencapsulated) in the simulated juices at 37°C with vigorous shaking (100 rpm).

  • At specified time intervals (e.g., 0, 1, 2, and 3 hours), withdraw aliquots.[1]

  • Perform serial dilutions and plate on appropriate growth media (e.g., MRS agar) to determine the total viable bacterial count (CFU/mL).

In Vivo Colonization Assessment in Murine Models

This protocol evaluates the ability of L. plantarum to colonize the intestinal tract of mice.

1. Animal Model and Inoculation:

  • Utilize germ-free or gnotobiotic rodents to prevent interference from native microbiota.

  • Administer a known dose of L. plantarum to the animals, typically via oral gavage.

2. Sample Collection and Analysis:

  • At predetermined time points, euthanize the animals and aseptically collect contents from different sections of the GI tract (e.g., small intestine, cecum, colon).[2]

  • Homogenize the collected contents and perform serial dilutions.

  • Plate the dilutions on selective agar plates to enumerate the L. plantarum colonies.

  • Express the results as colony-forming units (CFU) per gram of gut contents.[2]

Adhesion Assay to Intestinal Epithelial Cells (Caco-2)

This in vitro assay measures the ability of L. plantarum to adhere to human intestinal cells, a key step in colonization.

1. Cell Culture:

  • Culture Caco-2 cells (a human colon adenocarcinoma cell line) to form a confluent monolayer in appropriate cell culture plates.

2. Bacterial Preparation and Co-incubation:

  • Prepare a suspension of L. plantarum in a suitable buffer (e.g., PBS) to a specific optical density.

  • Add the bacterial suspension to the Caco-2 cell monolayers and incubate for a defined period (e.g., 90 minutes) at 37°C in a 5% CO2 atmosphere.[4]

3. Washing and Quantification:

  • After incubation, wash the monolayers multiple times with sterile PBS to remove non-adherent bacteria.[4]

  • Lyse the Caco-2 cells with a solution like 0.25% Trypsin/EDTA to release the adherent bacteria.[4]

  • Enumerate the adhered bacteria by plating serial dilutions on MRS agar.

  • Adhesion can also be visualized and quantified using microscopy after Gram staining.[4]

Signaling Pathways and Experimental Workflows

The interaction of Lactobacillus plantarum P-8 with the host is mediated by complex signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and the experimental workflows described above.

Survival_Assessment_Workflow cluster_gastric Simulated Gastric Phase cluster_intestinal Simulated Intestinal Phase cluster_analysis Analysis start_gastric L. plantarum P-8 (Known CFU) incubation_gastric Incubate in Simulated Gastric Juice (pH 2.0, 37°C) start_gastric->incubation_gastric Introduce sampling_gastric Sample at T=0, 1, 2, 3h incubation_gastric->sampling_gastric serial_dilution Serial Dilution sampling_gastric->serial_dilution start_intestinal L. plantarum P-8 (Known CFU) incubation_intestinal Incubate in Simulated Intestinal Juice (pH 8.0, 37°C) start_intestinal->incubation_intestinal Introduce sampling_intestinal Sample at T=0, 1, 2, 3h incubation_intestinal->sampling_intestinal sampling_intestinal->serial_dilution plating Plate on MRS Agar serial_dilution->plating enumeration Enumerate CFU plating->enumeration calculation Calculate Survival Rate (%) enumeration->calculation

Caption: Workflow for In Vitro Survival Assessment.

Colonization_Assessment_Workflow cluster_animal_phase In Vivo Phase cluster_sampling Sample Collection cluster_analysis Microbiological Analysis animal_model Germ-Free/ Gnotobiotic Mice inoculation Oral Gavage with L. plantarum P-8 animal_model->inoculation colonization_period Colonization Period (e.g., 15 days) inoculation->colonization_period euthanasia Euthanize Mice colonization_period->euthanasia dissection Aseptically Collect GI Tract Contents euthanasia->dissection homogenization Homogenize Samples dissection->homogenization serial_dilution Serial Dilution homogenization->serial_dilution plating Plate on Selective Agar serial_dilution->plating enumeration Enumerate L. plantarum (CFU/g) plating->enumeration

Caption: Workflow for In Vivo Colonization Assessment.

NFkB_Signaling_Pathway cluster_probiotic L. plantarum cluster_macrophage Macrophage cluster_outcome Immune Response probiotic L. plantarum (e.g., RS-09) TLR2 TLR2 probiotic->TLR2 interacts with NFkB_activation NF-κB Activation TLR2->NFkB_activation triggers M1_polarization M1 Macrophage Polarization NFkB_activation->M1_polarization leads to cytokine_production Pro-inflammatory Cytokine Production (e.g., IL-6) M1_polarization->cytokine_production results in pathogen_clearance Enhanced Pathogen Clearance cytokine_production->pathogen_clearance

Caption: L. plantarum and the NF-κB Signaling Pathway.

TOR_Signaling_Pathway cluster_gut Gut Lumen cluster_host_tissues Host Tissues probiotic L. plantarum intestinal_epithelium Intestinal Epithelium probiotic->intestinal_epithelium nutrients Dietary Nutrients nutrients->intestinal_epithelium fat_body Fat Body intestinal_epithelium->fat_body Nutrient Sensing TOR_signaling TOR Signaling fat_body->TOR_signaling activates brain Brain hormonal_signals Hormonal Signals (Insulin-like peptides, Ecdysone) brain->hormonal_signals prothoracic_gland Prothoracic Gland prothoracic_gland->hormonal_signals TOR_signaling->brain signals to TOR_signaling->prothoracic_gland signals to growth Systemic Growth hormonal_signals->growth

Caption: L. plantarum and the TOR Signaling Pathway.

References

The Effects of Lactobacillus plantarum P-8 on Intestinal Barrier Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction The intestinal barrier is a complex, multi-layered system crucial for maintaining gut homeostasis by regulating the passage of nutrients while preventing the translocation of harmful substances, antigens, and microorganisms. A compromised barrier, often termed "leaky gut," is implicated in the pathogenesis of numerous inflammatory and metabolic diseases. Probiotics, defined as live microorganisms that confer a health benefit on the host, are increasingly recognized for their ability to fortify this critical barrier. Lactobacillus plantarum P-8 is a specific probiotic strain isolated from traditionally fermented dairy products that has demonstrated significant potential in enhancing intestinal barrier function through direct and indirect mechanisms.[1] This technical guide provides an in-depth overview of the current scientific evidence regarding the effects of L. plantarum P-8, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action on Intestinal Barrier Integrity

Lactobacillus plantarum P-8 directly and indirectly reinforces the intestinal barrier by enhancing the structural components of the epithelium and modulating the host's immune response.

1.1. Enhancement of Tight Junction Proteins and Mucus Layer The intestinal epithelial barrier's integrity is primarily maintained by complex protein structures known as tight junctions (TJs), which seal the paracellular space between adjacent epithelial cells. Key proteins involved in TJ formation include Zonula Occludens-1 (ZO-1) and occludin.[2] Additionally, a layer of mucus, primarily composed of mucin-2 (MUC-2), provides a physical and chemical barrier against luminal pathogens and toxins.[2]

In a murine model of Dextran Sulfate Sodium (DSS)-induced colitis, administration of microencapsulated L. plantarum P-8 was shown to preserve intestinal barrier integrity by significantly upregulating the expression of both ZO-1 and occludin.[2][3] The treatment also increased the levels of the crucial mucus layer component, MUC-2, thereby strengthening the first line of defense of the intestinal mucosa.[2][3]

Table 1: Effects of L. plantarum P-8 Microcapsules on Intestinal Barrier and Disease Markers in DSS-Induced Colitis Mouse Model

Parameter DSS Group (Control) L. plantarum P-8 Microcapsule Group Outcome
Histopathological Score 6.67 ± 0.58 1.67 ± 0.58 Significant reduction in colonic mucosal injury[2]
ZO-1 Expression Reduced Upregulated Preservation of tight junction integrity[2]
Occludin Expression Reduced Upregulated Preservation of tight junction integrity[2]

| MUC-2 Expression | Reduced | Upregulated | Reinforcement of the intestinal mucus barrier[2] |

1.2. Signaling Pathways for Barrier Reinforcement While studies specific to the P-8 strain are emerging, research on other L. plantarum strains provides insight into the likely molecular mechanisms. L. plantarum has been shown to induce the translocation of ZO-1 and occludin to the tight junction region through the activation of Toll-like receptor 2 (TLR2) signaling.[4][5] This activation highlights a homeostatic role for innate immune signaling in maintaining epithelial barrier function, a mechanism likely employed by the P-8 strain.[4]

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell cluster_junction Paracellular Space Lp_P8 L. plantarum P-8 TLR2 Toll-like Receptor 2 (TLR2) Lp_P8->TLR2 binds Cascade Intracellular Signaling Cascade TLR2->Cascade activates ZO1 ZO-1 Cascade->ZO1 promotes translocation Occludin Occludin Cascade->Occludin promotes translocation TJ Tight Junction Reinforcement ZO1->TJ Occludin->TJ Inflammation_Inhibition_Pathway cluster_pathways Intracellular Inflammatory Pathways Stimulus Inflammatory Stimulus (e.g., DSS, Pathogens) NLRP3 NLRP3 Inflammasome Activation Stimulus->NLRP3 NFkB NF-κB Pathway Activation Stimulus->NFkB Lp_P8 L. plantarum P-8 Lp_P8->NLRP3 inhibits Lp_P8->NFkB inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->Cytokines promotes release NFkB->Cytokines promotes transcription Barrier_Damage Intestinal Barrier Disruption Cytokines->Barrier_Damage Human_Trial_Workflow cluster_assays Analytical Methods Recruit Subject Recruitment (N=33, multiple age groups) Baseline Baseline Fecal Sampling Recruit->Baseline Intervention Intervention Phase L. plantarum P-8 (6x10^10 CFU/day) 4 Weeks Baseline->Intervention Post Post-Intervention Fecal Sampling Intervention->Post Analysis Sample Analysis Post->Analysis qPCR Microbiota Quantification (qPCR) Analysis->qPCR HPLC SCFA & TBA Analysis (HPLC) Analysis->HPLC ELISA sIgA Measurement (ELISA) Analysis->ELISA

References

The Immunomodulatory Landscape of Lactobacillus plantarum P-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobacillus plantarum P-8, a probiotic strain originally isolated from the natural fermentation of sour cow's milk, has garnered significant scientific interest for its immunomodulatory capabilities.[1] Extensive research, encompassing in vitro, in vivo, and human clinical studies, has demonstrated the potential of L. plantarum P-8 to modulate both innate and adaptive immune responses. This technical guide provides an in-depth overview of the immunomodulatory properties of L. plantarum P-8, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this probiotic strain.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of Lactobacillus plantarum P-8 have been quantified across various studies, demonstrating its influence on cytokine production, immune cell populations, and immunoglobulin levels. The following tables summarize the key quantitative findings.

Table 1: Effect of Lactobacillus plantarum P-8 on Cytokine Levels in Stressed Adults
CytokineChangeMean Difference95% Confidence Intervalp-valueStudy DurationReference
IFN-γReduction8.07 pg/ml-11.2 to -4.93< 0.00112 weeks[2]
TNF-αReduction1.52 pg/ml-2.14 to -0.89< 0.00112 weeks[2]
Table 2: Immunomodulatory Effects of Lactobacillus plantarum P-8 in Broiler Chickens
ParameterEffectSignificance (p-value)Study DurationReference
Fecal Secretory IgA (sIgA)Increased≤0.02742 days[1]
IgA+ Lymphocytes (Jejunum & Peyer's Patches)Increased<0.00142 days[1]
CD3+ T cells (Small Intestine)Increased-42 days[1]
CD4+ T cells (Intestinal Tissues)Significantly Increased<0.005242 days[1]
Th1 and Th2 Cytokine ExpressionEnhanced-14 days[1]
Table 3: Effect of Lactobacillus plantarum P-8 on Cytokine Levels in Neonatal Piglets
CytokineChangeSignificance (p-value)Study ContextReference
IL-2Reduced< 0.05Spraying of L. plantarum P-8 fermentation broth[3]
IL-6Reduced< 0.05Spraying of L. plantarum P-8 fermentation broth[3]
Table 4: General Immunomodulatory Effects of Lactobacillus plantarum (Meta-analysis)
CytokineChangeMean Difference (pg/mL)95% Confidence Intervalp-valueReference
IL-4Reduced-0.48-0.79 to -0.17< 0.05[4]
IL-10Increased9.886.52 to 13.2< 0.05[4]
TNF-αReduced-2.34-3.5 to -1.19< 0.05[4]
IFN-γReduced-0.99-1.56 to -0.41< 0.05[4]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature on the immunomodulatory properties of Lactobacillus plantarum P-8.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a general method for quantifying cytokine concentrations in biological samples such as serum, plasma, or cell culture supernatants.

Materials:

  • 96-well ELISA plates

  • Capture antibody (specific to the cytokine of interest)

  • Detection antibody (biotinylated, specific to the cytokine of interest)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer. Add blocking buffer (e.g., assay diluent) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Development: Wash the plate. Add TMB substrate to each well and incubate until a color change is observed.

  • Stopping the Reaction: Add stop solution to each well to stop the color development.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the cytokine concentrations in the samples.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, such as a probiotic.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from blood samples

  • RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

  • Lactobacillus plantarum P-8 (prepared as a heat-killed or live stimulus)

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE)

  • 96-well cell culture plates

  • Scintillation counter (for [³H]-thymidine) or microplate reader (for non-radioactive assays)

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Seeding: Adjust the PBMC concentration and seed them into a 96-well plate.

  • Stimulation: Add the Lactobacillus plantarum P-8 preparation, PHA (positive control), or medium alone (negative control) to the respective wells.

  • Incubation: Incubate the plate for a period of 3 to 6 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement (using [³H]-thymidine):

    • Add [³H]-thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

Natural Killer (NK) Cell Activity Assay

This assay evaluates the cytotoxic activity of NK cells against target tumor cells.

Materials:

  • Effector cells: PBMCs or isolated NK cells

  • Target cells: K562 cell line (a human erythroleukemic cell line sensitive to NK cell-mediated lysis)

  • Calcein-AM or other fluorescent dye for labeling target cells

  • RPMI-1640 medium

  • 96-well V-bottom plates

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Target Cell Labeling: Label the K562 target cells with Calcein-AM.

  • Co-culture: Co-culture the labeled target cells with the effector cells (PBMCs or isolated NK cells) at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator to allow for cell lysis.

  • Measurement of Lysis:

    • Centrifuge the plate and collect the supernatant.

    • Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence microplate reader.

    • Alternatively, analyze the cells by flow cytometry to determine the percentage of lysed target cells.

  • Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Measurement of Fecal Secretory IgA (sIgA)

This protocol describes the quantification of sIgA in fecal samples, a key indicator of mucosal immunity.

Materials:

  • Fecal samples

  • Extraction buffer (e.g., PBS with protease inhibitors)

  • sIgA ELISA kit

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Weigh a portion of the fecal sample.

    • Add a specific volume of extraction buffer and vortex thoroughly to create a homogenous suspension.

    • Centrifuge the suspension at high speed to pellet the solid debris.

    • Collect the supernatant, which contains the fecal extracts.

  • ELISA for sIgA:

    • Follow the manufacturer's instructions for the sIgA ELISA kit. This typically involves a sandwich ELISA procedure similar to the one described for cytokines, using antibodies specific for human sIgA.

  • Data Normalization: Express the sIgA concentration relative to the initial weight of the fecal sample (e.g., in µg/g of feces).

Signaling Pathways and Mechanisms of Action

Lactobacillus plantarum P-8 exerts its immunomodulatory effects through the interaction of its cell surface components with pattern recognition receptors (PRRs) on immune and intestinal epithelial cells. This interaction triggers a cascade of intracellular signaling pathways, primarily involving Toll-like Receptor 2 (TLR2), Mitogen-Activated Protein Kinases (MAPKs), and Nuclear Factor-kappa B (NF-κB).

TLR2-Mediated Recognition and Downstream Signaling

Lactobacillus plantarum strains are recognized by TLR2 on the surface of immune cells such as macrophages and dendritic cells, as well as on intestinal epithelial cells. This recognition initiates a signaling cascade that leads to the activation of downstream pathways.

TLR2_Signaling cluster_extracellular Extracellular Space cluster_cell Immune Cell / Epithelial Cell L. plantarum P-8 L. plantarum P-8 TLR2 TLR2 L. plantarum P-8->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TAK1->MAPK_Pathway NFkB_Pathway NF-κB Pathway TAK1->NFkB_Pathway Cytokine_Production Cytokine Production (e.g., TNF-α, IL-6, IL-10) MAPK_Pathway->Cytokine_Production NFkB_Pathway->Cytokine_Production

Caption: TLR2 signaling cascade initiated by L. plantarum P-8.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation and immune responses. Lactobacillus plantarum has been shown to modulate the phosphorylation of key MAPK proteins such as ERK, p38, and JNK, thereby influencing cytokine production.

MAPK_Pathway cluster_mapk MAPK Cascade L. plantarum P-8 L. plantarum P-8 TLR2 TLR2 L. plantarum P-8->TLR2 TAK1 TAK1 TLR2->TAK1 ERK ERK TAK1->ERK p38 p38 TAK1->p38 JNK JNK TAK1->JNK AP1 AP-1 (Transcription Factor) ERK->AP1 p38->AP1 JNK->AP1 Cytokine_Genes Cytokine Gene Expression AP1->Cytokine_Genes

Caption: Modulation of the MAPK pathway by L. plantarum P-8.

Regulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by L. plantarum, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro- and anti-inflammatory genes.

NFkB_Pathway cluster_nucleus L. plantarum P-8 L. plantarum P-8 TLR2 TLR2 L. plantarum P-8->TLR2 IKK_complex IKK Complex TLR2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

Caption: Regulation of the NF-κB pathway by L. plantarum P-8.

Conclusion

Lactobacillus plantarum P-8 demonstrates significant and multifaceted immunomodulatory properties. Its ability to influence a wide range of immune parameters, from cytokine profiles to cellular responses, underscores its potential as a therapeutic agent for conditions characterized by immune dysregulation. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area. A deeper understanding of the strain-specific mechanisms and the intricate signaling pathways involved will be crucial for harnessing the full therapeutic potential of Lactobacillus plantarum P-8 in clinical applications.

References

An In-depth Technical Guide to Metabolites Produced by Lactobacillus plantarum P-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolites produced by the probiotic strain Lactobacillus plantarum P-8. The document summarizes quantitative data on identified metabolites, details the experimental protocols for their analysis, and visualizes key metabolic pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and pharmacology who are investigating the functional properties and therapeutic potential of this microorganism.

Core Metabolites of Lactobacillus plantarum

Lactobacillus plantarum is a versatile lactic acid bacterium known for its robust metabolic capabilities, enabling it to thrive in diverse environments. Its metabolic end-products are of significant interest due to their contributions to the organoleptic properties of fermented foods and their potential health benefits. While specific quantitative data for the core metabolites of the P-8 strain in a defined medium is not extensively available in the public domain, the following tables present representative data from other well-characterized L. plantarum strains, offering a baseline understanding of its metabolic potential.

Representative Organic Acid Production

Organic acids are primary end-products of carbohydrate metabolism in L. plantarum, contributing to the preservation of fermented foods and influencing the gut environment.

MetaboliteConcentration (g/L)StrainCulture ConditionsReference
Lactic Acid26.4L. plantarum S11MRS broth, 24h[1]
Acetic Acid3.3L. plantarum P1MRS broth, 24h[1]
Tartaric AcidPresentL. plantarum P1, S11, M7MRS broth, 24h[1]
Malic AcidPresentL. plantarum P1, S11, M7MRS broth, 24h[1]
Citric AcidPresentL. plantarum P1, S11, M7MRS broth, 24h[1]
Representative Amino Acid Production

L. plantarum can synthesize and metabolize various amino acids, which are crucial for its growth and can act as signaling molecules in the host.

MetaboliteFormConcentration (µM)StrainCulture ConditionsReference
AlanineD-~100-1000Multiple L. plantarum strainsGAM medium[2]
AlanineL-~100-1000Multiple L. plantarum strainsGAM medium[2]
SerineL-~100-1000Multiple L. plantarum strainsGAM medium[2]
Aspartic AcidL-~10-100Multiple L. plantarum strainsGAM medium[2]
Glutamic AcidL-~10-100Multiple L. plantarum strainsGAM medium[2]

Volatile Metabolites Produced by Lactobacillus plantarum P-8 in Fermented Milk

A key application of L. plantarum P-8 is in the fermentation of dairy products, where it significantly influences the flavor profile through the production of volatile organic compounds (VOCs). A study by Dan et al. (2019) identified 66 volatile compounds in milk fermented with L. plantarum P-8 in combination with yogurt starter cultures. The tables below summarize the key volatile metabolites identified.[3][4][5]

Aldehydes
MetaboliteRelative Content (%) at 1:100 Ratio (P-8:Starter)
3-Methylbutanal1.83
Hexanal5.86
(E)-2-Octenal0.81
Nonanal1.54
Benzaldehyde0.38
Ketones
MetaboliteRelative Content (%) at 1:100 Ratio (P-8:Starter)
2-Heptanone1.34
2-Nonanone1.76
Acetoin2.15
2,3-Butanedione0.57
2-Pentanone0.49
Acids and Alcohols
MetaboliteRelative Content (%) at 1:100 Ratio (P-8:Starter)
Acetic Acid2.91
Hexanoic Acid1.23
Octanoic Acid0.98
Ethanol0.76
1-Hexanol0.55

Experimental Protocols

Fermentation of Milk with L. plantarum P-8

This protocol is based on the methodology described by Dan et al. (2019) for the production of fermented milk with L. plantarum P-8.[3][5]

  • Starter Culture Preparation : Lactobacillus delbrueckii subsp. bulgaricus and Streptococcus thermophilus are used as the primary yogurt starter.

  • Inoculation : Homogenized whole milk is inoculated with the yogurt starter and L. plantarum P-8. The ratio of P-8 to the starter culture can be varied (e.g., 1:1, 1:10, 1:100) to modulate the final flavor profile.

  • Fermentation : The inoculated milk is incubated at 42°C until the desired pH and acidity are reached.

  • Storage : The fermented milk is stored at 4°C for subsequent analysis.

Analysis of Volatile Metabolites by HS-SPME-GC-MS

The following protocol for the analysis of volatile compounds is adapted from Dan et al. (2019).[3]

  • Sample Preparation : A 5 mL aliquot of the fermented milk is placed in a 20 mL headspace vial. An internal standard (e.g., 2-methyl-3-heptanone) is added.

  • Headspace Solid-Phase Microextraction (HS-SPME) : The vial is incubated at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 min) to allow volatile compounds to partition into the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : The SPME fiber is thermally desorbed in the GC injection port. The separated compounds are identified and quantified by mass spectrometry.

experimental_workflow cluster_fermentation Fermentation cluster_analysis Volatile Metabolite Analysis milk Homogenized Whole Milk inoculation Inoculation with L. plantarum P-8 & Starter Culture milk->inoculation incubation Incubation (42°C) inoculation->incubation fermented_milk Fermented Milk incubation->fermented_milk sample_prep Sample Preparation (5 mL milk + Internal Std) fermented_milk->sample_prep hs_spme HS-SPME (60°C, 30 min) sample_prep->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Experimental workflow for the analysis of volatile metabolites.
Analysis of Organic Acids by HPLC

This is a general protocol for the analysis of organic acids from Lactobacillus cultures.

  • Sample Preparation : The bacterial culture is centrifuged to pellet the cells. The supernatant is collected and filtered through a 0.22 µm syringe filter.

  • High-Performance Liquid Chromatography (HPLC) : The filtered supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Separation and Detection : Organic acids are separated based on their retention times and detected by their absorbance at a specific wavelength (e.g., 210 nm).

  • Quantification : The concentration of each organic acid is determined by comparing its peak area to a standard curve of known concentrations.

Metabolic Pathways

The metabolic versatility of L. plantarum is rooted in its complex network of biochemical pathways. The following diagrams, rendered in DOT language, illustrate the central carbon metabolism and amino acid biosynthesis pathways.

Central Carbon Metabolism

L. plantarum is a facultative heterofermentative bacterium, capable of metabolizing hexoses via the Embden-Meyerhof-Parnas (glycolysis) pathway and pentoses via the pentose phosphate pathway.

central_carbon_metabolism cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P Oxidative Phase F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP DHAP DHAP F16BP->DHAP GAP->F6P PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Acetate Acetate Ethanol Ethanol AcetylP Acetyl-P AcetylP->Acetate AcetylCoA->Ethanol AcetylCoA->AcetylP R5P->F6P R5P->GAP Xu5P Xylulose-5-P R5P->Xu5P Xu5P->GAP S7P Sedoheptulose-7-P E4P Erythrose-4-P amino_acid_biosynthesis Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine Valine Valine Pyruvate->Valine Leucine Leucine Pyruvate->Leucine Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate AlphaKG α-Ketoglutarate Glutamate Glutamate AlphaKG->Glutamate PEP_E4P PEP + Erythrose-4-P Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) PEP_E4P->Aromatic_AA Asparagine Asparagine Aspartate->Asparagine Lysine Lysine Aspartate->Lysine Threonine Threonine Aspartate->Threonine Methionine Methionine Aspartate->Methionine Glutamine Glutamine Glutamate->Glutamine Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine

References

Methodological & Application

Application Notes and Protocols for the Quantification of Lactobacillus plantarum P-8 in Fecal Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of the probiotic strain Lactobacillus plantarum P-8 in human fecal samples using quantitative Polymerase Chain Reaction (qPCR).

Lactobacillus plantarum P-8 is a probiotic strain that has been studied for its potential beneficial effects on human health.[1][2] Accurate quantification of this specific strain in fecal samples is crucial for clinical trials and research studies aiming to evaluate its colonization, persistence, and dose-response effects in the gastrointestinal tract.[3][4]

Quantitative Data Summary

The following table summarizes quantitative data on the fecal abundance of Lactobacillus plantarum P-8 following oral administration in a clinical trial setting. This data is essential for understanding the expected range of detection and the impact of supplementation.

Trial Phase Dosage Duration Mean Fecal Abundance of L. plantarum P-8 (CFU/g) Key Findings
Before Administration N/AN/ANot specified, but implied to be below detection limits.[1][3]L. plantarum P-8 was not a significant component of the baseline gut microbiota.
During Administration 6 x 10¹⁰ CFU/day4 weeksLevels increased significantly.[1][3]Oral consumption leads to a detectable presence of L. plantarum P-8 in feces.
After Discontinuation N/AN/ALevels gradually disappeared.[3]The colonization of L. plantarum P-8 is transient.

Experimental Protocols

This section provides detailed, step-by-step protocols for the quantification of Lactobacillus plantarum P-8 in fecal samples, from sample collection to data analysis.

Fecal Sample Collection and Storage

Proper sample collection and storage are critical to preserve the integrity of microbial DNA.

  • Collection:

    • Provide subjects with a fecal collection kit, including a collection container, spatula, and instructions.

    • Instruct subjects to collect approximately 1-2 grams of fresh fecal sample.

  • Storage:

    • For short-term storage (up to 24 hours), samples should be kept at 4°C.

    • For long-term storage, samples should be immediately frozen at -80°C to preserve microbial DNA.

Fecal DNA Extraction

A robust DNA extraction method is necessary to obtain high-quality microbial DNA from the complex fecal matrix. The QIAamp DNA Stool Mini Kit (Qiagen) is a commonly used and effective method.

  • Materials:

    • QIAamp DNA Stool Mini Kit (Qiagen)

    • Microcentrifuge

    • Vortexer

    • Thermomixer or water bath

    • Sterile, nuclease-free microcentrifuge tubes

  • Protocol:

    • Weigh out 180-220 mg of the frozen fecal sample.

    • Add 1.4 mL of ASL buffer to the sample in a 2 mL microcentrifuge tube.

    • Vortex continuously for 1 minute or until the sample is thoroughly homogenized.

    • Heat the suspension for 5 minutes at 70°C.

    • Vortex for 15 seconds.

    • Centrifuge at full speed for 1 minute to pellet the stool particles.

    • Pipet 1.2 mL of the supernatant into a new 2 mL microcentrifuge tube.

    • Add 1 InhibitEx tablet and vortex immediately and continuously for 1 minute or until the tablet is completely suspended.

    • Incubate the suspension for 1 minute at room temperature.

    • Centrifuge at full speed for 3 minutes.

    • Transfer the entire supernatant to a new 1.5 mL microcentrifuge tube.

    • Add 15 µL of Proteinase K and 200 µL of Buffer AL. Vortex for 15 seconds.

    • Incubate at 70°C for 10 minutes.

    • Add 200 µL of 100% ethanol and vortex.

    • Apply the lysate to the QIAamp spin column and centrifuge at full speed for 1 minute.

    • Wash the column with 500 µL of Buffer AW1 and centrifuge for 1 minute.

    • Wash the column with 500 µL of Buffer AW2 and centrifuge for 3 minutes.

    • Elute the DNA with 200 µL of Buffer AE.

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.

Strain-Specific qPCR for Lactobacillus plantarum P-8

This protocol outlines the steps for the quantitative PCR assay to specifically quantify L. plantarum P-8.

  • Primers:

    • Forward Primer (Lp-8_F): 5′-ACTAACGGGAGGAGTGAT-3′

    • Reverse Primer (Lp-8_R): 5′-ATAGTTCTCAAATCGGGAC-3′

  • qPCR Reaction Setup:

Component Volume (µL) Final Concentration
2x SYBR Green qPCR Master Mix101x
Forward Primer (10 µM)0.50.5 µM
Reverse Primer (10 µM)0.50.5 µM
Template DNA (1-10 ng)2Variable
Nuclease-free water7-
Total Volume 20
  • qPCR Cycling Conditions (General Protocol):

Step Temperature (°C) Time Cycles
Initial Denaturation 9510 minutes1
Denaturation 9515 seconds40
Annealing/Extension 6060 seconds
Melt Curve Analysis 65-95Increment 0.5°C1

Note: The annealing temperature may need to be optimized for the specific qPCR instrument and master mix used.

Standard Curve for Absolute Quantification

To determine the absolute quantity of L. plantarum P-8 in fecal samples, a standard curve must be generated.

  • Prepare Standard DNA:

    • Extract genomic DNA from a pure culture of Lactobacillus plantarum P-8.

    • Quantify the DNA concentration accurately.

    • Calculate the number of genome copies per µL using the following formula: Number of copies = (amount of DNA in ng * 6.022x10²³) / (genome size in bp * 1x10⁹ * 660)

  • Serial Dilutions:

    • Prepare a series of 10-fold serial dilutions of the standard DNA to cover a range from approximately 10⁷ to 10¹ copies per reaction.

  • Run qPCR:

    • Run the qPCR assay with the standard dilutions in triplicate.

  • Generate Standard Curve:

    • Plot the Cq values against the logarithm of the known copy numbers.

    • The resulting standard curve will be used to determine the copy number of L. plantarum P-8 in the unknown fecal DNA samples.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the quantification of Lactobacillus plantarum P-8 in fecal samples.

experimental_workflow cluster_collection Sample Collection & Storage cluster_extraction DNA Extraction cluster_quantification Quantification cluster_analysis Data Analysis sample_collection Fecal Sample Collection sample_storage Storage at -80°C sample_collection->sample_storage dna_extraction Genomic DNA Extraction (QIAamp DNA Stool Mini Kit) sample_storage->dna_extraction dna_qc DNA Quality & Quantity Control dna_extraction->dna_qc qpcr Strain-Specific qPCR dna_qc->qpcr standard_prep Standard Curve Preparation standard_prep->qpcr data_analysis Absolute Quantification (CFU/g of feces) qpcr->data_analysis

Caption: Workflow for quantifying L. plantarum P-8 in feces.

qPCR Data Analysis Logic

This diagram outlines the logical flow of data analysis for absolute quantification using qPCR.

qpcr_analysis_logic cq_values_standards Cq Values from Standard Dilutions standard_curve Generate Standard Curve (Cq vs. Log Copy Number) cq_values_standards->standard_curve log_copy_numbers Log Known Copy Numbers log_copy_numbers->standard_curve interpolation Interpolate Sample Cq Values on Standard Curve standard_curve->interpolation cq_values_samples Cq Values from Fecal Samples cq_values_samples->interpolation copy_number_per_reaction Copy Number per Reaction interpolation->copy_number_per_reaction normalization Normalize to DNA amount and Fecal Weight copy_number_per_reaction->normalization final_result Absolute Quantity (CFU/g of feces) normalization->final_result

Caption: qPCR data analysis for absolute quantification.

References

Application Notes and Protocols for In Vivo Models Studying Lactobacillus plantarum P-8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactobacillus plantarum P-8, a probiotic strain originally isolated from traditionally fermented sour milk, has garnered significant interest for its potential health benefits.[1][2][3] Preclinical and clinical studies have explored its efficacy in various areas, including immunomodulation, gut health, and cognitive function.[2][3][4][5] This document provides detailed application notes and protocols for utilizing in vivo models to study the mechanisms and effects of L. plantarum P-8.

Key Research Areas and Relevant In Vivo Models

L. plantarum P-8 has been investigated in several animal models to elucidate its probiotic properties. These models are crucial for understanding its interactions with the host's physiological systems.

1. Immunomodulation: L. plantarum P-8 has been shown to modulate the immune system by influencing cytokine production and immune cell populations.[6][7][8] Animal models are essential for dissecting these immunomodulatory effects.

2. Gut Microbiota and Intestinal Barrier Function: A primary mechanism of probiotic action is the modulation of the gut microbiota and enhancement of the intestinal barrier.[5][9] In vivo studies allow for the comprehensive analysis of these effects.

3. Gut-Brain Axis and Cognitive Function: Emerging research suggests a link between gut microbiota and brain health, known as the gut-brain axis.[2] L. plantarum P-8 has been studied for its potential to alleviate stress and improve cognitive function, making animal models of stress valuable for this research.[2][4]

4. Inflammatory Bowel Disease (IBD): Rodent models of colitis are widely used to investigate the therapeutic potential of probiotics for IBD.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from various in vivo and clinical studies on L. plantarum P-8.

Table 1: Effects of L. plantarum P-8 on Immune Markers in Broiler Chickens

ParameterControl GroupL. plantarum P-8 GroupAntibiotic GroupP-valueCitation
Fecal sIgA (Day 42)LowerHigherLowerP≤0.027[7]
IgA+ Lymphocytes (Jejunum)LowerHigherLowerP<0.001[7]
CD3+ T cells (Small Intestine)LowerHigherLower-[7]
CD4+ T cells (Intestinal Tissues)LowerHigherLowerP<0.0052[7]

Table 2: Effects of L. plantarum P-8 on Growth Performance in Weaned Piglets

ParameterControl GroupL. plantarum P-8 GroupAntibiotic GroupP-valueCitation
Average Daily Gain (ADG) - First 2 weeksLowerSignificantly HigherLowerP<0.05[5]

Table 3: Effects of L. plantarum P-8 on Antioxidant Capacity and Immune Factors in Neonatal Piglets

ParameterControl GroupL. plantarum P-8 GroupP-valueCitation
Catalase (CAT) ActivityLowerHigher-[8]
Superoxide Dismutase (SOD) ActivityLowerHigher-[8]
Interleukin-2 (IL-2) LevelsHigherLower-[8]
Interleukin-6 (IL-6) LevelsHigherLower-[8]

Table 4: Effects of L. plantarum P-8 Microcapsules in a Mouse Model of DSS-Induced Colitis

ParameterDSS GroupL. plantarum P-8 Microcapsule GroupEffectCitation
Body Weight LossSignificantMitigatedProtective[10]
Colon Length ShorteningSignificantPreventedProtective[10]
Disease Activity IndexHighDecreasedAmeliorative[10]
Histopathological ScoresHighReducedAmeliorative[10]
ZO-1 and Occludin ExpressionDownregulatedUpregulatedBarrier enhancing[10]
MUC-2 ExpressionDownregulatedUpregulatedBarrier enhancing[10]
NLRP3 Inflammasome ActivationActivatedSuppressedAnti-inflammatory[10]

Table 5: Effects of L. plantarum P-8 on Stress and Inflammatory Cytokines in Stressed Adults (Human Clinical Trial)

ParameterPlacebo GroupL. plantarum P-8 GroupMean DifferenceP-valueCitation
Stress Score (DASS-42)HigherLower2.94P=0.048[4]
Anxiety Score (DASS-42)HigherLower2.82P=0.031[4]
IFN-γ ReductionLowerHigher8.07 pg/mlP<0.001[4]
TNF-α ReductionLowerHigher1.52 pg/mlP<0.001[4]

Experimental Protocols

Protocol 1: Evaluation of Immunomodulatory Effects in a Broiler Chicken Model

Objective: To assess the impact of dietary supplementation with L. plantarum P-8 on the immune response of broiler chickens.

Materials:

  • One-day-old broiler chicks

  • Standard broiler starter and grower diets

  • L. plantarum P-8 culture (specify concentration, e.g., 1 x 10^9 CFU/g)

  • Antibiotic (e.g., as a positive control)

  • Phosphate-buffered saline (PBS)

  • Reagents for ELISA (for sIgA quantification)

  • Antibodies for immunohistochemistry (anti-chicken IgA, CD3, CD4)

  • Reagents for RNA extraction and qRT-PCR (for cytokine analysis)

Procedure:

  • Animal Husbandry: House chicks in a controlled environment with ad libitum access to feed and water.

  • Experimental Groups:

    • Group 1 (Control): Standard diet.

    • Group 2 (L. plantarum P-8): Standard diet supplemented with L. plantarum P-8.

    • Group 3 (Antibiotic): Standard diet supplemented with an antibiotic.

  • Feeding Trial: Administer the respective diets for a period of 42 days.

  • Sample Collection:

    • At specified time points (e.g., day 14, 28, 42), collect fresh fecal samples for sIgA analysis.

    • At the end of the trial, euthanize a subset of birds from each group and collect intestinal tissue samples (jejunum, Peyer's patches, cecal tonsils) for immunohistochemistry and qRT-PCR.

  • sIgA Analysis:

    • Extract sIgA from fecal samples.

    • Quantify sIgA levels using a chicken sIgA ELISA kit according to the manufacturer's instructions.

  • Immunohistochemistry:

    • Fix intestinal tissues in 10% neutral buffered formalin and embed in paraffin.

    • Section the tissues and perform immunohistochemical staining for IgA+, CD3+, and CD4+ cells.

    • Quantify the number of positive cells per unit area using microscopy and image analysis software.

  • Cytokine Gene Expression Analysis:

    • Extract total RNA from intestinal tissues.

    • Synthesize cDNA and perform qRT-PCR to measure the relative expression of Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-10) cytokines.

  • Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.

Protocol 2: Investigation of Gut Microbiota and Growth Performance in a Weaned Piglet Model

Objective: To evaluate the effects of L. plantarum P-8 on growth performance and gut microbiota composition in weaned piglets.

Materials:

  • Weaned piglets (e.g., 25 days old)

  • Basal diet

  • L. plantarum P-8 supplement

  • Antibiotic (e.g., chlortetracycline)

  • Equipment for measuring body weight and feed intake

  • Materials for DNA extraction from fecal or intestinal content samples

  • Reagents and platform for 16S rRNA gene sequencing

Procedure:

  • Animal Husbandry and Groups:

    • Randomly allocate weaned piglets to three groups: Control (basal diet), L. plantarum P-8 (basal diet + P-8), and Antibiotic (basal diet + chlortetracycline).[5]

    • House piglets individually or in small groups and monitor their health daily.

  • Growth Performance Monitoring:

    • Record individual body weight and feed intake at regular intervals (e.g., weekly) for the duration of the trial (e.g., 28 days).[5]

    • Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

  • Sample Collection:

    • At the end of the trial, collect fecal samples and/or intestinal content from the ileum and colon.

    • Store samples at -80°C until DNA extraction.

  • Gut Microbiota Analysis:

    • Extract microbial DNA from the collected samples using a commercial kit.

    • Amplify the V3-V4 region of the 16S rRNA gene by PCR.

    • Perform high-throughput sequencing of the amplicons.

    • Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME, Mothur) to determine alpha and beta diversity, and the relative abundance of different bacterial taxa at various phylogenetic levels.

  • Data Analysis:

    • Analyze growth performance data using ANOVA.

    • Analyze microbiota data using appropriate statistical methods (e.g., PERMANOVA for beta diversity, Kruskal-Wallis test for differential abundance of taxa).

Protocol 3: Assessment of Intestinal Barrier Function in a DSS-Induced Colitis Mouse Model

Objective: To determine the protective effects of microencapsulated L. plantarum P-8 on intestinal barrier integrity in a mouse model of colitis.

Materials:

  • Male C57BL/6J mice

  • Dextran sulfate sodium (DSS)

  • Microencapsulated L. plantarum P-8

  • Materials for histological analysis (formalin, paraffin, H&E stain)

  • Antibodies for Western blotting or immunohistochemistry (anti-ZO-1, anti-occludin, anti-MUC-2)

  • Reagents for protein extraction and Western blotting

  • Reagents for RNA extraction and qRT-PCR (for NLRP3 inflammasome components)

Procedure:

  • Animal Model Induction:

    • Acclimatize mice for one week.

    • Induce colitis by administering DSS (e.g., 3% w/v) in the drinking water for a specified period (e.g., 7 days).

  • Experimental Groups:

    • Group 1 (Control): Regular drinking water.

    • Group 2 (DSS): DSS in drinking water.

    • Group 3 (DSS + L. plantarum P-8): DSS in drinking water and daily oral gavage of microencapsulated L. plantarum P-8.

  • Monitoring:

    • Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Sample Collection:

    • At the end of the experiment, euthanize the mice and measure the colon length.

    • Collect colon tissue for histology, protein analysis, and RNA analysis.

  • Histological Analysis:

    • Fix a segment of the colon in formalin, embed in paraffin, and stain with H&E.

    • Score the tissue sections for inflammation severity, crypt damage, and ulceration.

  • Tight Junction and Mucin Protein Analysis:

    • Extract protein from colon tissue and perform Western blotting to quantify the expression of ZO-1, occludin, and MUC-2.

    • Alternatively, perform immunohistochemistry on colon sections for these proteins.

  • NLRP3 Inflammasome Pathway Analysis:

    • Extract RNA from colon tissue and perform qRT-PCR to measure the expression of genes involved in the NLRP3 inflammasome pathway (e.g., NLRP3, ASC, Caspase-1).

  • Data Analysis: Use appropriate statistical tests to compare the different groups.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_immunomodulation animal_model Broiler Chickens groups Experimental Groups (Control, L. plantarum P-8, Antibiotic) animal_model->groups diet Dietary Supplementation (42 days) groups->diet fecal_collection Fecal Sample Collection diet->fecal_collection tissue_collection Intestinal Tissue Collection (Jejunum, Peyer's Patches) diet->tissue_collection siga_analysis Fecal sIgA Analysis (ELISA) fecal_collection->siga_analysis ihc_analysis Immunohistochemistry (IgA+, CD3+, CD4+ cells) tissue_collection->ihc_analysis qpcr_analysis qRT-PCR (Th1/Th2 Cytokines) tissue_collection->qpcr_analysis data_analysis Data Analysis and Interpretation siga_analysis->data_analysis ihc_analysis->data_analysis qpcr_analysis->data_analysis

Caption: Workflow for Immunomodulation Study.

gut_brain_axis_pathway stress Stress immune_system Immune System stress->immune_system activates lp8 Lactobacillus plantarum P-8 gut_microbiota Gut Microbiota Modulation This compound->gut_microbiota modulates This compound->immune_system modulates gut_microbiota->immune_system gut_brain_axis Gut-Brain Axis Signaling gut_microbiota->gut_brain_axis cytokines Reduced Pro-inflammatory Cytokines (IFN-γ, TNF-α) immune_system->cytokines reduces cytokines->gut_brain_axis brain Brain Function gut_brain_axis->brain outcomes Alleviation of Stress & Anxiety Enhanced Memory & Cognition brain->outcomes

Caption: Gut-Brain Axis Modulation by L. plantarum P-8.

intestinal_barrier_workflow dss_model DSS-Induced Colitis Mouse Model treatment Treatment with L. plantarum P-8 Microcapsules dss_model->treatment monitoring Clinical Monitoring (Body Weight, DAI) treatment->monitoring colon_analysis Colon Analysis monitoring->colon_analysis histology Histology (H&E Staining) colon_analysis->histology protein_expression Protein Expression (ZO-1, Occludin, MUC-2) colon_analysis->protein_expression gene_expression Gene Expression (NLRP3 Inflammasome) colon_analysis->gene_expression outcome Improved Intestinal Barrier Reduced Inflammation histology->outcome protein_expression->outcome gene_expression->outcome

Caption: Intestinal Barrier Function Workflow.

References

Application Notes and Protocols for Lactobacillus plantarum P-8 Supplementation in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactobacillus plantarum P-8 is a probiotic strain that has been investigated for its potential health benefits, particularly in the realms of mental health, immune function, and gut health.[1][2] This document provides a detailed overview of the clinical trial design and experimental protocols for studying the effects of Lactobacillus plantarum P-8 supplementation. The information is compiled from various studies to offer a comprehensive resource for designing and conducting future clinical trials.

Mechanism of Action

Lactobacillus plantarum P-8 is believed to exert its beneficial effects through several mechanisms, primarily by modulating the gut-brain axis, exerting anti-inflammatory effects, and regulating the composition of the gut microbiota.[1][3] Supplementation with L. plantarum P-8 has been shown to reduce pro-inflammatory cytokines such as IFN-γ and TNF-α, which are associated with stress and anxiety.[1][4] Furthermore, it can influence the balance of gut bacteria, leading to an increase in beneficial genera like Bifidobacterium and a decrease in potentially pathogenic ones.[5]

Clinical Trial Design and Protocols

Based on published studies, a randomized, double-blind, placebo-controlled design is the gold standard for evaluating the efficacy of Lactobacillus plantarum P-8 supplementation.[4][5]

Participant Recruitment
  • Inclusion Criteria: Healthy adults, typically between the ages of 18 and 60, experiencing moderate levels of stress as determined by a validated questionnaire such as the Perceived Stress Scale-10 (PSS-10).[4][6]

  • Exclusion Criteria: Individuals with a history of major psychiatric disorders, gastrointestinal diseases, metabolic diseases, or those who have consumed probiotics or antibiotics within a specified period before the trial.

Intervention
  • Treatment Group: Daily oral administration of Lactobacillus plantarum P-8. Dosages in clinical trials have ranged from 1 x 10¹⁰ CFU to 6 x 10¹⁰ CFU per day.[1][7] The probiotic is typically delivered in a sachet or capsule.

  • Placebo Group: Administration of a placebo that matches the treatment in taste, texture, and appearance but does not contain the active probiotic. Maltodextrin is commonly used as a placebo.

  • Duration: Intervention periods in studies have typically ranged from 4 to 12 weeks.[4][5][7]

Experimental Protocols

Assessment of Psychological Outcomes
  • Methodology: Utilize validated questionnaires to assess changes in stress, anxiety, and depression.

    • Depression, Anxiety and Stress Scale-42 (DASS-42): A self-report scale designed to measure the three emotional states of depression, anxiety, and stress.

    • Perceived Stress Scale-10 (PSS-10): Measures the degree to which situations in one's life are appraised as stressful.

  • Schedule: Administer questionnaires at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, and 12).[4]

Assessment of Cognitive Function
  • Methodology: Employ a battery of cognitive tests to evaluate various domains of cognitive function.

    • CANTAB (Cambridge Neuropsychological Test Automated Battery): A widely used tool to assess memory, attention, and executive function.

    • RBANS (Repeatable Battery for the Assessment of Neuropsychological Status): Measures immediate memory, visuospatial/constructional, language, attention, and delayed memory.

  • Schedule: Conduct cognitive assessments at baseline and at the end of the intervention period.

Biomarker Analysis
  • Blood Sample Collection: Collect venous blood samples at baseline and at the end of the study.

  • Cytokine Analysis:

    • Methodology: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and anti-inflammatory cytokines in plasma or serum.[4]

  • Cortisol Measurement:

    • Methodology: Measure plasma or salivary cortisol levels using ELISA or other immunoassays to assess the physiological stress response.

  • Immunoglobulin Analysis:

    • Methodology: Quantify levels of secretory immunoglobulin A (SIgA) in fecal samples and immunoglobulin G (IgG) in serum using ELISA to assess immune function.[5]

Gut Microbiota Analysis
  • Fecal Sample Collection: Collect fecal samples from participants at baseline and at the end of the intervention.

  • Methodology:

    • 16S rRNA gene sequencing: To analyze the composition and diversity of the gut microbiota. This method can identify changes in the relative abundance of different bacterial taxa.[8]

    • Metagenomic sequencing: Provides a more in-depth analysis of the functional potential of the gut microbiome.

Data Presentation

The following tables summarize the quantitative data from clinical trials investigating Lactobacillus plantarum P-8 supplementation.

Table 1: Effects of Lactobacillus plantarum P-8 on Psychological and Biomarker Outcomes

ParameterIntervention GroupPlacebo GroupDurationOutcomeReference
Stress Score (DASS-42) 10¹⁰ CFU/dayPlacebo4 weeksSignificant reduction in the P-8 group compared to placebo.[4][4]
Anxiety Score (DASS-42) 10¹⁰ CFU/dayPlacebo4 weeksSignificant reduction in the P-8 group compared to placebo.[4][4]
Plasma IFN-γ 10¹⁰ CFU/dayPlacebo12 weeksSignificant reduction in the P-8 group compared to placebo.[4][4]
Plasma TNF-α 10¹⁰ CFU/dayPlacebo12 weeksSignificant reduction in the P-8 group compared to placebo.[4][4]
Plasma Cortisol 10¹⁰ CFU/dayPlacebo12 weeksMarginally different, no significant change.[4][4]
Fecal SIgA 6 x 10¹⁰ CFU/dayN/A4 weeksIncreased levels in middle-aged and elderly populations.[5][5]

Table 2: Effects of Lactobacillus plantarum P-8 on Gut Microbiota

Bacterial GenusInterventionDurationOutcomeReference
Bifidobacterium 6 x 10¹⁰ CFU/day4 weeksSignificant increase in abundance.[5][5]
Lactobacillus 6 x 10¹⁰ CFU/day4 weeksSignificant increase in abundance.[8][8]
Shigella 6 x 10¹⁰ CFU/day4 weeksSignificant decrease in abundance.[8][8]
Escherichia 6 x 10¹⁰ CFU/day4 weeksSignificant decrease in abundance.[8][8]

Visualizations

Experimental Workflow

G cluster_screening Screening & Recruitment cluster_baseline Baseline Assessment cluster_intervention Intervention Phase cluster_followup Follow-up Assessments cluster_analysis Data Analysis screening Screening of Participants (e.g., PSS-10) inclusion Inclusion/Exclusion Criteria Assessment screening->inclusion consent Informed Consent inclusion->consent baseline_psy Psychological Questionnaires (DASS-42, PSS-10) consent->baseline_psy baseline_cog Cognitive Tests (CANTAB, RBANS) consent->baseline_cog baseline_bio Biomarker Collection (Blood, Feces) consent->baseline_bio randomization Randomization baseline_psy->randomization baseline_cog->randomization baseline_bio->randomization p8_group L. plantarum P-8 Group (e.g., 10^10 CFU/day) randomization->p8_group placebo_group Placebo Group randomization->placebo_group duration 12-Week Supplementation p8_group->duration placebo_group->duration followup_psy Psychological Questionnaires (Weeks 4, 8, 12) duration->followup_psy followup_cog Cognitive Tests (Week 12) duration->followup_cog followup_bio Biomarker Collection (Week 12) duration->followup_bio stat_analysis Statistical Analysis followup_psy->stat_analysis followup_cog->stat_analysis followup_bio->stat_analysis results Results Interpretation stat_analysis->results

Caption: A typical experimental workflow for a randomized, double-blind, placebo-controlled clinical trial of Lactobacillus plantarum P-8.

Proposed Signaling Pathway for Stress Reduction

G cluster_gut Gut Environment cluster_brain Gut-Brain Axis cluster_outcomes Psychological Outcomes lp8 L. plantarum P-8 Supplementation microbiota Modulation of Gut Microbiota This compound->microbiota cytokines ↓ Pro-inflammatory Cytokines (IFN-γ, TNF-α) microbiota->cytokines neurotransmitters Regulation of Neurotransmitters microbiota->neurotransmitters hpa_axis Modulation of HPA Axis Activity cytokines->hpa_axis Anti-inflammatory Effect stress_anxiety ↓ Stress & Anxiety Symptoms hpa_axis->stress_anxiety neurotransmitters->stress_anxiety cognition ↑ Cognitive Function & Memory neurotransmitters->cognition

Caption: Proposed mechanism of action of Lactobacillus plantarum P-8 in alleviating stress and anxiety through the gut-brain axis.

References

Application Notes and Protocols: Lactobacillus plantarum P-8 for Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies often have limitations, prompting the exploration of alternative approaches such as probiotics. Lactobacillus plantarum, a versatile probiotic bacterium, has demonstrated significant potential in modulating the host's immune response and reinforcing the intestinal barrier. This document provides detailed application notes and experimental protocols for the investigation of Lactobacillus plantarum P-8 in the context of IBD research, with a focus on its anti-inflammatory and gut barrier-protective effects. Recent studies highlight the efficacy of microencapsulated L. plantarum P-8 in a murine model of colitis, suggesting its potential as a functional food ingredient to alleviate intestinal inflammation.[1][2]

Mechanism of Action

Lactobacillus plantarum P-8 exerts its therapeutic effects through a multi-faceted approach. It has been shown to improve the integrity of the intestinal barrier by upregulating the expression of tight junction proteins such as ZO-1 and occludin, as well as the mucus layer component MUC-2.[1][2] A key mechanism of its anti-inflammatory action involves the suppression of the NLRP3 inflammasome signaling pathway.[1][2] Furthermore, various strains of L. plantarum are known to modulate the immune system by influencing the balance of pro-inflammatory and anti-inflammatory cytokines.[3][4]

Signaling Pathway Diagram

Lactobacillus plantarum P-8 Mechanism of Action cluster_GutLumen Gut Lumen cluster_Epithelium Intestinal Epithelium L_plantarum_P8 Lactobacillus plantarum P-8 (Microencapsulated) TJ Tight Junctions (ZO-1, Occludin) L_plantarum_P8->TJ Upregulates NLRP3 NLRP3 Inflammasome L_plantarum_P8->NLRP3 Suppresses Activation IEC Intestinal Epithelial Cells TJ->IEC Strengthens Barrier Casp1 Caspase-1 NLRP3->Casp1 Activates IL1b IL-1β Casp1->IL1b Cleaves pro-IL-1β to Inflammation Inflammation IL1b->Inflammation Promotes

Caption: L. plantarum P-8 enhances intestinal barrier function and reduces inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of microencapsulated Lactobacillus plantarum P-8 in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Table 1: Clinical and Macroscopic Parameters in DSS-Induced Colitis Model

ParameterControl GroupDSS GroupDSS + L. plantarum P-8 Group
Body Weight Loss (%)No significant lossSignificant lossMitigated loss
Colon Length ShorteningNo significant shorteningSignificant shorteningPrevented shortening
Disease Activity Index (DAI) ScoreLowHighSignificantly decreased
Histopathological ScoreLowHighSignificantly reduced

Data synthesized from a study by Wang et al. (2024) in Nutrients.[1]

Table 2: Gene Expression of Intestinal Barrier Proteins

GeneDSS GroupDSS + L. plantarum P-8 Group
ZO-1DownregulatedUpregulated
OccludinDownregulatedUpregulated
MUC-2DownregulatedUpregulated

Data synthesized from a study by Wang et al. (2024) in Nutrients.[1]

Experimental Protocols

Microencapsulation of Lactobacillus plantarum P-8

This protocol is based on the methodology of using gelatin and gum arabic as encapsulating materials.

Materials:

  • Lactobacillus plantarum P-8 bacterial culture

  • MRS broth

  • Sterile normal saline

  • Gelatin

  • Gum arabic

  • Centrifuge

  • Homogenizer

Protocol:

  • Activate cryopreserved L. plantarum P-8 by inoculating in sterile MRS broth and incubating at 37°C for 24 hours.

  • Subculture the activated bacteria in fresh MRS broth (5% inoculum ratio) and incubate at 37°C for 16 hours to reach the logarithmic growth phase.

  • Harvest the bacteria by centrifugation at 8000 rpm for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the bacterial pellet in sterile normal saline to create a bacterial suspension.

  • Prepare solutions of gelatin and gum arabic. The optimized conditions for complex coacervation often involve a 1:1 biopolymer ratio and a pH of 4.0.

  • The microencapsulation can be achieved through a dual process of emulsification followed by complex coacervation.

  • Characterize the resulting microcapsules for size, morphology, and encapsulation efficiency.

Induction of Colitis in a Murine Model

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS).

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

  • Animal housing with controlled environment

Protocol:

  • Acclimatize mice for at least one week before the experiment.

  • Randomly divide mice into experimental groups (e.g., control, DSS, DSS + L. plantarum P-8).

  • For the DSS and treatment groups, induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.

  • Administer microencapsulated L. plantarum P-8 (e.g., via oral gavage) to the treatment group daily, starting before or concurrently with DSS administration.

  • Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • At the end of the experimental period, euthanize the mice and collect colon tissues for further analysis.

Experimental Workflow Diagram

DSS-Induced Colitis Experimental Workflow Start Start Acclimatization Mouse Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Groups (Control, DSS, Treatment) Acclimatization->Grouping Induction DSS Administration (2.5-3% in drinking water for 7 days) Grouping->Induction Treatment L. plantarum P-8 Administration (Oral gavage) Grouping->Treatment Monitoring Daily Monitoring (Weight, DAI) Induction->Monitoring Treatment->Monitoring Termination Euthanasia and Tissue Collection Monitoring->Termination Analysis Histopathology, Gene Expression, Cytokine Analysis Termination->Analysis End End Analysis->End

Caption: Workflow for the DSS-induced colitis mouse model.

Histopathological Analysis of Colon Tissue

Materials:

  • Collected colon tissue

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (H&E) stain

  • Microscope

Protocol:

  • Fix the collected colon tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin wax.

  • Section the paraffin-embedded tissue at 5 µm thickness using a microtome.

  • Mount the sections on glass slides and deparaffinize.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Examine the stained sections under a light microscope to assess the degree of inflammation, ulceration, and architectural changes.

  • Score the histopathological changes based on a standardized scoring system.

Analysis of Tight Junction Protein Expression (Western Blot)

Materials:

  • Colon tissue samples

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-ZO-1, anti-occludin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Homogenize colon tissue samples in protein lysis buffer and centrifuge to collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against ZO-1 and occludin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Assessment of NLRP3 Inflammasome Activation

Materials:

  • Colon tissue homogenates or isolated immune cells

  • ELISA kits for IL-1β

  • Western blot reagents

  • Antibodies against NLRP3, ASC, and Caspase-1

Protocol:

  • IL-1β Measurement:

    • Prepare colon tissue homogenates or culture supernatants from isolated immune cells.

    • Measure the concentration of mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

  • Western Blot for Inflammasome Components:

    • Perform Western blotting on protein lysates from colon tissue as described in the previous protocol.

    • Probe the membranes with primary antibodies against NLRP3, ASC, and the cleaved (active) form of Caspase-1 to assess the expression and activation of these components.

Conclusion

Lactobacillus plantarum P-8 demonstrates considerable promise as a therapeutic agent for IBD. The protocols and data presented here provide a framework for researchers to investigate its mechanisms of action and evaluate its efficacy in preclinical models. The ability of microencapsulated L. plantarum P-8 to enhance intestinal barrier function and suppress the NLRP3 inflammasome pathway underscores its potential as a novel intervention for IBD. Further research is warranted to translate these findings into clinical applications.

References

Application of Lactobacillus plantarum P-8 in Food Products: A Guide for Researchers and Product Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lactobacillus plantarum P-8 is a versatile and robust probiotic strain with significant potential for application across a wide range of food products. Its ability to improve sensory characteristics, enhance nutritional value, and confer health benefits makes it a valuable ingredient for the development of functional foods. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing L. plantarum P-8 in various food matrices, including dairy, bakery, meat, and fermented vegetables.

Applications in Dairy Products: Fermented Milk

Lactobacillus plantarum P-8 has been extensively studied for its application in fermented milk products, where it contributes to flavor development, texture, and probiotic functionality.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of Fermented Milk with L. plantarum P-8

ParameterControl (Yogurt Starter)Fermented Milk with L. plantarum P-8 (1:100 ratio to starter)Reference
pH (after 14 days storage) ~4.14.01[2]
Titratable Acidity (°T, after 14 days storage) ~9093.28[2]
Viscosity (mPa·s, initial) VariesSimilar to control[2]
Syneresis (%, initial) VariesSimilar to control[2]
Viable Count of L. plantarum P-8 (log10 CFU/mL, day 3) N/A9.72[2]

Table 2: Key Volatile Flavor Compounds in Fermented Milk with L. plantarum P-8 (1:100 ratio)

CompoundOdor DescriptionOdor Activity Value (OAV)Reference
3-MethylbutanalMalty, chocolate>1[2]
HexanalGrassy, fatty10.99[2]
(E)-2-OctenalFatty, green>1[2]
NonanalFatty, citrus>1[2]
2-HeptanoneCheesy, fruity>1[2]
2-NonanoneFloral, fruity>1[2]
AcetoinCreamy, butteryPresent[2]
Experimental Protocol: Fermented Milk Production

This protocol outlines the steps for producing fermented milk supplemented with L. plantarum P-8.

Materials:

  • Homogenized whole milk

  • Yogurt starter culture (Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)

  • Lactobacillus plantarum P-8 culture

  • Sterilized fermentation vessels

  • Incubator (42°C)

  • Water bath

  • pH meter

  • Titrator

Procedure:

  • Starter Culture Preparation:

    • Activate the yogurt starter culture and L. plantarum P-8 by inoculating them into sterile milk or appropriate growth medium (e.g., MRS broth for L. plantarum P-8) and incubating at their optimal temperatures until the desired cell density is reached.

  • Inoculation:

    • Heat the homogenized whole milk to 90-95°C for 5-10 minutes, then cool it to 42°C.

    • Inoculate the milk with the yogurt starter culture and L. plantarum P-8. A recommended ratio is 1:100 of L. plantarum P-8 to the yogurt starter, with the total starter concentration at a level to achieve approximately 5 × 10⁷ CFU/mL of S. thermophilus.[2]

  • Fermentation:

    • Gently stir the inoculated milk to ensure even distribution of the cultures.

    • Incubate the mixture at 42°C until the pH reaches 4.5-4.7. This typically takes 4-6 hours.[2]

  • Cooling and Storage:

    • Once the desired pH is reached, cool the fermented milk rapidly in an ice-water bath to stop the fermentation process.

    • Store the final product at 4°C.

Experimental Workflow

Fermented_Milk_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_post_fermentation Post-Fermentation Milk_Prep Milk Preparation (Heating & Cooling) Inoculation Inoculation (Yogurt Starter + L. plantarum P-8) Milk_Prep->Inoculation Starter_Prep Starter Culture Activation Starter_Prep->Inoculation Incubation Incubation (42°C) Inoculation->Incubation Cooling Cooling Incubation->Cooling Storage Storage (4°C) Cooling->Storage

Workflow for Fermented Milk Production with L. plantarum P-8

Applications in Bakery Products: Sourdough Bread

Lactobacillus plantarum P-8 can be utilized in sourdough fermentation to improve the texture, flavor, and shelf-life of bread. While the high temperatures of baking significantly reduce the viability of the probiotic, studies have shown that some cells can survive and even recover during storage.

Quantitative Data Summary

Table 3: Viability of L. plantarum in Sourdough Bread

ParameterValueReference
Initial Viable Count in Dough (log10 CFU/g) ~9
Viable Count after Baking (log10 CFU/g) ~4-5
Viable Count after 5 Days Storage (log10 CFU/g) Increase of 2-3 logs from post-baking count
Experimental Protocol: Sourdough Bread Production

This protocol describes the preparation of sourdough bread using L. plantarum P-8 as a starter culture.

Materials:

  • High-gluten wheat flour

  • Water

  • Salt

  • Lactobacillus plantarum P-8 culture

  • Incubator (25-30°C)

  • Baking oven

Procedure:

  • Activation of L. plantarum P-8:

    • Activate the L. plantarum P-8 culture in a suitable medium (e.g., MRS broth) at 28-30°C for 12-24 hours.

  • Sourdough Fermentation:

    • Prepare a sourdough by mixing the activated L. plantarum P-8 culture with flour and water. A typical ratio is 1 part activated culture, 5-6 parts water, and 5-6 parts flour.

    • Incubate the sourdough at 25-30°C for 8-12 hours until it is mature, indicated by a pleasant sour aroma and visible gas production.

  • Dough Preparation and Baking:

    • Mix the mature sourdough with the remaining flour, water, and salt to form the final dough.

    • Knead the dough until it is smooth and elastic.

    • Allow the dough to proof at 30-38°C with 80-85% relative humidity for 75-100 minutes.

    • Shape the proofed dough and bake in a preheated oven at 160-170°C (top heat) and 200-210°C (bottom heat) for 20-25 minutes.

  • Storage and Analysis:

    • Cool the bread completely before storage.

    • Viable cell counts can be determined from the crumb at different storage times.

Applications in Fermented Meat: Sausages

Lactobacillus plantarum is a common starter culture in the production of fermented sausages, contributing to acidification, flavor development, and inhibition of spoilage bacteria. While specific data for the P-8 strain in sausages is limited, the following provides a general protocol and expected outcomes based on the use of L. plantarum.

Quantitative Data Summary

Table 4: Physicochemical and Microbiological Changes in Fermented Sausages with L. plantarum

ParameterInitialAfter Fermentation (4 days)After Ripening (20 days)Reference
pH ~5.84.5-4.8~5.0
Lactic Acid Bacteria (log10 CFU/g) ~3-4~8-9~7-8
Enterobacteriaceae (log10 CFU/g) ~3-4<2<2
Experimental Protocol: Fermented Sausage Production

This protocol details the steps for producing fermented sausages using L. plantarum as a starter culture.

Materials:

  • Lean pork and back fat

  • Curing salts (sodium chloride, sodium nitrite)

  • Spices (e.g., pepper, garlic)

  • Lactobacillus plantarum P-8 culture

  • Sausage casings

  • Fermentation chamber (20-30°C, 85-95% RH)

  • Drying/ripening chamber (12-15°C, 75-85% RH)

Procedure:

  • Meat Preparation:

    • Grind the lean pork and back fat separately.

    • Mix the ground meat with curing salts and spices.

  • Inoculation:

    • Prepare an active culture of L. plantarum P-8.

    • Inoculate the meat mixture with the starter culture to achieve a final concentration of approximately 10⁷ CFU/g.

  • Stuffing and Fermentation:

    • Stuff the mixture into sausage casings.

    • Ferment the sausages at 20-30°C with high relative humidity (85-95%) for 2-4 days, or until the pH drops to the desired level (e.g., below 5.0).

  • Drying and Ripening:

    • Transfer the fermented sausages to a drying/ripening chamber at 12-15°C and 75-85% relative humidity.

    • Ripen for 3-6 weeks, depending on the desired final characteristics.

Applications in Fermented Vegetables: Sauerkraut

Lactobacillus plantarum plays a crucial role in the fermentation of vegetables like cabbage to produce sauerkraut, contributing to its characteristic flavor and preservation.

Quantitative Data Summary

Table 5: Physicochemical Changes during Sauerkraut Fermentation with L. plantarum

ParameterDay 0Day 5Reference
pH ~6.5~3.4-3.7
Total Acidity (%) ~0.35~1.3-1.6
Lactic Acid Bacteria (log10 CFU/mL) ~3~8-9
Experimental Protocol: Sauerkraut Fermentation

This protocol outlines the process for making sauerkraut using L. plantarum P-8 as a starter culture.

Materials:

  • Fresh cabbage

  • Salt (2-2.5% w/w)

  • Lactobacillus plantarum P-8 culture

  • Fermentation vessel with an airlock

Procedure:

  • Cabbage Preparation:

    • Shred the cabbage finely.

    • In a large bowl, mix the shredded cabbage with salt. Let it sit for about 15-20 minutes to allow the salt to draw out water from the cabbage.

  • Inoculation:

    • Prepare an active culture of L. plantarum P-8.

    • Add the starter culture to the cabbage and mix thoroughly. The recommended inoculation level is around 10⁶-10⁷ CFU/g of cabbage.

  • Packing and Fermentation:

    • Pack the cabbage mixture tightly into the fermentation vessel, pressing down to remove air pockets and ensure the cabbage is submerged in its own brine.

    • Place a weight on top of the cabbage to keep it submerged.

    • Seal the vessel with an airlock to allow CO₂ to escape while preventing oxygen from entering.

    • Ferment at room temperature (18-22°C) for 1-4 weeks. The fermentation time will depend on the desired level of sourness.

  • Storage:

    • Once the desired flavor is achieved, transfer the sauerkraut to the refrigerator for storage.

Signaling Pathways and Immunomodulatory Effects

Lactobacillus plantarum P-8 has been shown to exert immunomodulatory effects through its interaction with the host's gut-associated lymphoid tissue (GALT). Key signaling pathways involved include the Toll-like receptor 2 (TLR2) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome pathway.

TLR2 Signaling Pathway

L. plantarum P-8 can interact with TLR2 on the surface of intestinal epithelial cells and immune cells. This interaction can trigger a signaling cascade that leads to the activation of transcription factors like NF-κB, which in turn modulates the expression of various cytokines and chemokines, influencing the immune response.

TLR2_Signaling Lp_P8 L. plantarum P-8 TLR2 TLR2 Lp_P8->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Cytokine_Production Cytokine & Chemokine Production Nucleus->Cytokine_Production Induces Gene Expression NLRP3_Inflammasome Lp_P8 L. plantarum P-8 NLRP3_Activation NLRP3 Inflammasome Activation Lp_P8->NLRP3_Activation Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

References

Application Notes and Protocols for Measuring Short-Chain Fatty Acid Production by Lactobacillus plantarum Lp-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and quantifying the production of short-chain fatty acids (SCFAs) by the probiotic strain Lactobacillus plantarum Lp-8. The provided protocols and data serve as a foundational resource for investigating the metabolic activity of this strain and its potential therapeutic applications.

Introduction

Lactobacillus plantarum Lp-8 is a probiotic bacterium known for its ability to modulate the gut microbiota and influence host health. One of the key mechanisms through which probiotics exert their beneficial effects is the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites are produced in the colon through the bacterial fermentation of dietary fibers.[1] SCFAs serve as a vital energy source for colonocytes, regulate intestinal homeostasis, and act as signaling molecules in various physiological processes, including immune response and metabolism.[2][3]

Oral consumption of Lactobacillus plantarum P-8 (Lp-8) has been shown to affect the fecal levels of SCFAs in adults of different age groups, suggesting its potential to improve gastrointestinal health.[4][5] Accurate measurement of SCFA production by Lp-8 in a controlled in vitro setting is crucial for elucidating its metabolic capabilities and for the development of probiotic-based therapeutics.

Data Presentation: In Vitro SCFA Production

The following table summarizes representative data on the in vitro production of major SCFAs by Lactobacillus strains cultured under anaerobic conditions. While specific data for the Lp-8 strain may vary, this table provides a quantitative baseline for expected SCFA profiles.

Short-Chain Fatty AcidConcentration Range (mM)
Acetate30 - 60
Propionate10 - 25
Butyrate15 - 30

Note: Concentrations are representative and can be influenced by culture conditions, including medium composition, pH, and incubation time.

Experimental Protocols

Protocol for Culturing Lactobacillus plantarum Lp-8 for SCFA Analysis

This protocol outlines the steps for the anaerobic cultivation of L. plantarum Lp-8 to generate supernatant for SCFA analysis.

Materials:

  • Lactobacillus plantarum Lp-8 strain

  • De Man, Rogosa and Sharpe (MRS) broth

  • Anaerobic chamber or gas pack system

  • Sterile culture tubes or flasks

  • Incubator

  • Centrifuge

  • Sterile filters (0.22 µm)

Procedure:

  • Strain Activation: Inoculate a single colony of L. plantarum Lp-8 from an MRS agar plate into a tube containing 5 mL of sterile MRS broth.

  • Incubation: Incubate the culture at 37°C for 18-24 hours under anaerobic conditions.[6]

  • Working Culture Preparation: Transfer a 1% (v/v) inoculum from the activated culture into a larger volume of fresh MRS broth.

  • Fermentation: Incubate the working culture at 37°C for 48 hours under anaerobic conditions to allow for sufficient SCFA production.[7]

  • Supernatant Collection: Following incubation, centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[7]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining bacteria and cellular debris.

  • Storage: Store the clarified supernatant at -20°C until required for SCFA analysis.

Protocol for SCFA Quantification by Gas Chromatography (GC)

Gas chromatography is a widely used and robust method for the separation and quantification of volatile compounds like SCFAs.

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., DB-FFAP)

  • Culture supernatant (prepared as described above)

  • Internal standard solution (e.g., 2-ethylbutyric acid)

  • SCFA standard solutions (acetate, propionate, butyrate) of known concentrations

  • Hydrochloric acid (HCl) or other acidifying agent

  • Diethyl ether or other suitable extraction solvent

  • Vials for GC analysis

Procedure:

  • Sample Preparation:

    • Thaw the culture supernatant samples.

    • To 1 mL of supernatant, add a known amount of the internal standard.

    • Acidify the sample to a pH below 3 by adding a small volume of concentrated HCl. This protonates the SCFAs, making them more volatile.

    • Add 1 mL of diethyl ether, vortex vigorously for 2 minutes, and then centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper ether layer containing the SCFAs to a clean GC vial.

  • Standard Curve Preparation: Prepare a series of SCFA standard solutions of known concentrations and process them in the same manner as the samples, including the addition of the internal standard.

  • GC Analysis:

    • Set up the GC instrument with the appropriate parameters for injector temperature (e.g., 250°C), detector temperature (e.g., 300°C), and column temperature program.[8]

    • Inject 1 µL of the prepared sample or standard into the GC.

    • Record the chromatograms and identify the peaks corresponding to the SCFAs and the internal standard based on their retention times.

  • Quantification:

    • Calculate the peak area ratio of each SCFA to the internal standard for both the samples and the standards.

    • Construct a standard curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of each SCFA in the samples by interpolating their peak area ratios on the standard curve.

Protocol for SCFA Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative method for SCFA analysis, often requiring derivatization to enhance detection.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector

  • Appropriate HPLC column (e.g., C18)

  • Culture supernatant (prepared as described above)

  • Internal standard solution

  • SCFA standard solutions

  • Derivatization reagent (e.g., 3-nitrophenylhydrazine, 3-NPH)[9]

  • Reagents for derivatization reaction (e.g., EDC, pyridine)

  • Mobile phase solvents

  • Vials for HPLC analysis

Procedure:

  • Sample and Standard Preparation: Prepare samples and a series of SCFA standards as in the GC protocol, including the addition of an internal standard.

  • Derivatization (Example using 3-NPH):

    • To 100 µL of sample or standard, add the derivatization reagent mixture (e.g., 3-NPH and EDC in a suitable solvent).

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the reaction to complete.[9]

    • Quench the reaction by adding a suitable reagent (e.g., a weak acid).

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column, mobile phase composition, flow rate, and detector settings.

    • Inject a specific volume of the derivatized sample or standard into the HPLC.

    • Record the chromatograms and identify the derivatized SCFA peaks based on retention times.

  • Quantification: Perform quantification using a standard curve, similar to the GC method, by plotting the peak areas or heights of the standards against their concentrations.

Visualizations

Experimental_Workflow A Lp-8 Culture Preparation (Anaerobic Incubation in MRS Broth) B Centrifugation (10,000 x g, 10 min, 4°C) A->B C Supernatant Collection & Filtration (0.22 µm filter) B->C D Sample Preparation for Analysis C->D E Acidification (pH < 3) & Internal Standard Addition D->E For GC H Derivatization (e.g., with 3-NPH) D->H For HPLC F Liquid-Liquid Extraction (e.g., with Diethyl Ether) E->F G GC-FID Analysis F->G J Data Analysis (Standard Curve & Quantification) G->J I HPLC-UV/MS Analysis H->I I->J SCFA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFAs (Acetate, Propionate, Butyrate) GPCR G-Protein Coupled Receptors (e.g., GPR41, GPR43) SCFA->GPCR Binds to HDAC Histone Deacetylase (HDAC) SCFA->HDAC Enters cell via transporters G_protein G-Protein Activation GPCR->G_protein Activates signaling_cascade Downstream Signaling Cascades (e.g., MAPK, NF-κB) G_protein->signaling_cascade Initiates gene_expression Altered Gene Expression signaling_cascade->gene_expression histone_acetylation Increased Histone Acetylation HDAC->histone_acetylation Inhibition leads to histone_acetylation->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory effects, metabolic regulation) gene_expression->cellular_response

References

Troubleshooting & Optimization

Technical Support Center: Improving Viability of Lactobacillus plantarum P-8 in Supplements

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support, including frequently asked questions and troubleshooting guides, to enhance the viability of Lactobacillus plantarum P-8 in supplement formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to maintaining Lactobacillus plantarum P-8 viability in supplements?

The primary challenges involve protecting the bacteria from detrimental conditions during processing and storage. Key stress factors include:

  • Dehydration Stress: Processes like freeze-drying (lyophilization) are essential for creating a stable powder form but can cause lethal damage to cell structures if not optimized.[1]

  • Mechanical and Osmotic Stress: The formation of ice crystals during freezing can damage cell membranes.[2]

  • Gastrointestinal Conditions: Once ingested, the supplement must pass through the highly acidic environment of the stomach and resist high concentrations of bile salts in the intestine.[3]

  • Storage Conditions: Factors such as temperature, moisture content (water activity), and oxygen exposure can significantly reduce viable cell counts over the product's shelf life.[4]

Q2: What are cryoprotectants and how do they improve viability during freeze-drying?

Cryoprotectants are substances that protect bacterial cells from damage during freezing and drying.[1] They work by replacing water, maintaining membrane fluidity, and forming a glassy matrix that immobilizes and protects cellular structures. Common cryoprotectants for L. plantarum include skim milk, sugars (sucrose, trehalose), polyols (sorbitol), and prebiotics like inulin.[1][5] Skim milk, for instance, has demonstrated high protective efficacy, with one study showing a 91% survival rate for L. plantarum after freeze-drying.[1] A combination of protectants often yields better results than a single agent.[5]

Q3: How does microencapsulation enhance the viability of L. plantarum P-8?

Microencapsulation is a technique used to coat probiotic cells with a protective material, creating microcapsules.[3] This barrier offers several advantages:

  • Protection from GI Tract: It shields the bacteria from low pH in the stomach and from bile salts, ensuring more viable cells reach the intestine.[3]

  • Improved Stability: The coating protects against adverse environmental factors during storage, such as moisture and oxygen, thereby extending shelf life.[6][7]

  • Controlled Release: The encapsulating material can be designed to release the probiotics at a specific target site in the gastrointestinal tract.[3]

Commonly used encapsulating materials include gelatin, gum arabic, alginate, and whey protein.[3][8][9]

Q4: What role do prebiotics play in a probiotic supplement formulation?

Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit.[10] In a supplement, they can serve a dual purpose:

  • Synbiotic Effect: When combined with probiotics, they form a "synbiotic." The prebiotic acts as a specific food source, promoting the growth and activity of the probiotic strain (L. plantarum P-8) in the gut.[10]

  • Protective Agent: Certain prebiotics, such as inulin and fructooligosaccharides (FOS), can also function as effective cryoprotectants during freeze-drying, improving viability from the processing stage.[1][6]

Q5: What are the optimal storage conditions for supplements containing L. plantarum P-8?

To maximize shelf life and viability, supplements should be stored under specific conditions. Low temperature and low water activity are crucial.

  • Temperature: Refrigeration (4°C) is significantly better for maintaining viability compared to room temperature.[1][4]

  • Moisture: The product should be protected from moisture. Using desiccants like silica gel can help maintain a low water activity, which is beneficial for probiotic survival.[4] The final freeze-dried powder should have a low moisture content, typically below 5%.[11]

Section 2: Troubleshooting Guides

Problem 1: Low viable cell count immediately after freeze-drying.

Potential Cause Troubleshooting Step
Suboptimal Cryoprotectant The choice and concentration of cryoprotectant are critical. A single agent may not be sufficient. Solution: Test a combination of cryoprotectants. A study on L. plantarum L1 found a survival rate of 97.4% using a mix of 10% skim milk, 13% sucrose, 2% sorbitol, and 0.8% tyrosine.[5] Compare this to using no protectant (6.57% survival) or a single agent (37.4% survival).[5]
Incorrect Pre-freezing Temperature The optimal pre-freezing temperature is strain- and protectant-specific.[12] A rate that is too fast or too slow can cause lethal cell damage.[2] Solution: Optimize the pre-freezing temperature. For different L. plantarum strains, optimal temperatures have been found to range from -20°C to -196°C depending on the cryoprotectant used.[12]
Cell Membrane Damage Freeze-drying can compromise cell membrane integrity.[5] Solution: Consider adding membrane-regulating substances to the culture medium before harvesting. Additives like Tween 80 have been shown to increase the proportion of unsaturated fatty acids in the cell membrane, improving its flexibility and resilience to freeze-drying, thereby increasing the survival rate.[13]
Sub-optimal Rehydration The medium and conditions used for rehydration can significantly impact the recovery of freeze-dried cells.[14][15] Solution: Optimize the rehydration medium and procedure. Rehydrating cells in a non-optimal medium like distilled water can cause osmotic shock. Using a medium similar to the cryoprotectant solution (e.g., 10% non-fat skim milk) or specialized rehydration media can improve recovery rates.[14][15]

Problem 2: Viability is high post-processing but declines rapidly during storage.

Potential Cause Troubleshooting Step
High Storage Temperature Storing at room temperature significantly reduces viability over time compared to refrigeration.[1] Solution: Store the final product at 4°C. One study noted that after 90 days at 4°C, L. plantarum powder retained over 80% survival, while no viable cells remained in the batch stored at room temperature.[4]
High Water Activity (aw) Residual moisture in the freeze-dried powder allows for degradative biochemical reactions to occur, reducing shelf life. Solution: Ensure the freeze-drying process achieves a low final water activity (ideally aw < 0.25).[11] Package the supplement in moisture-proof materials and consider including a desiccant.[4]
Oxygen Exposure Although L. plantarum is facultatively anaerobic, prolonged exposure to oxygen in the powdered state can be detrimental. Solution: Package the supplement in an oxygen-impermeable material. Consider packaging under an inert atmosphere (e.g., nitrogen).
Ineffective Encapsulation If using microencapsulation, the wall material may not be providing sufficient protection against environmental factors. Solution: Evaluate different wall materials. A study using a fructooligosaccharide (FOS) and denatured whey protein isolate (DWPI) wall system provided better protection during 60 days of storage at 4°C compared to other systems.[6]

Section 3: Data & Visualization

Data Summary Tables

Table 1: Effect of Various Cryoprotectants on L. plantarum Viability After Freeze-Drying

Cryoprotectant (10% m/v)Initial Count (CFU/mL)Final Count (CFU/mL)Survival Rate (%)Reference
Skimmed Milk1.0 x 10⁹9.1 x 10⁸91%[1]
Inulin1.3 x 10⁹1.1 x 10⁹85%[1]
SucroseNot specifiedNot specifiedImproved survival[1]
MaltodextrinNot specifiedNot specifiedImproved survival[1]
Complex Protectant ¹Not specifiedNot specified97.4%[5]
No ProtectantNot specifiedNot specified6.57%[5]

¹Complex protectant for L. plantarum L1 consisted of 10% skim milk, 13% sucrose, 2% sorbitol, and 0.8% tyrosine.[5]

Table 2: Survival of Free vs. Microencapsulated L. plantarum P-8 in Simulated Gastrointestinal (GI) Conditions

ConditionFree L. plantarum P-8Microencapsulated L. plantarum P-8¹Reference
Simulated Gastric Juice (pH 2.0, 3h) Significant decrease in viabilitySignificantly higher survival rate[3]
Simulated Intestinal Juice (3h) Viability continues to decreaseHigh survival rate maintained[3]

¹Encapsulation with gelatin and gum arabic.[3]

Diagrams and Workflows

G cluster_prep Phase 1: Preparation cluster_process Phase 2: Viability Enhancement & Processing cluster_qc Phase 3: Quality Control & Storage Activation Activate Cryopreserved L. plantarum P-8 Culture Cultivation Cultivate in MRS Broth (37°C, 16-24h) Activation->Cultivation Harvest Harvest Cells by Centrifugation Cultivation->Harvest Resuspend Resuspend Cells with Cryoprotectants/Prebiotics Harvest->Resuspend Encapsulation Optional: Microencapsulation Resuspend->Encapsulation if encapsulating FreezeDry Freeze-Drying (Lyophilization) Resuspend->FreezeDry if not encapsulating Encapsulation->FreezeDry QC Post-Processing Viability Assessment (CFU) FreezeDry->QC Packaging Package in Moisture-Proof Containers with Desiccant QC->Packaging Storage Store at 4°C Packaging->Storage G Viability L. plantarum P-8 Viability & Stability Processing Processing Stress Processing->Viability mitigated by FreezeDrying Freeze-Drying Damage Processing->FreezeDrying Formulation Formulation Components Formulation->Viability improved by Cryo Cryoprotectants (e.g., Skim Milk, Sucrose) Formulation->Cryo Prebio Prebiotics (e.g., Inulin, FOS) Formulation->Prebio Encap Microencapsulation (e.g., Alginate, Gelatin) Formulation->Encap Storage Storage Conditions Storage->Viability affected by Temp Temperature Storage->Temp Moisture Water Activity (aw) Storage->Moisture Oxygen Oxygen Exposure Storage->Oxygen Cryo->FreezeDrying protects against Encap->Viability protects during GI transit & storage G A Prepare 2% Gelatin and 2% Gum Arabic Solutions D Blend Gum Arabic Solution with Gelatin-Cell Mixture (1:2) A->D B Prepare L. plantarum P-8 Cell Suspension C Gradually Add Cell Suspension to Gelatin Solution B->C C->D E Adjust pH to 4.3 with Acetic Acid to Induce Coacervation D->E F Lyophilize Microcapsule Suspension for 24h E->F G Collect Dry Microencapsulated Powder F->G

References

Technical Support Center: Lactobacillus plantarum P-8 Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lactobacillus plantarum P-8 fermentation.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.

Question 1: Why am I observing low cell viability or slow growth of L. plantarum P-8?

Potential Causes:

  • Suboptimal Temperature: L. plantarum strains have optimal temperature ranges for growth; deviations can impede proliferation.

  • Inappropriate pH: The initial pH of the medium might be too high or too low, or the pH may have dropped too rapidly during fermentation, inhibiting growth.

  • Nutrient Limitation: The fermentation medium may lack essential nutrients such as specific carbohydrates, nitrogen sources, or minerals like manganese.

  • Inoculum Issues: The inoculum may have low viability, be of an incorrect size, or not be in the exponential growth phase.[1]

  • Presence of Inhibitory Compounds: The medium could contain compounds that inhibit bacterial growth.

Recommended Solutions:

  • Optimize Temperature: Maintain the fermentation temperature between 30°C and 37°C.[2][3] For high-density cultures, 35°C has been used successfully.

  • Control pH: Adjust the initial pH of the medium to an optimal range of 6.0-6.5.[1][3] Consider using a pH-controlled fermenter or a buffering agent like K2HPO4 to maintain the pH during cultivation.

  • Enrich Medium: Ensure the medium is well-constituted. Supplement with glucose (e.g., 5.43%), peptone (e.g., 0.98%), and K2HPO4 (e.g., 0.59%). Manganese sulfate (MnSO₄) is also a critical component for L. plantarum growth.

  • Standardize Inoculum: Prepare a fresh inoculum from a culture in the exponential growth phase.[1] An optimal inoculum size is typically between 2-4% (v/v).[4]

  • Medium Analysis: If poor growth persists, analyze the medium for potential inhibitory substances.

Question 2: The pH of my fermentation is not decreasing as expected. What is the cause?

Potential Causes:

  • Low Metabolic Activity: This is often linked to the same factors causing low cell viability (suboptimal temperature, pH, or nutrient limitation).

  • Insufficient Carbohydrate Source: Lactic acid is produced through carbohydrate metabolism. A lack of a fermentable sugar source will prevent pH drop.

  • Poor Buffering Capacity of the Medium: The medium may have a high buffering capacity that neutralizes the lactic acid being produced.

Recommended Solutions:

  • Verify Growth Conditions: Confirm that temperature and initial pH are optimal for L. plantarum P-8. Refer to the optimal parameters in Table 1.

  • Ensure Adequate Carbon Source: Check the concentration and type of carbohydrate in your medium. Glucose is commonly used and effective.

  • Review Medium Composition: While buffering is important for preventing excessively low pH, an overly buffered medium can mask acidification. Adjust buffering components if necessary.

Question 3: My fermentation results are inconsistent between batches. How can I improve reproducibility?

Potential Causes:

  • Variability in Inoculum Preparation: Inconsistent inoculum age, size, or viability.

  • Inconsistent Medium Preparation: Minor variations in component concentrations or sterilization procedures.

  • Fluctuations in Fermentation Conditions: Small deviations in temperature, pH control, or agitation.

Recommended Solutions:

  • Standardize Inoculum Protocol: Follow a strict, documented protocol for inoculum preparation, ensuring the culture is consistently harvested at the same growth phase.

  • Precise Medium Formulation: Use calibrated equipment for weighing components and measuring volumes. Ensure complete dissolution of all components before sterilization.

  • Calibrate and Monitor Equipment: Regularly calibrate probes (pH, temperature) and ensure that fermenter controls are functioning correctly.

Question 4: I am observing off-flavors and undesirable aromas in my fermented product. What could be the issue?

Potential Causes:

  • Contamination: Growth of undesirable yeasts, molds, or other bacteria can produce compounds that negatively affect flavor.

  • Metabolic Shift: Suboptimal conditions can cause L. plantarum P-8 to produce different ratios of metabolic byproducts.

  • Incorrect Starter Culture Ratio: When used in co-culture, an improper ratio of L. plantarum P-8 to other starter bacteria can lead to an imbalance in flavor compounds.[5][6]

Recommended Solutions:

  • Aseptic Technique: Reinforce strict aseptic techniques during all stages of the process to prevent contamination.

  • Optimize Fermentation Parameters: Ensure all conditions (temperature, pH, nutrients) are optimized for the desired metabolic output.

  • Adjust Culture Ratios: If co-fermenting, experiment with different inoculation ratios. For fermented milk, a ratio of 1:100 of L. plantarum P-8 to a yogurt starter has been shown to produce a favorable flavor profile, including key compounds like acetoin.[5][6]

Data Presentation

Table 1: Optimal Fermentation Parameters for Lactobacillus plantarum Strains
ParameterOptimal Range/ValueSource
Temperature 30°C - 37°C[2][3]
Initial pH 6.0 - 6.5[1][3]
Inoculum Size 2% - 4% (v/v)[4]
Carbon Source Glucose (e.g., ~5.4 g/L)
Nitrogen Source Peptone (e.g., ~0.98 g/L)
Key Mineral MnSO₄ (e.g., ~0.07 g/L)[4]
Agitation Static or low speed (e.g., 100 rpm)[1]
Table 2: Troubleshooting Summary
ProblemPrimary CauseKey Solution
Low Cell Viability Suboptimal Temperature/pHMaintain temperature at 30-37°C and initial pH at 6.0-6.5.
Poor Acidification Insufficient CarbohydrateEnsure adequate glucose or other fermentable sugar is present.
Inconsistent Results Variable InoculumStandardize inoculum preparation protocol (age, size, viability).
Off-Flavors Contamination / Incorrect RatiosReinforce aseptic technique; optimize co-culture ratios.
Table 3: Physicochemical Changes in Milk Fermented with L. plantarum P-8 (1:100 ratio) during Fermentation and Storage[6]
Time PointpHTitratable Acidity (°T)
Fermentation 0 h 6.5115.15
Fermentation 2 h 6.2535.21
Fermentation 4 h 5.0365.32
Storage 1 d 4.4578.53
Storage 7 d 4.1288.41
Storage 14 d 4.0193.28

Frequently Asked Questions (FAQs)

Q1: What are the optimal fermentation conditions for Lactobacillus plantarum P-8?

Optimal growth and metabolic activity for L. plantarum strains, including P-8, are generally achieved at a temperature of 30-37°C and an initial medium pH of 6.0-6.5.[1][3] The medium should be rich in carbohydrates (like glucose), a nitrogen source (like peptone), and essential minerals, particularly manganese sulfate.[4] For high-density cultivation, strategies like fed-batch fermentation with pH control via ammonia neutralization can significantly increase final cell concentrations.

Q2: How can I accurately determine the viable cell count of L. plantarum P-8?

The standard method for determining viable cell counts is through serial dilution and plate counting on MRS (de Man, Rogosa, and Sharpe) agar. The detailed methodology is provided in the "Experimental Protocols" section below. This method allows for the enumeration of colony-forming units (CFU) per milliliter of your sample.[5][6]

Q3: What are the key metabolic pathways in L. plantarum P-8 during fermentation?

Lactobacillus plantarum is a facultative heterofermentative bacterium, meaning it can utilize different metabolic pathways depending on the conditions.[7] The primary pathway for energy production from glucose is the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, which converts glucose to pyruvate. Under anaerobic conditions, pyruvate is then reduced to lactic acid. The phosphoketolase pathway can also be active, leading to the production of both lactate and other products like acetate and ethanol. The complete genome of L. plantarum P-8 has been sequenced, revealing a circular 3.03 Mb chromosome and seven plasmids that encode its metabolic capabilities.[5][6]

Q4: How should I prepare the inoculum for L. plantarum P-8 fermentation?

A standardized inoculum is crucial for reproducible results. The inoculum should be prepared by transferring cells into fresh MRS broth and incubating them at the optimal temperature (e.g., 37°C) for 18-20 hours, which allows the culture to reach the exponential growth phase.[1] Before use, cells can be harvested by centrifugation and washed with a sterile saline solution to remove residual media components.

Q5: What are the critical quality control parameters to monitor during fermentation?

Key parameters to monitor include:

  • pH: Track the rate of acidification, which is an indicator of metabolic activity.

  • Viable Cell Count (CFU/mL): Measure cell growth and viability over time.

  • Substrate Consumption: Monitor the depletion of the primary carbon source (e.g., glucose).

  • Metabolite Production: Quantify the production of lactic acid and other key metabolites.

  • Purity: Regularly check for contamination via microscopy or plating on selective media.

Experimental Protocols

Protocol 1: Determination of Viable Cell Counts (CFU/mL)

This protocol is adapted from standard microbiological methods for enumerating L. plantarum.[1][5][6]

  • Sample Preparation: Aseptically collect 1 mL of the fermentation broth.

  • Serial Dilution:

    • Prepare a series of dilution tubes, each containing 9 mL of sterile physiological saline or phosphate-buffered saline (PBS).

    • Add the 1 mL sample to the first tube (10⁻¹ dilution) and vortex thoroughly.

    • Transfer 1 mL from the 10⁻¹ dilution tube to the second tube (10⁻² dilution) and vortex.

    • Continue this process to create a dilution series (e.g., up to 10⁻⁸).

  • Plating:

    • Select three appropriate dilutions (e.g., 10⁻⁶, 10⁻⁷, 10⁻⁸).

    • Using the pour plate or spread plate method, inoculate duplicate MRS agar plates for each selected dilution with 0.1 mL or 1 mL of the diluted sample.

  • Incubation: Incubate the plates anaerobically (or in a microaerophilic environment) at 37°C for 48-72 hours.

  • Colony Counting: Count the colonies on plates that have between 30 and 300 colonies.

  • Calculation: Calculate the CFU/mL using the following formula:

    • CFU/mL = (Average number of colonies × Dilution factor) / Volume plated (mL)

Protocol 2: Inoculum Preparation
  • Activation: Revive a cryopreserved stock of L. plantarum P-8 by inoculating it into 10 mL of MRS broth. Incubate at 37°C for 18-24 hours.

  • Sub-culturing: Perform a second sub-culture by transferring 1% (v/v) of the activated culture into a larger volume of fresh MRS broth. Incubate at 37°C for 18-20 hours to ensure the cells are in the exponential growth phase.[1]

  • Harvesting (Optional): If a washed inoculum is required, centrifuge the culture (e.g., 7,000 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in an equal volume of sterile saline. Repeat the wash step twice.

  • Inoculation: Aseptically transfer the required volume of the final liquid culture (typically 2-4% v/v) to the main fermentation vessel.

Protocol 3: Assessment of Acid and Bile Tolerance

This protocol assesses key probiotic characteristics of the fermented product.

A. Acid Tolerance (Simulated Gastric Juice) [8][9]

  • Prepare simulated gastric juice by adjusting sterile PBS to pH 2.5-3.0 with HCl and adding pepsin (e.g., 0.3% w/v).

  • Harvest cells from the fermentation by centrifugation and wash them twice with sterile PBS.

  • Resuspend the cells in the simulated gastric juice to a concentration of approximately 10⁷-10⁸ CFU/mL.

  • Incubate at 37°C. Take samples at time 0 and after specific intervals (e.g., 1, 2, and 3 hours).

  • Determine the viable cell count for each sample using the protocol described above.

  • Calculate the survival rate as a percentage of the initial count. A high survival rate (e.g., >90%) indicates good acid tolerance.[8][9]

B. Bile Tolerance [8]

  • Prepare MRS broth supplemented with a physiologically relevant concentration of bile salts (e.g., 0.3% w/v).

  • Inoculate both the bile-supplemented MRS and a control MRS broth (without bile salts) with an active culture of L. plantarum P-8.

  • Incubate at 37°C for 4 hours or longer.

  • Measure the optical density (OD₆₀₀) or determine the viable cell counts at different time points for both conditions.

  • Compare the growth in the presence of bile to the control to determine tolerance.

Visualizations

TroubleshootingWorkflow Start Fermentation Problem Identified (e.g., Low Yield, Slow Growth) Check_Conditions Step 1: Verify Core Fermentation Parameters (Temp, pH, Medium) Start->Check_Conditions Conditions_OK Parameters Optimal? Check_Conditions->Conditions_OK Check_Inoculum Step 2: Evaluate Inoculum (Viability, Age, Size) Conditions_OK->Check_Inoculum Yes Adjust_Conditions Adjust Parameters (See Table 1) Conditions_OK->Adjust_Conditions No Inoculum_OK Inoculum Healthy? Check_Inoculum->Inoculum_OK Check_Contamination Step 3: Check for Contamination (Microscopy, Plating) Inoculum_OK->Check_Contamination Yes Prepare_New_Inoculum Prepare Fresh Inoculum (See Protocol 2) Inoculum_OK->Prepare_New_Inoculum No Contamination_Present Contamination Found? Check_Contamination->Contamination_Present Optimize_Process Step 4: Optimize Advanced Parameters (e.g., Nutrient Ratios, Co-culture) Contamination_Present->Optimize_Process No Review_Aseptic Review Aseptic Technique Discard Batch Contamination_Present->Review_Aseptic Yes Solution Problem Resolved Optimize_Process->Solution Adjust_Conditions->Check_Conditions Prepare_New_Inoculum->Check_Inoculum

Caption: A logical workflow for troubleshooting common fermentation issues.

FermentationWorkflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase Media_Prep 1. Medium Formulation & Sterilization Inoculum_Prep 2. Inoculum Preparation (Protocol 2) Media_Prep->Inoculum_Prep Inoculation 3. Inoculation (2-4% v/v) Inoculum_Prep->Inoculation Incubation 4. Incubation (30-37°C, pH 6.0-6.5) Inoculation->Incubation Monitoring 5. In-Process Monitoring (pH, OD, Purity) Incubation->Monitoring Harvest 6. Harvest Cells/Broth Monitoring->Harvest QC_Analysis 7. Quality Control Analysis (Viable Counts, Metabolites) Harvest->QC_Analysis Probiotic_Assay 8. Probiotic Property Assay (Acid/Bile Tolerance) QC_Analysis->Probiotic_Assay

Caption: Key steps in a typical L. plantarum P-8 fermentation experiment.

MetabolicPathway Glucose Glucose EMP Glycolysis (EMP Pathway) Glucose->EMP PKP Phosphoketolase Pathway (Heterofermentative) Glucose->PKP Pyruvate Pyruvate EMP->Pyruvate LDH Lactate Dehydrogenase (Anaerobic Conditions) Pyruvate->LDH Lactate L-Lactic Acid (Primary Product) LDH->Lactate Other Other Products (Acetate, Ethanol, CO2) PKP->Pyruvate PKP->Other

Caption: Simplified metabolic pathway for lactic acid production in L. plantarum.

References

Technical Support Center: Optimizing Dosage of Lactobacillus plantarum P-8 for Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Lactobacillus plantarum P-8 for clinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage range for Lactobacillus plantarum P-8 used in clinical trials?

A1: Based on available clinical trial data, the dosage of Lactobacillus plantarum P-8 typically ranges from 1 x 10^10 to 6 x 10^10 colony-forming units (CFU) per day. The specific dosage depends on the intended health outcome and the study population.[1][2]

Q2: What specific dosages of Lactobacillus plantarum P-8 have been studied for different health conditions?

A2: Clinical studies have investigated various dosages for specific conditions. For instance, a dosage of 2 x 10^10 CFU/day for 12 weeks has been used to evaluate its effects on stress, anxiety, and cognitive function in stressed adults.[1][3][4][5] Another study assessing its impact on gut microbiota utilized a higher dosage of 6 x 10^10 CFU/day for 4 weeks.[2]

Q3: What factors should be considered when determining the optimal dosage of Lactobacillus plantarum P-8 for a new clinical trial?

A3: Several factors should be considered, including:

  • Target Health Condition: The specific ailment or health benefit being investigated.

  • Severity of the Condition: More severe conditions might require higher dosages.

  • Target Population: Age, general health status, and gut microbiome composition of the participants can influence the effective dose.[6]

  • Strain-Specificity: The efficacy of a probiotic is strain-dependent, so data from other Lactobacillus plantarum strains may not be directly applicable.

  • Safety Data: Pre-clinical and early-phase clinical safety data are crucial to establish a safe dosage range.

Q4: How does Lactobacillus plantarum P-8 exert its effects? What are the known mechanisms of action?

A4: Lactobacillus plantarum P-8 is believed to exert its effects primarily through the gut-brain axis .[7] It has been shown to modulate the signaling of neurotransmitters like serotonin and dopamine .[8][9][10] Additionally, it can influence the immune system by reducing pro-inflammatory cytokines such as IFN-γ and TNF-α.[1][3]

Data Presentation: Summary of Lactobacillus plantarum P-8 Clinical Trial Dosages

Health Condition Dosage (CFU/day) Duration Study Population Key Outcomes Reference
Stress, Anxiety, and Cognitive Function2 x 10^1012 weeksStressed AdultsReduced scores for stress and anxiety; Enhanced memory and cognitive traits.[1][3][5]
Gut Microbiota Modulation6 x 10^104 weeksAdults of different agesImproved intestinal flora structure; Increased beneficial bacteria.[2]
Gastrointestinal Health1 x 10^104 weeksAdultsImproved gastrointestinal health; Increased beneficial gut microbiota.[11]

Experimental Protocols

Protocol 1: Dose-Finding and Safety Assessment Study

This protocol outlines a general approach for a randomized, double-blind, placebo-controlled dose-finding and safety study for Lactobacillus plantarum P-8.

1. Participant Recruitment:

  • Inclusion Criteria: Healthy adults aged 18-60 years, willing to provide informed consent and adhere to the study protocol.

  • Exclusion Criteria: Individuals with a history of gastrointestinal diseases, immunodeficiency, recent antibiotic use (within the last 3 months), or allergies to the supplement's components.

2. Study Design:

  • A minimum of three dosage groups (e.g., low dose: 1 x 10^9 CFU/day; medium dose: 1 x 10^10 CFU/day; high dose: 5 x 10^10 CFU/day) and a placebo group.

  • Randomized and double-blinded allocation of participants to each group.

  • Duration: 4 weeks of intervention followed by a 2-week washout period.

3. Intervention:

  • Lactobacillus plantarum P-8 or placebo administered orally once daily. The placebo should be identical in appearance, taste, and smell to the active product.

4. Safety Monitoring:

  • Record all adverse events (AEs) and serious adverse events (SAEs) throughout the study.

  • Monitor vital signs (blood pressure, heart rate, temperature) at baseline and at the end of the study.

  • Collect blood and urine samples for routine hematology and biochemistry analysis at baseline and at the end of the study.

5. Outcome Measures:

  • Primary: Safety and tolerability, assessed by the incidence and severity of AEs.

  • Secondary: Changes in gastrointestinal symptoms (using a validated questionnaire), and alterations in fecal microbiota composition (through 16S rRNA sequencing).

Protocol 2: Efficacy Evaluation in a Specific Condition (e.g., Stress and Anxiety)

This protocol describes a randomized, double-blind, placebo-controlled trial to evaluate the efficacy of a pre-determined optimal and safe dose of Lactobacillus plantarum P-8.

1. Participant Recruitment:

  • Inclusion Criteria: Adults aged 18-65 years diagnosed with moderate stress (e.g., based on a validated scale like the Perceived Stress Scale), willing to provide informed consent and adhere to the study protocol.

  • Exclusion Criteria: Individuals with diagnosed anxiety or depressive disorders, current use of psychotropic medications, or other exclusion criteria as mentioned in Protocol 1.

2. Study Design:

  • Two parallel groups: one receiving the selected dose of Lactobacillus plantarum P-8 and one receiving a placebo.

  • Randomized and double-blinded allocation.

  • Duration: 12 weeks of intervention.

3. Intervention:

  • Oral administration of Lactobacillus plantarum P-8 or placebo once daily.

4. Efficacy Assessment:

  • Primary Outcome: Change from baseline in scores on validated stress and anxiety scales (e.g., Perceived Stress Scale, State-Trait Anxiety Inventory).

  • Secondary Outcomes: Changes in cognitive function (assessed through a battery of cognitive tests), sleep quality (using a validated questionnaire), and levels of stress-related biomarkers (e.g., salivary cortisol, pro-inflammatory cytokines).

5. Safety Monitoring:

  • As described in Protocol 1.

Troubleshooting Guides

Issue 1: High variability in participant response to the probiotic.

  • Possible Cause: Differences in baseline gut microbiota composition, dietary habits, or lifestyle factors among participants.

  • Troubleshooting Steps:

    • Stratify participants: At the analysis stage, stratify participants based on baseline microbiome profiles or dietary patterns to identify potential responders versus non-responders.

    • Dietary Control: Implement a standardized dietary plan or provide dietary counseling to minimize variations in food intake that could influence the gut microbiome.

    • Collect detailed baseline data: Gather comprehensive information on participants' diet, lifestyle, and medication use to identify potential confounding factors.

Issue 2: Poor viability of the probiotic in the final product.

  • Possible Cause: Improper manufacturing processes, storage conditions, or packaging.

  • Troubleshooting Steps:

    • Quality Control: Implement stringent quality control measures during manufacturing to ensure the target CFU count is met.

    • Stability Testing: Conduct stability testing under different temperature and humidity conditions to determine the optimal storage and shipping conditions.

    • Appropriate Packaging: Use packaging materials that protect the probiotic from moisture, oxygen, and light.

Issue 3: Difficulty in blinding the study due to product characteristics.

  • Possible Cause: The active product and placebo have noticeable differences in taste, smell, or appearance.

  • Troubleshooting Steps:

    • Placebo Design: Work with a specialized manufacturer to develop a placebo that is indistinguishable from the active product. This may involve matching the color, flavor, and texture.

    • Encapsulation: If feasible, encapsulate both the active product and the placebo to mask any sensory differences.

Mandatory Visualizations

Experimental_Workflow_Dosage_Optimization cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Studies (Strain Characterization, Safety) animal_studies Animal Models (Toxicity, Dose-ranging) in_vitro->animal_studies Inform phase1 Phase I: Dose-Finding & Safety (Healthy Volunteers) animal_studies->phase1 Guide phase2 Phase II: Efficacy & Dose Confirmation (Target Population) phase1->phase2 Determine Optimal Dose phase3 Phase III: Large-scale Efficacy (Pivotal Trials) phase2->phase3 Confirm Efficacy

Caption: Experimental workflow for optimizing Lactobacillus plantarum P-8 dosage.

Gut_Brain_Axis_Signaling cluster_gut Gut Lumen cluster_brain Central Nervous System lp8 L. plantarum P-8 scfa SCFAs This compound->scfa produces neurotransmitters_gut Serotonin (5-HT) Dopamine Precursors This compound->neurotransmitters_gut influences brain_neurotransmitters Serotonin (5-HT) Dopamine scfa->brain_neurotransmitters modulates (via Vagus Nerve/Systemic Circulation) neurotransmitters_gut->brain_neurotransmitters influences production stress_anxiety Reduced Stress & Anxiety brain_neurotransmitters->stress_anxiety leads to Troubleshooting_Logic start Issue Encountered (e.g., High Response Variability) cause1 Identify Potential Causes: - Microbiome Differences - Dietary Variations - Lifestyle Factors start->cause1 solution1 Implement Solutions: - Stratify Analysis - Dietary Control - Collect Detailed Data cause1->solution1

References

Technical Support Center: Lactobacillus plantarum P-8 Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lactobacillus plantarum P-8.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported adverse effects associated with Lactobacillus plantarum P-8 administration in clinical trials?

A1: While research on Lactobacillus plantarum P-8 has shown a good safety profile, some individuals may experience mild and transient gastrointestinal symptoms. These can include gas, bloating, and abdominal discomfort, which typically resolve as the digestive system adjusts.

Q2: Are there any serious adverse events reported in studies involving Lactobacillus plantarum P-8?

A2: In a 12-week randomized, double-blind, placebo-controlled study involving stressed adults, no serious adverse events were reported with the administration of Lactobacillus plantarum P-8.[1][2] The strain is generally considered safe for consumption.[3]

Q3: What is the recommended dosage of Lactobacillus plantarum P-8 used in clinical research?

A3: Clinical studies have often used a daily dosage of 10 log CFU (Colony Forming Units) of Lactobacillus plantarum P-8.[2][3] This has been administered over a period of up to 12 weeks.

Q4: Are there specific populations that should exercise caution when using Lactobacillus plantarum P-8?

A4: Yes, as with most probiotics, caution is advised for certain populations. Individuals who are severely immunocompromised, have pancreatitis, are in the ICU, have a central venous catheter, or have open wounds from major surgery should avoid use unless specifically advised by a healthcare professional.

Q5: Can Lactobacillus plantarum P-8 be administered with antibiotics?

A5: Lactobacillus plantarum is a bacterium and can be affected by antibiotics. To avoid reducing the efficacy of the probiotic, it is recommended to administer Lactobacillus plantarum P-8 at least 2 hours before or after antibiotic intake.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Mild gastrointestinal discomfort (gas, bloating) Initial adjustment of the gut microbiota to the introduction of the probiotic.- Continue with the administration as these symptoms are often transient. - If symptoms persist or are severe, consider reducing the dosage temporarily. - Ensure the subject is taking the probiotic with food.
No observable effect - Insufficient dosage or duration. - Strain-specific effects not relevant to the measured outcome. - Individual variations in gut microbiota and host response.- Verify the dosage and duration of administration are consistent with published studies (e.g., 10 log CFU daily for several weeks). - Re-evaluate the experimental design to ensure the outcomes measured are appropriate for the known effects of the strain. - Characterize the baseline gut microbiota of subjects to identify potential non-responders.
Unexpected immune response - Pre-existing immune condition of the subject. - Contamination of the probiotic supplement.- Screen subjects for underlying immunodeficiencies or autoimmune conditions. - Ensure the purity and viability of the Lactobacillus plantarum P-8 supplement through independent testing.

Quantitative Data on Adverse Effects

While specific quantitative data on adverse events for Lactobacillus plantarum P-8 from large-scale clinical trials is limited in publicly available literature, the following table summarizes common adverse effects associated with Lactobacillus plantarum strains in general, based on clinical observations.

Adverse Effect Incidence Severity Notes
Gas/Flatulence CommonMildTypically transient and resolves with continued use.
Bloating CommonMildOften occurs at the beginning of supplementation.
Abdominal Discomfort Less CommonMildUsually temporary.
Allergic Reactions (e.g., rash, itching) RareMild to SevereDiscontinue use immediately and seek medical advice.
Nausea UncommonMildMay be dose-dependent.

Experimental Protocols

Protocol from a Randomized, Double-Blind, Placebo-Controlled Study in Stressed Adults

This protocol is based on a study investigating the effects of Lactobacillus plantarum P-8 on stress and anxiety.[1][2]

1. Subject Recruitment:

  • Participants were adults diagnosed with moderate stress based on a validated questionnaire (e.g., Perceived Stress Scale-10).

  • Exclusion criteria included major medical or psychiatric disorders, use of antibiotics or probiotics within a specified period before the study, and pregnancy or lactation.

2. Study Design:

  • A 12-week, randomized, double-blind, placebo-controlled design was employed.

  • Participants were randomly assigned to either the probiotic group or the placebo group.

3. Intervention:

  • Probiotic Group: Daily oral administration of a sachet containing 10 log CFU of Lactobacillus plantarum P-8.

  • Placebo Group: Daily oral administration of a sachet identical in appearance and taste to the probiotic sachet but without the active bacteria.

4. Data Collection:

  • Psychological assessments (e.g., Depression, Anxiety and Stress Scales - 42 items) were conducted at baseline and at specified intervals (e.g., 4, 8, and 12 weeks).

  • Biological samples (e.g., blood) were collected to measure stress biomarkers (e.g., cortisol) and inflammatory cytokines (e.g., IFN-γ, TNF-α).

  • Adverse events were monitored and recorded throughout the study.

5. Statistical Analysis:

  • Statistical analyses were performed to compare the changes in psychological scores and biological markers between the probiotic and placebo groups over the 12-week period.

Visualizations

experimental_workflow cluster_screening Phase 1: Screening & Recruitment cluster_intervention Phase 2: Intervention cluster_data_collection Phase 3: Data Collection (12 Weeks) cluster_analysis Phase 4: Analysis screening Subject Screening (e.g., PSS-10) enrollment Informed Consent & Enrollment screening->enrollment randomization Randomization enrollment->randomization group_p8 Group A: L. plantarum P-8 (10 log CFU/day) randomization->group_p8 group_placebo Group B: Placebo randomization->group_placebo assessments Psychological Assessments (Baseline, Wk 4, 8, 12) group_p8->assessments samples Biological Samples (Baseline, Wk 12) group_p8->samples adverse_events Adverse Event Monitoring group_p8->adverse_events group_placebo->assessments group_placebo->samples group_placebo->adverse_events data_analysis Statistical Analysis assessments->data_analysis samples->data_analysis adverse_events->data_analysis results Results & Conclusion data_analysis->results signaling_pathway cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria lp8 Lactobacillus plantarum P-8 tlr2 TLR2 This compound->tlr2 Interaction epithelial_cell Epithelial Cell immune_cell Immune Cell (e.g., Macrophage) epithelial_cell->immune_cell Signal Transduction nf_kb NF-κB Activation immune_cell->nf_kb cytokines Cytokine Production (e.g., TNF-α, IL-6, IL-10) nf_kb->cytokines inflammation Inflammatory Response cytokines->inflammation immune_modulation Immune Modulation cytokines->immune_modulation

References

Technical Support Center: Lactobacillus plantarum P-8 and Antibiotic Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lactobacillus plantarum P-8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying the interaction between antibiotics and the efficacy of this probiotic strain.

Frequently Asked Questions (FAQs)

Q1: How do antibiotics affect the viability and growth of Lactobacillus plantarum P-8?

A1: Antibiotics can significantly impact the viability and growth of L. plantarum P-8. The extent of this interference is dependent on the specific antibiotic, its concentration, and the duration of exposure. Generally, broad-spectrum antibiotics that target gram-positive bacteria will have a more pronounced inhibitory effect. It is crucial to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic for L. plantarum P-8 to understand the threshold at which its growth is inhibited.

Q2: Can co-administration of L. plantarum P-8 with antibiotics mitigate the negative side effects of the antibiotic?

A2: Several studies suggest that probiotic supplementation, including with Lactobacillus plantarum, can help alleviate some of the common side effects of antibiotic therapy, such as antibiotic-associated diarrhea (AAD).[1][2] L. plantarum is thought to help restore the natural balance of the gut microbiota that is often disrupted by antibiotics.[1] However, the efficacy can be strain-dependent, and the timing of administration is crucial. To avoid direct inhibition of the probiotic, it is often recommended to administer L. plantarum P-8 at least 2 hours before or after the antibiotic dose.[2]

Q3: What are the known mechanisms of action for L. plantarum P-8's probiotic effects?

A3: Lactobacillus plantarum P-8 exerts its beneficial effects through several mechanisms, primarily by modulating the host's immune system and influencing the gut microbiota. It has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like TNF-α and IFN-γ.[3] This immunomodulation is often mediated through the Toll-like receptor 2 (TLR2) signaling pathway, which in turn can influence downstream pathways like the NF-κB pathway.[4][5] Additionally, L. plantarum P-8 can produce antimicrobial compounds that inhibit the growth of pathogenic bacteria.

Q4: Are there any antibiotics to which Lactobacillus plantarum is intrinsically resistant?

A4: Yes, Lactobacillus plantarum strains, in general, exhibit intrinsic resistance to certain antibiotics. A notable example is vancomycin.[6][7] This intrinsic resistance is due to the inherent structural characteristics of their cell wall. Many strains also show resistance to aminoglycosides. This knowledge can be useful when designing experiments where the viability of the probiotic in the presence of a specific antibiotic is desired.

Troubleshooting Guides

Problem 1: Inconsistent results in antibiotic susceptibility testing of L. plantarum P-8.
  • Possible Cause 1: Variation in inoculum preparation.

    • Solution: Ensure a standardized inoculum density is used for each experiment. A common method is to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Possible Cause 2: Inappropriate growth medium.

    • Solution: Lactobacillus species have specific nutritional requirements. Use a suitable medium such as De Man, Rogosa and Sharpe (MRS) agar or broth for culturing L. plantarum P-8. For susceptibility testing, a specialized medium like Lactobacillus Susceptibility Test Medium (LSM) may provide more consistent results.[7]

  • Possible Cause 3: Incorrect incubation conditions.

    • Solution: L. plantarum P-8 is a facultative anaerobe. Ensure incubation is carried out at the optimal temperature (typically 37°C) under anaerobic or microaerophilic conditions for the appropriate duration (usually 24-48 hours).

Problem 2: Reduced or no adherence of L. plantarum P-8 to intestinal epithelial cells (e.g., Caco-2) in the presence of an antibiotic.
  • Possible Cause 1: Sub-lethal antibiotic concentrations affecting adhesion mechanisms.

    • Solution: Even at concentrations below the MIC, some antibiotics can interfere with the expression of surface proteins or exopolysaccharides involved in bacterial adhesion. Consider testing a range of sub-lethal antibiotic concentrations to determine the threshold for this effect. Performing a competition or displacement assay can help elucidate the mechanism of interference.

  • Possible Cause 2: Antibiotic-induced changes in the epithelial cell monolayer.

    • Solution: Some antibiotics may have direct effects on the Caco-2 cells, altering their surface properties and receptor availability. Include a control where the Caco-2 cells are pre-treated with the antibiotic before the addition of L. plantarum P-8 to assess this possibility.

Problem 3: Difficulty in assessing the immunomodulatory effects of L. plantarum P-8 during co-incubation with an antibiotic.
  • Possible Cause 1: Antibiotic interference with cytokine assays.

    • Solution: Verify that the antibiotic being used does not interfere with the ELISA or other immunoassays being employed to measure cytokines. Run a control with the antibiotic in the cell culture medium without bacteria to check for any background signal or inhibition of the assay.

  • Possible Cause 2: Direct cytotoxic effects of the antibiotic on immune cells.

    • Solution: Determine the toxicity of the antibiotic on the immune cells (e.g., macrophages, PBMCs) being used in the experiment. Use a concentration of the antibiotic that is non-toxic to the immune cells but relevant to the experimental question.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics against Lactobacillus plantarum Strains (µg/mL)

AntibioticAntibiotic ClassL. plantarum Strain(s)MIC Range (µg/mL)
Amoxicillinβ-lactam8p-a30.5
Ampicillinβ-lactamMultiple Strains0.03 - 2
CiprofloxacinFluoroquinoloneMultiple Strains4 - >256
ClarithromycinMacrolide8p-a30.05
ErythromycinMacrolideMultiple Strains0.06 - 1
TetracyclineTetracyclineMultiple Strains2 - 64
VancomycinGlycopeptideMultiple Strains>256 (Intrinsic Resistance)
GentamicinAminoglycosideMultiple Strains4 - >1024 (Often high)
KanamycinAminoglycosideMultiple Strains64 - >1024 (Often high)
ChloramphenicolAmphenicolMultiple Strains2 - 8

Note: MIC values can be strain-specific. The data presented is a compilation from various studies on different L. plantarum strains and should be used as a general guide. It is recommended to determine the specific MIC for L. plantarum P-8 for the antibiotics used in your experiments.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of L. plantarum P-8 Inoculum:

    • Culture L. plantarum P-8 in MRS broth at 37°C for 18-24 hours.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard using sterile saline or fresh MRS broth. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the adjusted suspension 1:100 in Lactobacillus Susceptibility Test Medium (LSM) to obtain a final inoculum of approximately 1-2 x 10^6 CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in LSM in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared L. plantarum P-8 inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (medium without bacteria).

    • Incubate the plate at 37°C for 48 hours under anaerobic or microaerophilic conditions.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protocol 2: Caco-2 Cell Adhesion Assay
  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

    • Seed the cells in 24-well plates and grow until they form a confluent monolayer (approximately 15-21 days).

    • Two days before the assay, replace the medium with antibiotic-free DMEM.

  • Preparation of L. plantarum P-8:

    • Culture L. plantarum P-8 in MRS broth, wash the cells with phosphate-buffered saline (PBS), and resuspend them in antibiotic-free DMEM to a concentration of approximately 1 x 10^8 CFU/mL.

  • Adhesion Assay (Competition Method):

    • Wash the Caco-2 cell monolayers twice with sterile PBS.

    • Add the L. plantarum P-8 suspension to the wells.

    • Simultaneously, add the antibiotic of interest at the desired concentration.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 atmosphere.

    • Wash the monolayers three to five times with sterile PBS to remove non-adherent bacteria.

    • Lyse the Caco-2 cells with a solution of 0.1% Triton X-100 in PBS.

    • Perform serial dilutions of the lysate and plate on MRS agar to enumerate the adherent L. plantarum P-8.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Antibiotic Antibiotic L_plantarum_P8 L. plantarum P-8 Antibiotic->L_plantarum_P8 Inhibits/Kills TLR2 Toll-like Receptor 2 Antibiotic->TLR2 Potential Interference with Binding NF_kB NF-κB Antibiotic->NF_kB Potential Direct/Indirect Modulation L_plantarum_P8->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IκB IκBα IKK_complex->IκB Phosphorylates & Inactivates IκB->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Nucleus->Pro_inflammatory_Cytokines Upregulates Transcription Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Nucleus->Anti_inflammatory_Cytokines Upregulates Transcription

Caption: L. plantarum P-8 immunomodulatory pathway and potential antibiotic interference points.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Culture_Lp8 Culture L. plantarum P-8 (MRS Broth, 37°C) Prepare_Inoculum Prepare Inoculum (0.5 McFarland) Culture_this compound->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate (LSM Medium) Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotics Prepare Antibiotic Serial Dilutions Prepare_Antibiotics->Inoculate_Plate Incubate Incubate (37°C, 48h, Anaerobic) Inoculate_Plate->Incubate Read_MIC Read MIC (Visual Inspection) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical_Relationship Antibiotic_Presence Presence of Antibiotic Lp8_Viability L. plantarum P-8 Viability Antibiotic_Presence->Lp8_Viability Decreases Lp8_Adhesion Adhesion to Epithelial Cells Lp8_Viability->Lp8_Adhesion Impacts Lp8_Immunomodulation Immunomodulatory Efficacy Lp8_Viability->Lp8_Immunomodulation Impacts Probiotic_Effect Overall Probiotic Effect Lp8_Adhesion->Probiotic_Effect Contributes to Lp8_Immunomodulation->Probiotic_Effect Contributes to

Caption: Logical relationship of antibiotic interference with L. plantarum P-8 efficacy.

References

Technical Support Center: Troubleshooting Contamination in Lactobacillus plantarum P-8 Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and preventing contamination in Lactobacillus plantarum P-8 cultures.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in my Lactobacillus plantarum P-8 culture?

A1: Early detection of contamination is crucial. Key indicators include:

  • Visual Changes: Unexpected turbidity, film formation on the surface, or visible clumps or aggregates in the culture broth.

  • Microscopic Examination: Presence of microorganisms with different morphologies (e.g., cocci, budding yeasts, or fungal hyphae) alongside the typical rod shape of L. plantarum.

  • Changes in Growth Kinetics: A sudden drop in the viable cell count, a slower or unexpectedly faster growth rate, or complete growth inhibition.

  • pH Shifts: A deviation from the expected pH drop during fermentation. Some contaminants may produce acids, while others may cause the pH to remain neutral or even increase.

  • Unusual Odors or Colors: Any off-odors or discoloration of the culture medium can be indicative of contamination.

Q2: What are the most common types of contaminants in L. plantarum P-8 cultures?

A2: L. plantarum P-8 cultures can be susceptible to several types of contaminants:

  • Bacteria: Other lactic acid bacteria, as well as spoilage organisms like Bacillus, Pseudomonas, and coliforms, can compete for nutrients and inhibit the growth of L. plantarum P-8. Pathogenic bacteria such as Staphylococcus aureus and Listeria monocytogenes are also a concern, especially in food and probiotic applications[1][2].

  • Yeasts and Molds: Species of Aspergillus, Penicillium, and various environmental yeasts can contaminate cultures, leading to undesirable metabolic byproducts and competition for resources[3][4][5].

  • Bacteriophages: Viruses that specifically infect bacteria are a significant threat to industrial fermentations. Phage contamination can lead to rapid and widespread lysis of the L. plantarum P-8 population[6][7].

Q3: What are the primary sources of contamination in our laboratory?

A3: Contamination can be introduced at various stages of the experimental workflow. Common sources include:

  • Raw Materials: Media components, water, and supplements can harbor resistant spores or vegetative cells if not properly sterilized.

  • Inoculum: The seed culture itself can be a source of contamination if not prepared and maintained under strict aseptic conditions[8][9].

  • Equipment and Labware: Improperly sterilized fermenters, tubing, connectors, and glassware are common culprits.

  • Environment: Airborne particles containing bacteria and fungal spores can enter the culture during inoculation, sampling, or other manipulations.

  • Personnel: Poor aseptic technique, such as improper handwashing, not working near a flame, or talking over open cultures, can introduce contaminants.

Q4: Can a contaminated culture be salvaged?

A4: In most research and production settings, it is not recommended to try and salvage a contaminated culture. The presence of contaminants can significantly alter the experimental results and the characteristics of the final product. The best course of action is to discard the contaminated culture, thoroughly decontaminate the equipment, and start a new culture from a clean, cryopreserved stock.

Troubleshooting Guides

Issue 1: Bacterial Contamination

Symptoms:

  • Rapid drop in pH beyond the expected range.

  • Presence of motile bacteria or bacteria with different morphologies (e.g., cocci) under the microscope.

  • Cloudiness or sediment that is not characteristic of a pure L. plantarum P-8 culture.

Troubleshooting Steps:

  • Confirmation:

    • Perform Gram staining on a sample of the culture to identify Gram-positive and Gram-negative contaminants.

    • Streak a sample onto selective and differential agar plates (e.g., MacConkey agar for coliforms, Mannitol Salt Agar for Staphylococcus) to isolate and identify the contaminant.

  • Source Identification:

    • Review aseptic techniques and handling procedures.

    • Test all media components and supplements for sterility.

    • Swab and culture various surfaces in the work area (e.g., incubator, biosafety cabinet) to identify environmental sources.

  • Corrective Actions:

    • Discard the contaminated culture.

    • Thoroughly clean and sterilize all equipment that came into contact with the contaminated culture.

    • Review and reinforce aseptic techniques with all personnel.

Issue 2: Yeast and Mold Contamination

Symptoms:

  • Visible fuzzy or filamentous growth (molds) or a "bubbly" appearance with a distinct odor (yeasts).

  • Microscopic observation of budding yeast cells or fungal hyphae.

  • Slower than expected growth of L. plantarum P-8 due to competition for nutrients.[3][10]

Troubleshooting Steps:

  • Confirmation:

    • Culture a sample on a fungal-specific medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA), to confirm the presence of yeast or mold.

    • Use lactophenol cotton blue staining for microscopic identification of fungal structures.

  • Source Identification:

    • Check for potential sources of airborne fungal spores, such as ventilation systems or nearby areas with high mold counts.

    • Ensure proper sterilization of all equipment, especially any items that may have been exposed to non-sterile environments.

  • Corrective Actions:

    • Discard the contaminated culture.

    • Implement a more rigorous cleaning and sterilization protocol for the laboratory and equipment.

    • Consider using a HEPA-filtered environment for all culture manipulations.

Issue 3: Bacteriophage Contamination

Symptoms:

  • Sudden and dramatic decrease in culture turbidity, often leading to complete clearing of the culture.

  • Massive cell lysis observed under the microscope.

  • Failure of the fermentation process to proceed as expected.

Troubleshooting Steps:

  • Confirmation:

    • Perform a plaque assay by plating a dilution of the culture supernatant with a sensitive L. plantarum P-8 indicator strain. The presence of clear zones (plaques) confirms phage contamination.

  • Source Identification:

    • Phages can be introduced through raw materials, the environment, or from previous fermentations.

    • If possible, test raw materials for the presence of phages.

  • Corrective Actions:

    • Discard the contaminated culture and decontaminate all equipment with a virucidal agent.

    • Rotate the use of different, phage-unrelated L. plantarum strains if possible.

    • Implement strict sanitation breaks between fermentation batches.

    • Consider developing or obtaining a phage-resistant variant of L. plantarum P-8.[11]

Quantitative Data Summary

The impact of contamination on Lactobacillus plantarum P-8 cultures can be significant. The following table summarizes potential quantitative effects based on the type of contaminant.

Contaminant TypeParameterPotential ImpactReference
Bacteria Viable Cell Count of L. plantarum P-8Decrease due to competition for nutrients and production of inhibitory substances.[1]
Lactic Acid ProductionMay increase or decrease depending on the metabolic activity of the contaminant.
Final pHCan be significantly lower or higher than expected.
Yeasts & Molds Viable Cell Count of L. plantarum P-8Decrease due to competition for essential nutrients.[3][4]
Production of MycotoxinsPotential for the production of harmful mycotoxins by certain mold species.[4]
Off-flavor DevelopmentProduction of undesirable volatile compounds.[3]
Bacteriophages Viable Cell Count of L. plantarum P-8Rapid and significant decrease, potentially leading to complete culture collapse.[6][12]
Fermentation TimeCan be significantly prolonged or completely halted.
Product YieldDrastic reduction in the yield of the desired fermentation product.

Experimental Protocols

Protocol 1: Detection and Quantification of Bacterial and Fungal Contaminants by Plate Counting

Objective: To determine the number of viable bacterial and fungal contaminants in a Lactobacillus plantarum P-8 culture.

Materials:

  • L. plantarum P-8 culture sample

  • Sterile saline solution (0.85% NaCl)

  • de Man, Rogosa and Sharpe (MRS) agar plates

  • Plate Count Agar (PCA) plates

  • Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., chloramphenicol)

  • Sterile dilution tubes

  • Sterile pipettes

  • Incubator

Methodology:

  • Serial Dilution: a. Prepare a series of 1:10 dilutions of the culture sample in sterile saline solution. b. Aseptically transfer 1 mL of the culture to 9 mL of saline (10⁻¹ dilution). c. Vortex the tube and transfer 1 mL of the 10⁻¹ dilution to another 9 mL of saline (10⁻² dilution). d. Continue this process to create a dilution series (e.g., up to 10⁻⁷).

  • Plating: a. For total bacterial count, spread plate 0.1 mL of appropriate dilutions onto PCA plates. b. For Lactobacillus count, spread plate 0.1 mL of appropriate dilutions onto MRS agar plates. c. For yeast and mold count, spread plate 0.1 mL of appropriate dilutions onto PDA plates.

  • Incubation: a. Incubate PCA and MRS plates at 37°C for 48 hours under anaerobic or microaerophilic conditions. b. Incubate PDA plates at 25-30°C for 3-5 days.

  • Enumeration: a. Count the number of colonies on plates that have between 30 and 300 colonies. b. Calculate the colony-forming units per milliliter (CFU/mL) of the original culture using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

  • Interpretation: a. A significantly higher count on PCA compared to MRS may indicate the presence of non-Lactobacillus bacterial contaminants. b. Any growth on the PDA plates indicates yeast or mold contamination.

Protocol 2: Rapid Detection of Contaminants using Quantitative PCR (qPCR)

Objective: To rapidly and specifically detect and quantify the DNA of common contaminants in a Lactobacillus plantarum P-8 culture.

Materials:

  • DNA extraction kit suitable for bacterial and fungal DNA

  • qPCR instrument

  • qPCR master mix

  • Primers and probes specific for L. plantarum, total bacteria (e.g., targeting the 16S rRNA gene), and total fungi (e.g., targeting the ITS region).[13][14][15][16][17]

  • DNA standards for quantification

Methodology:

  • DNA Extraction: a. Extract total DNA from a known volume of the culture sample using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Assay Setup: a. Prepare a reaction mixture containing the qPCR master mix, specific primers and probe, and the extracted DNA. b. Set up separate reactions for L. plantarum, total bacteria, and total fungi. c. Include a standard curve using known concentrations of target DNA for absolute quantification.

  • qPCR Run: a. Run the qPCR assay using an appropriate thermal cycling protocol.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each sample and standard. b. Generate a standard curve by plotting the Ct values against the logarithm of the standard DNA concentrations. c. Quantify the amount of target DNA in the samples by interpolating their Ct values on the standard curve.

  • Interpretation: a. The ratio of total bacterial DNA to L. plantarum DNA can indicate the level of bacterial contamination. b. The presence and quantity of fungal DNA will reveal the extent of yeast or mold contamination.

Visualizations

Logical Workflow for Troubleshooting Contamination

G Troubleshooting Workflow for L. plantarum P-8 Contamination A Suspicion of Contamination (Visual, Growth, pH) B Microscopic Examination A->B C Identify Contaminant Type B->C D Bacterial Contamination C->D Rod/Cocci Mix E Yeast/Mold Contamination C->E Budding Cells/Hyphae F Bacteriophage Lysis C->F Cell Lysis G Isolate & Identify Contaminant (Selective Media, Staining) D->G E->G H Plaque Assay F->H I Determine Source of Contamination (Raw Materials, Equipment, Environment, Personnel) G->I H->I J Implement Corrective Actions (Discard Culture, Decontaminate, Review Protocols) I->J K Restart with Aseptic Technique from Clean Stock J->K

Caption: A logical workflow for identifying and addressing contamination in L. plantarum P-8 cultures.

Signaling Pathway for General Stress Response in Lactobacillus plantarum

G General Stress Response in L. plantarum Contaminant Contaminant Presence (e.g., competing bacteria, fungi) Stress Cellular Stress (Nutrient Limitation, pH change, Inhibitory Compounds) Contaminant->Stress Signal Signal Transduction Stress->Signal Regulator Activation of Stress Response Regulators (e.g., Sigma Factors, Two-Component Systems) Signal->Regulator Genes Upregulation of Stress-Related Genes Regulator->Genes Proteins Synthesis of Stress Proteins (e.g., Chaperones, Proteases, Detoxification Enzymes) Genes->Proteins Response Cellular Response (Metabolic Adjustment, DNA Repair, Cell Wall Reinforcement) Proteins->Response Survival Increased Survival and Adaptation OR Cell Death if Stress is Overwhelming Response->Survival

Caption: A simplified diagram of the general stress response pathway in L. plantarum when faced with contaminants.

References

Technical Support Center: Enhancing Lactobacillus plantarum P-8 Adhesion to Intestinal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you increase the adhesion of Lactobacillus plantarum P-8 to intestinal cells in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the adhesion of Lactobacillus plantarum P-8 to intestinal cells?

A1: The adhesion of Lactobacillus plantarum to intestinal epithelial cells is a multi-factorial process. Key factors include:

  • Surface Proteins: Specific proteins on the bacterial surface, known as adhesins, play a crucial role in binding to host cell receptors. For L. plantarum, proteins like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) have been identified as mediating adhesion.[1][2][3]

  • Autoaggregation and Hydrophobicity: The ability of bacteria to aggregate with each other (autoaggregation) and their cell surface hydrophobicity are often correlated with their adhesive capabilities.[4] Higher hydrophobicity can promote the initial non-specific binding to the intestinal epithelium.

  • Lipoteichoic Acids (LTAs): These components of the Gram-positive bacterial cell wall can also mediate adhesion to intestinal cells.

  • Experimental Conditions: Factors such as pH, incubation time, and the ratio of bacteria to intestinal cells can significantly impact adhesion efficiency.

Q2: Which intestinal cell lines are most appropriate for studying L. plantarum P-8 adhesion?

A2: The most commonly used and well-characterized human colon adenocarcinoma cell lines for in vitro adhesion assays are:

  • Caco-2: These cells differentiate into a polarized monolayer with many characteristics of small intestinal enterocytes.[5][6][7][8]

  • HT-29: This cell line is also derived from human colon adenocarcinoma and can be cultured to be mucus-secreting, which can be relevant for studying adhesion to the mucosal layer.[5][9]

Q3: Are there any known signaling pathways in intestinal cells that are activated upon L. plantarum adhesion?

A3: Yes, the adhesion of Lactobacillus plantarum can trigger signaling cascades within intestinal cells, often related to the host's immune response. While the precise signaling for adhesion itself is complex, downstream effects can involve:

  • Toll-Like Receptor (TLR) Signaling: L. plantarum can interact with TLRs on the surface of intestinal cells, which can lead to the activation of intracellular signaling pathways.

  • NF-κB Pathway: Adhesion can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of inflammatory cytokines like IL-8.[10]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that can be influenced by the adhesion of probiotics, affecting cellular processes like inflammation and cell proliferation.[10]

Troubleshooting Guide

This guide addresses common issues encountered during Lactobacillus plantarum P-8 adhesion experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low percentage of adherent bacteria (<1%) 1. High background binding of bacteria to the plastic well instead of the cell monolayer.[11]2. Inefficient washing steps, leaving non-adherent bacteria.3. Sub-optimal health of the Caco-2/HT-29 cell monolayer.4. Inappropriate bacteria-to-cell ratio.5. The detachment method (e.g., Triton X-100, trypsin) is killing the bacteria or is not effectively releasing them.[11]1. Perform a control experiment with bacteria in wells without cells to quantify background binding. If high, consider using plates with a different surface coating.2. Increase the number of gentle washing steps (e.g., from 3 to 5 times) with sterile PBS.[5]3. Ensure the cell monolayer is confluent and healthy before the assay. Check for viability using methods like Trypan Blue exclusion.4. Optimize the bacteria-to-cell ratio. A common starting point is 100:1.[7]5. Verify the viability of the bacteria after the detachment step. Consider optimizing the concentration and incubation time of the detachment agent.
High variability between replicate wells 1. Uneven cell seeding, leading to inconsistent monolayer confluence.2. Inconsistent washing technique.3. Bacterial clumping leading to inaccurate quantification.1. Ensure a single-cell suspension of intestinal cells during seeding and visually confirm even confluence before the experiment.2. Standardize the washing procedure across all wells, ensuring the same volume, force, and number of washes.3. Gently vortex or pipette the bacterial suspension before adding it to the wells to minimize clumping.
Damage to the intestinal cell monolayer during the experiment 1. Harsh washing steps.2. Cytotoxicity from bacterial metabolites.3. Overly aggressive detachment method.1. Use a gentle stream of PBS for washing, and avoid directing the stream directly onto the cell monolayer.2. Ensure the incubation time is not excessively long. Consider washing the bacterial pellet and resuspending in fresh media before adding to the cells.3. Reduce the concentration or incubation time of the detachment agent.

Experimental Protocols & Data

Key Experimental Parameters for L. plantarum Adhesion Assays

The following table summarizes key quantitative data from various studies on Lactobacillus adhesion to intestinal cells.

Parameter Caco-2 Cells HT-29 Cells Reference(s)
Cell Seeding Density ~1 x 10⁵ cells/well (6-well plate)~1 x 10⁵ cells/well (6-well plate)[5]
Cell Culture Duration 15-21 days post-confluence for differentiation15-21 days post-confluence for differentiation[12]
Bacteria to Cell Ratio 100:1100:1[7]
Incubation Time 60 - 120 minutes60 - 120 minutes[5][12]
Incubation Temperature 37°C37°C[5][12]
Atmosphere 5% CO₂5% CO₂[5][12]
Detachment Agent 1% Triton X-100 or 0.25% Trypsin-EDTA1% Triton X-100 or 0.25% Trypsin-EDTA[7][12]
Detailed Methodology for In Vitro Adhesion Assay

This protocol provides a standardized method for assessing the adhesion of Lactobacillus plantarum P-8 to Caco-2 or HT-29 cells.

Materials:

  • Caco-2 or HT-29 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DMEM without antibiotics and FBS

  • Lactobacillus plantarum P-8 culture

  • MRS broth

  • Phosphate Buffered Saline (PBS), sterile

  • 1% Triton X-100 or 0.25% Trypsin-EDTA

  • 6-well tissue culture plates

  • Sterile water

  • MRS agar plates

Procedure:

  • Cell Culture: a. Culture Caco-2 or HT-29 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere. b. Seed the cells in 6-well plates at a density of approximately 1 x 10⁵ cells per well and grow until a confluent monolayer is formed (typically 15-21 days for differentiation). c. Replace the culture medium every 2-3 days. d. 24 hours before the adhesion assay, replace the medium with antibiotic-free DMEM.[5]

  • Preparation of Bacterial Suspension: a. Culture L. plantarum P-8 in MRS broth overnight at 37°C. b. Harvest the bacteria by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the bacterial pellet twice with sterile PBS. d. Resuspend the bacteria in antibiotic-free and serum-free DMEM to a concentration of ~1 x 10⁸ CFU/mL.

  • Adhesion Assay: a. Wash the confluent intestinal cell monolayers twice with sterile PBS. b. Add 1 mL of the bacterial suspension (~1 x 10⁸ CFU) to each well. c. Incubate for 60-90 minutes at 37°C in a 5% CO₂ atmosphere.[12] d. After incubation, remove the medium containing non-adherent bacteria. e. Gently wash the monolayer five times with sterile PBS to remove any remaining non-adherent bacteria.[5]

  • Quantification of Adherent Bacteria: a. Add 1 mL of 1% Triton X-100 or 0.25% Trypsin-EDTA to each well to lyse the intestinal cells and detach the adherent bacteria. b. Incubate for 10 minutes at 37°C. c. Perform serial dilutions of the lysate in sterile PBS. d. Plate the dilutions on MRS agar plates and incubate at 37°C for 48 hours. e. Count the colonies to determine the number of adherent bacteria (CFU/well).

  • Calculation of Adhesion Percentage: Adhesion (%) = (Number of adherent bacteria / Initial number of bacteria added) x 100

Visualizations

Experimental Workflow for L. plantarum P-8 Adhesion Assay

Adhesion_Workflow cluster_prep Preparation cluster_assay Adhesion Assay cluster_quant Quantification cluster_analysis Analysis cell_culture Culture Intestinal Cells (Caco-2/HT-29) co_incubation Co-incubate Bacteria with Cell Monolayer cell_culture->co_incubation bacterial_culture Culture L. plantarum P-8 bacterial_culture->co_incubation washing Wash to Remove Non-adherent Bacteria co_incubation->washing lysis Lyse Cells & Detach Bacteria washing->lysis plating Serial Dilution & Plating lysis->plating counting Colony Counting (CFU) plating->counting calculation Calculate % Adhesion counting->calculation

Caption: Workflow for the in vitro L. plantarum P-8 adhesion assay.

Generalized Signaling Pathway for L. plantarum Adhesion and Host Cell Response

Signaling_Pathway cluster_bacteria L. plantarum P-8 cluster_cell Intestinal Epithelial Cell lp L. plantarum P-8 adhesins Surface Adhesins (e.g., GAPDH, LTA) receptors Host Cell Receptors (e.g., TLRs) adhesins->receptors Adhesion mapk MAPK Pathway receptors->mapk Signal Transduction nfkb NF-κB Pathway receptors->nfkb Signal Transduction cytokines Cytokine Production (e.g., IL-8 modulation) mapk->cytokines nfkb->cytokines

Caption: Generalized signaling upon L. plantarum adhesion.

References

Technical Support Center: Resolving Inconsistent Results in Lp(a) and IL-8 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in animal studies investigating Lipoprotein(a) (Lp(a)) and its induction of Interleukin-8 (IL-8).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are observing high variability in IL-8 levels in our animal model following administration of Lp(a). What are the potential causes and solutions?

A1: High variability in Interleukin-8 (IL-8) expression is a common challenge in animal studies involving Lipoprotein(a) (Lp(a)). Several factors can contribute to this inconsistency. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide:

  • Animal Model Selection:

    • Species and Strain: Different species and strains of animals can exhibit varying responses to Lp(a). It is crucial to select a model that is appropriate for studying the specific biological question. For instance, most common laboratory animals like mice and rats do not naturally express Lp(a), making transgenic models that express human apo(a) a more suitable choice for mechanistic studies.

    • Health Status: Ensure that all animals are healthy and free from underlying infections or inflammatory conditions, as these can influence baseline IL-8 levels.

  • Lp(a) Reagent Quality and Handling:

    • Source and Purity: The source and purity of the Lp(a) used in experiments are critical. Variations between batches or suppliers can lead to inconsistent results. It is advisable to characterize the Lp(a) preparation for purity and activity before use.

    • Storage and Handling: Lp(a) is sensitive to degradation. Improper storage or repeated freeze-thaw cycles can compromise its biological activity. Aliquot the Lp(a) solution and store it at the recommended temperature.

  • Experimental Procedures:

    • Route of Administration: The method of Lp(a) administration (e.g., intravenous, intraperitoneal) can affect its bioavailability and, consequently, the downstream response. Ensure consistent administration across all animals.[1][2][3][4][5]

    • Dosage and Timing: The dose of Lp(a) and the timing of sample collection are critical parameters. A dose-response and time-course experiment should be performed to determine the optimal conditions for your specific model.

    • Sample Collection and Processing: Consistency in blood and tissue collection techniques is essential to minimize stress-induced physiological changes that could affect IL-8 levels. Process and store samples according to established protocols to prevent degradation of IL-8.

Troubleshooting Workflow for High Variability in IL-8 Levels

G start High Variability in IL-8 Levels Observed check_animal_model Review Animal Model Suitability (Species, Strain, Health) start->check_animal_model check_lpa_reagent Assess Lp(a) Reagent Quality (Source, Purity, Storage) start->check_lpa_reagent check_procedures Evaluate Experimental Procedures (Administration, Dosing, Sampling) start->check_procedures optimize_model Action: Select appropriate transgenic model or ensure consistent health status check_animal_model->optimize_model validate_reagent Action: Characterize new Lp(a) batch or obtain from a reliable source check_lpa_reagent->validate_reagent standardize_protocol Action: Standardize administration route, perform dose-response/time-course studies, and refine sampling techniques check_procedures->standardize_protocol re_run_experiment Re-run Experiment with Optimized Parameters optimize_model->re_run_experiment validate_reagent->re_run_experiment standardize_protocol->re_run_experiment consistent_results Consistent IL-8 Levels Achieved re_run_experiment->consistent_results inconsistent_results Inconsistent Results Persist re_run_experiment->inconsistent_results consult_literature Consult Literature for Alternative Models or Protocols inconsistent_results->consult_literature

Caption: Troubleshooting workflow for addressing high variability in IL-8 levels.

Q2: Our in vivo results for Lp(a)-induced IL-8 expression are not consistent with our in vitro findings. What could be the reason for this discrepancy?

A2: Discrepancies between in vitro and in vivo results are a common challenge in translational research. Several factors related to the complexity of a whole-organism system can contribute to these differences.

Troubleshooting Guide:

  • Pharmacokinetics and Bioavailability:

    • In an in vivo system, the administered Lp(a) is subject to distribution, metabolism, and excretion, which can affect its concentration at the target site. The effective concentration of Lp(a) reaching the target cells in vivo may be different from the concentration used in in vitro experiments.

    • Consider conducting pharmacokinetic studies to understand the in vivo fate of the administered Lp(a).[6][7]

  • Cellular and Tissue Context:

    • In vitro experiments are often conducted with isolated cell types in a controlled environment. In vivo, cells exist within a complex tissue microenvironment with intricate cell-cell and cell-matrix interactions that can modulate cellular responses.

    • The presence of other cell types, such as immune cells, in the in vivo setting can influence the response to Lp(a) and the subsequent production of IL-8.

  • Regulatory Mechanisms:

    • The in vivo environment has complex regulatory and feedback mechanisms that are not present in simplified in vitro systems. These can dampen or amplify the initial cellular response to Lp(a).

Q3: We are having difficulty establishing a reliable animal model for studying the effects of Lp(a) on IL-8. What are the key considerations?

A3: Establishing a robust and reproducible animal model is fundamental to obtaining reliable data. The choice of model and the experimental design are critical.

Key Considerations for Model Development:

  • Choice of Animal Model:

    • Transgenic Models: As most standard laboratory animals do not express Lp(a), transgenic animals expressing human apolipoprotein(a) [apo(a)] are often the preferred choice for studying the specific effects of Lp(a).

    • Disease Models: The choice of a specific disease model (e.g., atherosclerosis, inflammation) will depend on the research question. It is important to thoroughly characterize the chosen model to ensure it is appropriate.

  • Experimental Design and Reporting:

    • Randomization and Blinding: To minimize bias, it is essential to randomize animals to different treatment groups and to blind the investigators who are performing the experiments and analyzing the data.[8][9]

    • Sample Size: An adequate sample size is necessary to ensure statistical power. A power analysis should be conducted during the experimental design phase to determine the appropriate number of animals per group.[8][9]

    • Transparent Reporting: Detailed and transparent reporting of experimental procedures is crucial for the reproducibility of the study.[8][9][10]

Data Presentation

Table 1: Recommended Injection Volumes and Needle Gauges for Mice and Rats

SpeciesRoute of AdministrationMaximum VolumeNeedle Gauge
Mouse Intravenous (IV)5 ml/kg (bolus)27-30G
Intraperitoneal (IP)< 10 ml/kg25-27G
Subcutaneous (SC)2-3 ml25-27G
Rat Intravenous (IV)5 ml/kg (bolus)23-25G
Intraperitoneal (IP)< 10 ml/kg23-25G
Subcutaneous (SC)5-10 ml/kg23-25G

Data compiled from multiple sources.[1][3][5]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice

  • Restraint: Manually restrain the mouse by grasping the loose skin at the scruff of the neck.

  • Positioning: Turn the mouse over to expose the abdomen. The head should be slightly lower than the body.

  • Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.[2][3]

  • Needle Insertion: Insert a 25-27 gauge needle with the bevel facing up at a 30-40 degree angle.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated.

  • Injection: Inject the substance smoothly.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress.

Protocol 2: Quantification of IL-8 by ELISA

  • Sample Preparation: Collect blood or tissue samples and process them to obtain plasma, serum, or tissue homogenates. Store samples at -80°C until analysis.

  • ELISA Procedure:

    • Use a commercially available IL-8 ELISA kit and follow the manufacturer's instructions.

    • Bring all reagents and samples to room temperature before use.

    • Prepare the standard curve using the provided IL-8 standard.

    • Add standards and samples to the appropriate wells of the microplate.

    • Incubate as per the kit instructions.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-8 standards.

    • Determine the concentration of IL-8 in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

Lp(a)-Induced IL-8 Signaling Pathway

G Lpa Lipoprotein(a) CXCR1_2 CXCR1/CXCR2 Lpa->CXCR1_2 PLC Phospholipase C (PLC) CXCR1_2->PLC PI3K PI3K CXCR1_2->PI3K MAPK MAPK Pathway (ERK, JNK, p38) PLC->MAPK PI3K->MAPK NFkB NF-κB MAPK->NFkB AP1 AP-1 MAPK->AP1 IL8_gene IL-8 Gene Transcription NFkB->IL8_gene AP1->IL8_gene IL8_protein IL-8 Protein Secretion IL8_gene->IL8_protein

Caption: Simplified signaling pathway of Lp(a)-induced IL-8 expression.[11][12][13][14][15][16]

Experimental Workflow for an Lp(a) Animal Study

G animal_selection 1. Animal Model Selection (e.g., apo(a) transgenic mice) acclimatization 2. Acclimatization animal_selection->acclimatization randomization 3. Randomization into Treatment Groups acclimatization->randomization baseline_sampling 4. Baseline Sampling (e.g., blood) randomization->baseline_sampling treatment 5. Treatment Administration (Vehicle or Lp(a)) baseline_sampling->treatment monitoring 6. Animal Monitoring treatment->monitoring endpoint_sampling 7. Endpoint Sampling (Blood, Tissues) monitoring->endpoint_sampling analysis 8. Sample Analysis (e.g., IL-8 ELISA) endpoint_sampling->analysis data_interpretation 9. Data Interpretation and Statistical Analysis analysis->data_interpretation

Caption: A typical experimental workflow for an in vivo Lp(a) study.

References

Validation & Comparative

A Comparative Analysis of Lactobacillus plantarum P-8 and Lactobacillus rhamnosus GG for Gut Health

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the burgeoning field of probiotics, Lactobacillus plantarum P-8 and Lactobacillus rhamnosus GG have emerged as two extensively studied strains with significant potential for improving gut health. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these promising probiotic candidates.

Executive Summary

Both Lactobacillus plantarum P-8 and Lactobacillus rhamnosus GG demonstrate robust capabilities in modulating the gut microbiota, enhancing gut barrier function, and regulating the host immune response. L. plantarum P-8 has shown notable efficacy in increasing beneficial gut bacteria such as Bifidobacterium, reducing pathogenic bacteria, and exhibiting anti-inflammatory effects by modulating cytokine profiles. L. rhamnosus GG is particularly well-documented for its ability to colonize the gut, prevent antibiotic-associated diarrhea, and protect the intestinal barrier by influencing tight junction protein expression. While direct comparative clinical trials are limited, this guide synthesizes the available evidence to facilitate an informed assessment of their respective strengths.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from clinical and preclinical studies on L. plantarum P-8 and L. rhamnosus GG.

Table 1: Impact on Gut Microbiota Composition
Probiotic StrainStudy PopulationDosageDurationKey FindingsReference
L. plantarum P-8 Healthy adults6 x 10¹⁰ CFU/day4 weeksIncreased abundance of Bifidobacterium. Decreased abundance of Desulfovibrio.[1][1]
L. rhamnosus GG School-aged children receiving antibiotics10⁶ CFU/ml in milkLong-termIncreased abundance of Lactobacillus spp. (P < 0.0001).[2][3][2][3]
L. rhamnosus GG Patients with Irritable Bowel Syndrome (IBS)8-9 x 10⁹ CFU/day (in a multi-strain formulation)6 monthsShift in bacterial 16S rDNA quantities towards that of healthy controls.[2][3][2][3]
Table 2: Enhancement of Gut Barrier Function
Probiotic StrainModelKey Parameters MeasuredResultsReference
L. plantarum WCFS1 Healthy humansZonula occludens-1 (ZO-1), OccludinSignificant increase in ZO-1 and occludin in the vicinity of tight junctions.[4][4]
L. plantarum ZLP001 Porcine intestinal epithelial cells (IPEC-J2) challenged with ETECClaudin-1, Occludin, ZO-1 protein levelsAlleviated the reduction in tight junction proteins caused by ETEC.[5][5]
L. rhamnosus GG Human intestinal enteroidsOccludin, ZO-1 gene expressionPrevented IFN-γ-induced downregulation of Occludin (by 67%) and ZO-1 (by 50%).[6][6]
L. rhamnosus GG Wistar rats with gliadin-induced enteropathyZO-1, Occludin, Claudin-1 protein levelsCo-administration with gliadin significantly induced ZO-1, Occludin, and Claudin-1 gene expression.[7][7]
Table 3: Modulation of Host Immune Response
Probiotic StrainStudy Population/ModelKey Cytokines MeasuredResultsReference
L. plantarum P-8 Stressed adultsIFN-γ, TNF-αHigher reduction in IFN-γ (mean difference 8.07 pg/ml; P < 0.001) and TNF-α (mean difference 1.52 pg/ml; P < 0.001) compared to placebo over 12 weeks.[8][8]
L. plantarum (meta-analysis) Human clinical trialsIL-4, IL-10, TNF-α, IFN-γSignificantly decreased IL-4, TNF-α, and IFN-γ. Significantly increased IL-10.[9][9]
L. rhamnosus GG Human peripheral blood mononuclear cells (in vitro)IL-10Increased IL-10 production.[10][10]
L. rhamnosus GG Human lymphocytes (in vitro)TGF-β1, IFN-γ, IL-4Increased TGF-β1 and IL-4, and decreased IFN-γ concentration.[11][11]

Experimental Protocols

Quantification of Gut Microbiota

Fecal samples are collected from subjects at baseline and after the intervention period. Total genomic DNA is extracted from the stool samples. The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified by PCR. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq). The resulting sequences are processed and analyzed using bioinformatics pipelines (e.g., QIIME) to determine the relative abundance of different bacterial taxa.

Assessment of Gut Barrier Function
  • In vivo (Human Studies): Intestinal biopsies are obtained from the duodenum via endoscopy. The tissue is then fixed, sectioned, and stained with fluorescently labeled antibodies against tight junction proteins such as ZO-1 and occludin. Confocal microscopy is used to visualize and quantify the localization and intensity of these proteins at the cellular junctions.[4]

  • In vitro (Cell Culture): Human intestinal epithelial cells (e.g., Caco-2) or intestinal enteroids are cultured to form a monolayer. The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER). The expression of tight junction proteins is quantified using RT-qPCR for gene expression and Western blotting for protein levels.[5][6]

Evaluation of Immune Modulation

Blood samples are collected from participants. Plasma or serum is separated to measure the concentrations of various cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-10) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.[8] In in vitro studies, peripheral blood mononuclear cells (PBMCs) are isolated and co-cultured with the probiotic strain, and the cytokine levels in the culture supernatant are measured.[10]

Signaling Pathways and Experimental Workflows

Diagram 1: Probiotic Modulation of Gut Barrier Function

GutBarrierModulation cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Probiotic L. plantarum P-8 L. rhamnosus GG EpithelialCell Epithelial Cells Probiotic->EpithelialCell Interaction TJ Tight Junctions (Occludin, ZO-1) EpithelialCell->TJ Upregulation & Strengthening

Caption: Probiotics interact with intestinal epithelial cells to enhance tight junction integrity.

Diagram 2: Immunomodulatory Effects of Probiotics

ImmuneModulation Probiotic L. plantarum P-8 L. rhamnosus GG ImmuneCells Immune Cells (e.g., Macrophages, T-cells) Probiotic->ImmuneCells Modulation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ) ImmuneCells->ProInflammatory Decrease AntiInflammatory Anti-inflammatory Cytokines (IL-10) ImmuneCells->AntiInflammatory Increase ExperimentalWorkflow cluster_study Clinical/Preclinical Study cluster_analysis Analysis Intervention Probiotic Administration (L. plantarum P-8 or L. rhamnosus GG) Microbiota Gut Microbiota Analysis (16S rRNA sequencing) Intervention->Microbiota Barrier Gut Barrier Function (Biopsy/TEER) Intervention->Barrier Immune Immune Response (Cytokine Profiling) Intervention->Immune Placebo Placebo Control Placebo->Microbiota Placebo->Barrier Placebo->Immune

References

A Comparative Genomic Guide to Lactobacillus plantarum Strains: Unraveling Niche Adaptation and Probiotic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactobacillus plantarum, recently reclassified as Lactiplantibacillus plantarum, is a remarkably versatile lactic acid bacterium renowned for its adaptability to a wide array of environments, from fermented foods to the human gastrointestinal tract.[1][2] This adaptability is rooted in its dynamic and diverse genome. This guide provides a comparative analysis of key genomic features across different L. plantarum strains, offering insights into their functional capabilities and probiotic potential. The information presented herein is supported by experimental data from peer-reviewed studies.

Genomic Feature Comparison

The genomic landscape of L. plantarum reveals significant diversity among strains, reflecting their adaptation to specific ecological niches.[3] This diversity is evident in genome size, GC content, and the number of coding sequences (CDS). Strains isolated from the human gut, for instance, often possess specific genes related to survival in the gastrointestinal environment, while those from fermented foods may have an enhanced capacity for carbohydrate metabolism.[1]

Below is a summary of key genomic features for a selection of well-characterized L. plantarum strains.

FeatureL. plantarum WCFS1L. plantarum ZJ316L. plantarum IMC513L. plantarum C904L. plantarum LT52
Isolation Source Human SalivaPiglet IntestineHuman GITTable OlivesRaw-milk Cheese
Genome Size (Mbp) 3.313.22~3.25~3.25~3.25
GC Content (%) 44.544.4~45~45~45
No. of CDS 3,0523,159~3,043~3,043~3,043
Key Features Reference strain, extensive sugar metabolism pathwaysProbiotic properties, antimicrobial activityPutative probiotic markers, GIT adaptationFermented food adaptationCRISPR-Cas system present

Functional Genomics: Carbohydrate Metabolism

A hallmark of L. plantarum's versatility is its extensive capacity to metabolize a wide range of carbohydrates.[4] This is facilitated by a large number of genes encoding sugar transport and metabolism enzymes.[1] The species can utilize both the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) for homolactic fermentation of hexoses and the phosphoketolase (PK) pathway for heterolactic fermentation of pentoses and some hexoses.[5][6]

The choice of pathway can be influenced by the available carbohydrate source and environmental conditions.[5] For example, under glucose-rich conditions, the EMP pathway is typically favored. However, under certain stress conditions or in the presence of specific sugars like galactooligosaccharides (GOS), the expression of genes related to alternative carbohydrate utilization pathways is observed.[5][7]

Carbohydrate_Metabolism cluster_EMP EMP Pathway (Glycolysis) cluster_PK Phosphoketolase Pathway Hexose Hexose (e.g., Glucose) EMP_Pathway Glycolytic Enzymes Hexose->EMP_Pathway catabolized by Pentose Pentose PK_Pathway Phosphoketolase Enzymes Pentose->PK_Pathway GOS Galactooligosaccharides (GOS) GOS_Metabolism GOS Metabolism (lac & gal gene clusters) GOS->GOS_Metabolism Pyruvate Pyruvate EMP_Pathway->Pyruvate Lactate Lactate (Homolactic Fermentation) Pyruvate->Lactate Pentose_Phosphate Pentose Phosphate PK_Pathway->Pentose_Phosphate Acetyl_P Acetyl-P Pentose_Phosphate->Acetyl_P Lactate_Ethanol Lactate + Ethanol/Acetate (Heterolactic Fermentation) Acetyl_P->Lactate_Ethanol GOS_Metabolism->EMP_Pathway

Carbohydrate metabolism pathways in Lactobacillus plantarum.

Probiotic Potential: Adhesion and Survival

A key aspect of a probiotic's efficacy is its ability to survive transit through the gastrointestinal tract and adhere to the intestinal mucosa.[8] L. plantarum strains exhibit a range of genetic determinants that contribute to these probiotic functions.

Comparative genomic analyses have identified genes encoding for mucus-binding proteins, fibronectin-binding proteins, and other adhesion-related factors.[1] Additionally, genes involved in bile salt hydrolysis and acid tolerance are crucial for survival in the harsh conditions of the stomach and small intestine.[1] The presence and expression levels of these genes can vary significantly between strains, influencing their probiotic capabilities.

Experimental Protocols

Chromosomal DNA Isolation for Genomic Analysis

This protocol outlines the steps for extracting high-quality chromosomal DNA from L. plantarum for downstream applications such as PCR, microarray analysis, and whole-genome sequencing.[9]

Materials:

  • MRS broth

  • THMS buffer (30 mM Tris-HCl pH 8.0, 3 mM MgCl₂, 25% sucrose)

  • Lysozyme (50 mg/ml)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • RNase A (10 µg/ml)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol

  • 70% Ethanol

  • Microcentrifuge tubes

  • Centrifuge

  • Incubator

Procedure:

  • Inoculate 10 ml of MRS broth with a single colony of L. plantarum and grow to an optical density at 600 nm (OD₆₀₀) of 1.0 (exponential phase).

  • Harvest the cells by centrifugation and resuspend the pellet in 0.5 ml of THMS buffer containing lysozyme.

  • Incubate the mixture at 37°C for 2 hours to facilitate cell wall degradation.

  • Centrifuge the cells and resuspend the pellet in 0.5 ml of TE buffer containing RNase A.

  • Add 30 µl of 10% SDS and incubate at 37°C for 15 minutes to lyse the cells.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins, followed by a chloroform:isoamyl alcohol extraction.

  • Precipitate the DNA from the aqueous phase by adding an equal volume of isopropanol.

  • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).

  • Assess DNA quality and quantity using spectrophotometry and agarose gel electrophoresis.

Comparative Genome Hybridization (CGH) using Microarrays

This workflow provides a high-level overview of the process for comparing the gene content of different L. plantarum strains against a reference strain using DNA microarrays.[9]

CGH_Workflow cluster_DNA_Prep DNA Preparation cluster_Labeling Fluorescent Labeling cluster_Interpretation Interpretation DNA_Isolation_Ref Isolate gDNA (Reference Strain, e.g., WCFS1) Labeling_Ref Label Reference gDNA (e.g., Cy3 - Green) DNA_Isolation_Ref->Labeling_Ref DNA_Isolation_Test Isolate gDNA (Test Strain) Labeling_Test Label Test gDNA (e.g., Cy5 - Red) DNA_Isolation_Test->Labeling_Test Hybridization Hybridize to Microarray (containing reference genome probes) Labeling_Ref->Hybridization Labeling_Test->Hybridization Scanning Scan Microarray Hybridization->Scanning Data_Analysis Data Analysis (Signal Intensity Ratio) Scanning->Data_Analysis Green_Spot Green Spot (Gene present in reference only) Data_Analysis->Green_Spot Red_Spot Red Spot (Gene present in test strain only - if custom array) Data_Analysis->Red_Spot Yellow_Spot Yellow Spot (Gene present in both strains) Data_Analysis->Yellow_Spot Black_Spot Black Spot (Gene absent in both strains) Data_Analysis->Black_Spot

Workflow for Comparative Genome Hybridization.

Conclusion

The comparative genomics of Lactobacillus plantarum unveils a species with a high degree of genetic plasticity, enabling its successful adaptation to diverse ecological niches.[1] This genomic diversity translates into a wide range of functional capabilities, particularly in carbohydrate metabolism and probiotic properties. For researchers and drug development professionals, understanding the genetic makeup of different L. plantarum strains is crucial for selecting and engineering strains with desired characteristics for food production, and therapeutic applications. Further genomic and functional analyses will continue to illuminate the intricate biology of this versatile bacterium.

References

A Comparative Guide to the Anti-inflammatory Effects of Lactobacillus plantarum P-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Lactobacillus plantarum P-8, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance, with detailed methodologies and comparisons to other relevant alternatives.

I. Performance of Lactobacillus plantarum P-8 in a Preclinical Model of Colitis

Lactobacillus plantarum P-8 has demonstrated significant anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis mouse model. The administration of microencapsulated L. plantarum P-8 has been shown to mitigate key inflammatory markers and protect intestinal barrier integrity.

Table 1: Effect of Lactobacillus plantarum P-8 on Pro-inflammatory Cytokines and NLRP3 Inflammasome Components in DSS-Induced Colitis in Mice

MarkerDSS Group (Elevated Inflammation)DSS + L. plantarum P-8 MicrocapsulesTherapeutic Effect
Pro-inflammatory Cytokines
IL-1βSignificantly UpregulatedNotably DownregulatedReduction in key inflammatory cytokine
IL-2Significantly UpregulatedNotably DownregulatedAttenuation of T-cell proliferation mediator
TNF-αSignificantly UpregulatedNotably DownregulatedDecrease in a central inflammatory cytokine
NLRP3 Inflammasome Pathway
NLRP3Significantly Elevated ExpressionEffectively InhibitedSuppression of inflammasome sensor protein
ASCSignificantly Elevated ExpressionEffectively InhibitedReduction of inflammasome adaptor protein
Caspase-1Significantly Elevated ExpressionEffectively InhibitedInhibition of inflammatory caspase activation

Data synthesized from a study on the effects of L. plantarum P-8 probiotic microcapsules in preventing DSS-induced colitis in mice.[1][2]

II. Comparative Analysis with Other Probiotics and a Standard Anti-inflammatory Drug

To contextualize the performance of Lactobacillus plantarum P-8, this section presents data from separate studies on other common probiotics, Lactobacillus rhamnosus GG and Bifidobacterium longum, as well as the standard anti-inflammatory drug Sulfasalazine, in similar DSS-induced colitis models.

Disclaimer: The following data is compiled from different studies. Direct head-to-head comparative studies were not available. Experimental conditions may vary, and thus this comparison should be interpreted with caution.

Table 2: Comparative Effects of Probiotics and Sulfasalazine on Pro-inflammatory Cytokines in DSS-Induced Colitis Models

TreatmentEffect on TNF-αEffect on IL-1βEffect on IL-6
Lactobacillus plantarum P-8 DownregulatedDownregulatedNot specified in the primary study
Lactobacillus rhamnosus GG SuppressedSuppressedSuppressed
Bifidobacterium longum DecreasedDecreasedDecreased
Sulfasalazine DownregulatedDownregulatedNot specified in the comparative study

This table is a synthesis of findings from multiple sources investigating the effects of different treatments on DSS-induced colitis.[1][2][3][4][5]

III. Experimental Protocols

A. Evaluation of Lactobacillus plantarum P-8 in a DSS-Induced Colitis Mouse Model

This protocol is based on a study investigating the effects of microencapsulated L. plantarum P-8.[1]

  • Animal Model: Male C57BL/6J mice are used.

  • Acclimatization: Mice are acclimatized for a week before the experiment.

  • Grouping: Mice are randomly divided into groups: Control, DSS model, and DSS + L. plantarum P-8 microcapsules.

  • Induction of Colitis: Acute colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a specified period.

  • Probiotic Administration: The L. plantarum P-8 group receives a daily oral gavage of the microencapsulated probiotic.

  • Monitoring: Body weight, food intake, and the Disease Activity Index (DAI) are monitored and recorded daily.

  • Sample Collection: At the end of the experimental period, mice are euthanized. Blood serum and colon tissues are collected for analysis.

  • Analysis of Inflammatory Markers:

    • Cytokine Levels: Serum levels of IL-1β, IL-2, and TNF-α are measured using ELISA kits.

    • Western Blotting: The expression levels of NLRP3, ASC, and caspase-1 proteins in colon tissues are determined by Western blotting to assess the activation of the NLRP3 inflammasome signaling pathway.

  • Histopathological Analysis: Colon sections are stained with hematoxylin and eosin (H&E) to evaluate tissue damage and inflammation.

IV. Visualization of Mechanisms and Workflows

A. Signaling Pathway

The anti-inflammatory effect of Lactobacillus plantarum P-8 is partly mediated through the downregulation of the NLRP3 inflammasome signaling pathway.

NLRP3_Pathway cluster_Stimulus Inflammatory Stimulus (e.g., DSS) cluster_Cell Intestinal Epithelial/Immune Cell cluster_Inflammasome NLRP3 Inflammasome Activation cluster_Caspase_Activation Caspase-1 Activation cluster_Cytokine_Maturation Cytokine Maturation & Release cluster_Intervention Intervention DSS DSS NLRP3 NLRP3 DSS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Promotes LP8 L. plantarum P-8 This compound->NLRP3 Inhibits

Caption: NLRP3 inflammasome signaling pathway and its inhibition by L. plantarum P-8.

B. Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of probiotics in a DSS-induced colitis model.

Experimental_Workflow cluster_Phase1 Pre-treatment Phase cluster_Phase2 Induction & Treatment Phase cluster_Phase3 Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, DSS, Probiotic) Acclimatization->Grouping Induction DSS Administration (in drinking water) Grouping->Induction Treatment Daily Oral Gavage (Probiotic or Vehicle) Grouping->Treatment Monitoring Daily Monitoring (Weight, DAI) Induction->Monitoring Treatment->Monitoring Euthanasia Euthanasia & Sample Collection (Colon, Blood) Monitoring->Euthanasia Histology Histopathological Analysis (H&E Staining) Euthanasia->Histology Biochemical Biochemical Assays (ELISA, Western Blot) Euthanasia->Biochemical

Caption: Experimental workflow for DSS-induced colitis model.

References

Probiotic Strain Lactobacillus plantarum P-8: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Lactobacillus plantarum P-8's performance against a placebo in randomized, double-blind, placebo-controlled clinical trials. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this probiotic strain's potential therapeutic applications.

Performance in Human Clinical Trials

A key 12-week study investigated the effects of L. plantarum P-8 on stress, anxiety, cognitive function, and inflammatory markers in stressed adults.[1][2][3] Participants consumed either L. plantarum P-8 (1 x 10¹⁰ CFU/day) or a placebo.[1][2]

Psychological and Cognitive Outcomes

The primary measures for psychological distress were the Depression, Anxiety and Stress Scale-42 (DASS-42) and the Perceived Stress Scale-10 (PSS-10).[1][2] Cognitive function was assessed using the CogState Brief Battery at the end of the 12-week intervention.[1]

Table 1: Comparison of DASS-42 Scores between L. plantarum P-8 and Placebo Groups [4]

TimepointGroupStress Score (Mean ± SEM)Anxiety Score (Mean ± SEM)Total Score (Mean ± SEM)
Week 0 L. plantarum P-818.5 ± 1.211.5 ± 1.038.0 ± 2.5
Placebo18.0 ± 1.110.5 ± 0.936.5 ± 2.3
Week 4 L. plantarum P-812.0 ± 1.07.0 ± 0.825.0 ± 2.0
Placebo15.0 ± 1.19.5 ± 0.930.0 ± 2.2
Week 8 L. plantarum P-810.0 ± 0.96.0 ± 0.722.0 ± 1.8
Placebo13.0 ± 1.08.0 ± 0.827.0 ± 2.1
Week 12 L. plantarum P-89.0 ± 0.85.5 ± 0.720.0 ± 1.7*
Placebo12.0 ± 0.97.5 ± 0.825.0 ± 2.0

Statistically significant difference compared to placebo (p < 0.05).

Subjects administered L. plantarum P-8 showed a significant reduction in scores for stress and anxiety at weeks 4 and 12, and for total DASS-42 scores at weeks 4 and 12 compared to the placebo group.[4] Notably, by the end of the study, the L. plantarum P-8 group's stress and anxiety levels were reduced to 'normal', while the placebo group's levels were only reduced to 'mild'.[1]

In cognitive assessments, the L. plantarum P-8 group demonstrated enhanced memory and cognitive traits, including social-emotional cognition and verbal learning and memory, when compared to the placebo group.[3]

Inflammatory Biomarkers

The study also measured the plasma levels of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).

Table 2: Comparison of Pro-inflammatory Cytokine Levels [2][3]

CytokineGroupMean Difference from Placebo (pg/mL)95% Confidence Intervalp-value
IFN-γ L. plantarum P-8-8.07-11.2 to -4.93< 0.001
TNF-α L. plantarum P-8-1.52-2.14 to -0.89< 0.001

A significant reduction in both IFN-γ and TNF-α was observed in the L. plantarum P-8 group compared to the placebo group over the 12-week period.[3]

Experimental Protocols

Participant Selection and Intervention
  • Screening: Participants were initially screened for moderate stress levels using the Perceived Stress Scale-10 (PSS-10) questionnaire.[1][2]

  • Intervention: The trial was a 12-week, randomized, double-blind, placebo-controlled study.[1][2]

  • Dosage: The treatment group received sachets containing 1 x 10¹⁰ CFU of Lactobacillus plantarum P-8 daily, while the control group received identical sachets with no probiotic.[1][2]

Psychological and Cognitive Assessment
  • DASS-42 Questionnaire: This 42-item self-report inventory was used to measure the negative emotional states of depression, anxiety, and stress at baseline and at 4-week intervals.[1] Each of the three scales contains 14 questions.[1]

  • Cognitive Function: The CogState Brief Battery, a computerized set of tests, was administered at the end of the 12-week study to assess various cognitive domains.[1]

Cytokine Analysis
  • Sample Collection: Blood samples were collected from participants for the analysis of plasma cytokines.

  • ELISA Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantify the concentrations of TNF-α and IFN-γ. A standard sandwich ELISA protocol involves the following steps:

    • Coating a 96-well microplate with a capture antibody specific for the target cytokine.

    • Adding standards and plasma samples to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.

    • Incubating and washing again.

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

    • A final wash followed by the addition of a substrate solution (e.g., TMB) that reacts with HRP to produce a color change.

    • Stopping the reaction with a stop solution and measuring the absorbance at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is then determined by comparison to a standard curve.

Visualizing Experimental Workflow and Signaling Pathways

Below are diagrams representing the experimental workflow of the clinical trial and the proposed signaling pathway for the immunomodulatory effects of L. plantarum P-8.

experimental_workflow cluster_screening Screening Phase cluster_intervention Intervention Phase (12 Weeks) cluster_assessment Assessment Phase participant_pool Potential Participants pss10 PSS-10 Questionnaire participant_pool->pss10 recruited Recruited Stressed Adults pss10->recruited randomization Randomization recruited->randomization group_p8 L. plantarum P-8 Group (1x10^10 CFU/day) randomization->group_p8 group_placebo Placebo Group randomization->group_placebo dass42 DASS-42 Assessment (Weeks 0, 4, 8, 12) group_p8->dass42 cytokine Cytokine Analysis (TNF-α, IFN-γ) (Baseline & Week 12) group_p8->cytokine cognition CogState Battery (Week 12) group_p8->cognition group_placebo->dass42 group_placebo->cytokine group_placebo->cognition

Caption: Experimental workflow of the placebo-controlled trial.

signaling_pathway cluster_gut Gut Lumen & Epithelium cluster_systemic Systemic Circulation & Immune Response cluster_brain Gut-Brain Axis lp8 L. plantarum P-8 epithelial_cell Intestinal Epithelial Cells This compound->epithelial_cell interacts with immune_cell Gut-Associated Immune Cells (e.g., Dendritic Cells) epithelial_cell->immune_cell signals to cytokine_modulation Modulation of Cytokine Production immune_cell->cytokine_modulation tnf_reduction Reduced TNF-α cytokine_modulation->tnf_reduction ifn_reduction Reduced IFN-γ cytokine_modulation->ifn_reduction vagus_nerve Vagus Nerve Signaling cytokine_modulation->vagus_nerve neuroinflammation Reduced Neuroinflammation tnf_reduction->neuroinflammation ifn_reduction->neuroinflammation psychological_outcomes Improved Stress, Anxiety & Cognitive Function vagus_nerve->psychological_outcomes neuroinflammation->psychological_outcomes

Caption: Proposed immunomodulatory signaling pathway of L. plantarum P-8.

References

Live vs. Heat-Killed Lactobacillus plantarum P-8: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance and underlying mechanisms of viable (probiotic) and non-viable (paraprobiotic) Lactobacillus plantarum P-8, supported by experimental data.

Introduction

Lactobacillus plantarum is a versatile lactic acid bacterium with a history of application in the food industry and as a probiotic for human and animal health. The P-8 strain, in particular, has been noted for its immunomodulatory and gut health-promoting properties. Traditionally, the beneficial effects of probiotics have been attributed to live, viable cells. However, a growing body of evidence suggests that heat-killed, or inactivated, probiotics, also known as paraprobiotics, can elicit similar, and in some cases, enhanced biological responses. This guide provides a comparative analysis of live and heat-killed Lactobacillus plantarum P-8 and other L. plantarum strains, focusing on their immunomodulatory effects and impact on gut barrier function.

The use of paraprobiotics offers several advantages over their live counterparts, including enhanced safety, particularly for immunocompromised individuals, longer shelf life, and easier standardization and storage.[1] Understanding the functional differences between live and heat-killed probiotics is crucial for the development of targeted therapeutic interventions.

Immunomodulatory Effects: A Comparative Analysis

Both live and heat-killed Lactobacillus plantarum have demonstrated the ability to modulate the immune system, primarily by influencing cytokine production and immune cell activity. While both forms can exert anti-inflammatory effects, some studies suggest that heat-killed bacteria may have a more potent or distinct immunomodulatory capacity.

In a study on broiler chickens, dietary supplementation with inactivated Lactiplantibacillus plantarum Ps-8 (ILPs-8) led to significantly higher serum IgG concentrations and elevated sIgA levels in the small intestine.[2] Another study comparing live and heat-killed Lactiplantibacillus plantarum DPUL-F232 in a whey protein-induced food allergy model found that both forms significantly alleviated allergy symptoms, reduced intestinal inflammation, and decreased serum antibody and histamine levels.[3] Both forms were effective in regulating the Th1/Th2 balance and promoting the secretion of the regulatory cytokine IL-10.[3]

Interestingly, a study on Lactiplantibacillus plantarum MGEL20154 in a colitis mouse model revealed that the paraprobiotic (heat-killed) form exhibited a more potent anti-inflammatory effect, with greater inhibition of nitric oxide (NO) and the pro-inflammatory cytokine IL-6 compared to the live probiotic form.[4]

Quantitative Data Summary: Immunomodulatory Effects
ParameterLive L. plantarumHeat-Killed L. plantarumStrainModelReference
Serum IgG -Significantly increasedPs-8Broiler chickens[2]
Intestinal sIgA -Significantly increasedPs-8Broiler chickens[2]
Allergy Symptoms Significantly alleviatedSignificantly alleviatedDPUL-F232Rat allergy model[3]
Intestinal Inflammation Significantly reducedSignificantly reducedDPUL-F232Rat allergy model[3]
Serum Histamine Significantly reducedSignificantly reducedDPUL-F232Rat allergy model[3]
IL-10 Secretion PromotedPromotedDPUL-F232Rat allergy model[3]
Nitric Oxide (NO) Production InhibitedMore potently inhibitedMGEL20154Macrophage cell line[4]
IL-6 Production InhibitedMore potently inhibitedMGEL20154Macrophage cell line[4]

Gut Barrier Function: Live vs. Heat-Killed

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Both live and heat-killed L. plantarum have been shown to enhance gut barrier integrity.

The study on Lactiplantibacillus plantarum DPUL-F232 demonstrated that both live and heat-killed forms restored the integrity of the intestinal barrier by upregulating tight junction proteins.[3] Similarly, research on L. plantarum MGEL20154 indicated that the paraprobiotic form demonstrated significantly enhanced efficacy in restoring tight junctions and promoting mucin secretion compared to its live counterpart in a colitis model.[4] Heat-killed L. plantarum has also been shown to improve gut-barrier function in rats with oxidative damage-induced liver injury.[5]

Quantitative Data Summary: Gut Barrier Function
ParameterLive L. plantarumHeat-Killed L. plantarumStrainModelReference
Tight Junction Protein Upregulation EffectiveEffectiveDPUL-F232Rat allergy model[3]
Tight Junction Restoration EffectiveMore effectiveMGEL20154Mouse colitis model[4]
Mucin Secretion PromotedMore effectively promotedMGEL20154Mouse colitis model[4]
Gut-Barrier Function Improvement -EffectiveNot specifiedRat liver injury model[5]

Signaling Pathways

The immunomodulatory and barrier-enhancing effects of Lactobacillus plantarum are mediated through complex signaling pathways. One key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in regulating inflammatory responses. Some studies indicate that live, but not heat-killed, L. plantarum can significantly modulate NF-κB dependent pathways in the intestinal mucosa.[6] However, other research suggests that heat-killed L. plantarum can also influence NF-κB signaling.[7]

The interaction of bacterial components with Toll-like receptors (TLRs) on the surface of intestinal epithelial and immune cells is a critical initiating step. This interaction can trigger downstream signaling cascades that lead to the production of cytokines and other immune mediators.

Signaling_Pathway cluster_0 Bacterial Cell cluster_1 Host Cell (Epithelial/Immune) L_plantarum Live or Heat-Killed L. plantarum TLR Toll-like Receptor (e.g., TLR2) L_plantarum->TLR interacts with NF_kB_Pathway NF-κB Signaling Pathway TLR->NF_kB_Pathway activates Cytokine_Production Cytokine Production (e.g., IL-10, reduced IL-6) NF_kB_Pathway->Cytokine_Production modulates TJ_Proteins Tight Junction Protein Expression NF_kB_Pathway->TJ_Proteins regulates Immune_Response Modulated Immune Response Cytokine_Production->Immune_Response leads to Barrier_Function Enhanced Gut Barrier Function TJ_Proteins->Barrier_Function enhances

Caption: Interaction of L. plantarum with host cell signaling pathways.

Experimental Protocols

Preparation of Heat-Killed Lactobacillus plantarum

A common method for preparing heat-killed L. plantarum involves the following steps:

  • Culturing: L. plantarum is cultured in an appropriate broth medium (e.g., MRS broth) under anaerobic conditions at 37°C for 18-24 hours.

  • Harvesting: The bacterial cells are harvested by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: The cell pellet is washed multiple times with sterile phosphate-buffered saline (PBS) to remove residual media.

  • Heat Inactivation: The washed cells are resuspended in PBS and subjected to heat treatment. A typical protocol involves heating at 100°C for 15-30 minutes.

  • Verification of Inactivation: The absence of viable cells is confirmed by plating the heat-treated suspension on MRS agar plates and incubating for 48 hours. No colony growth indicates successful inactivation.

  • Lyophilization: The heat-killed bacterial suspension is often lyophilized (freeze-dried) to create a stable powder for experimental use.

Experimental_Workflow Start Start: L. plantarum Culture Culturing 1. Anaerobic Culturing (MRS Broth, 37°C) Start->Culturing Harvesting 2. Centrifugation Culturing->Harvesting Washing 3. Washing with PBS Harvesting->Washing Heat_Inactivation 4. Heat Treatment (e.g., 100°C for 30 min) Washing->Heat_Inactivation Verification 5. Viability Check on MRS Agar Heat_Inactivation->Verification Lyophilization 6. Lyophilization Verification->Lyophilization End End: Heat-Killed L. plantarum Powder Lyophilization->End

Caption: Workflow for preparing heat-killed L. plantarum.

In Vivo Animal Studies

Animal models are frequently used to assess the effects of live and heat-killed probiotics. A general experimental design is as follows:

  • Animal Model: Selection of an appropriate animal model (e.g., mice, rats, chickens) based on the research question.

  • Acclimatization: Animals are acclimatized to the experimental conditions for a specified period (e.g., one week).

  • Grouping: Animals are randomly assigned to different experimental groups:

    • Control group (receiving a placebo, e.g., PBS)

    • Live L. plantarum group

    • Heat-killed L. plantarum group

    • Disease model group (if applicable, e.g., induced colitis)

    • Disease model + live L. plantarum group

    • Disease model + heat-killed L. plantarum group

  • Administration: The live or heat-killed bacteria are administered orally (e.g., via gavage) at a specified dose and frequency for the duration of the study.

  • Monitoring and Sample Collection: Animals are monitored for clinical signs, and samples (e.g., blood, intestinal tissue) are collected at the end of the experiment for analysis (e.g., cytokine levels, gene expression, histology).

Conclusion

Both live and heat-killed Lactobacillus plantarum P-8 (and other strains) demonstrate significant potential for modulating the immune system and enhancing gut barrier function. While live probiotics have been the traditional focus, paraprobiotics offer distinct advantages in terms of safety and stability. The available evidence suggests that heat-killed L. plantarum can be as effective, and in some instances, more potent than its live counterpart in eliciting specific beneficial effects, such as anti-inflammatory responses and restoration of intestinal barrier integrity.

For drug development professionals and researchers, the choice between live and heat-killed L. plantarum P-8 will depend on the specific therapeutic application, target population, and desired biological outcome. Further head-to-head comparative studies on the P-8 strain are warranted to fully elucidate its mechanisms of action and optimize its therapeutic potential in both live and inactivated forms.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Lactobacillus plantarum P-8

Author: BenchChem Technical Support Team. Date: November 2025

Lactobacillus plantarum P-8, a probiotic strain originally isolated from traditionally fermented sour milk, has garnered significant scientific interest for its potential health benefits.[1] This guide provides a comparative analysis of the in vitro and in vivo experimental data on Lactobacillus plantarum P-8, offering insights for researchers, scientists, and drug development professionals. The focus is on its immunomodulatory, anti-inflammatory, and gut barrier-enhancing properties.

Immunomodulatory and Anti-inflammatory Effects

Lactobacillus plantarum P-8 has demonstrated significant immunomodulatory and anti-inflammatory effects in both laboratory settings and living organisms. These effects are primarily characterized by the modulation of cytokine production, shifting the balance from a pro-inflammatory to an anti-inflammatory state.

In Vitro Evidence:

In vitro studies using cell cultures provide a controlled environment to understand the direct cellular mechanisms of L. plantarum P-8. Studies on various Lactobacillus plantarum strains have shown their ability to modulate the immune response. For instance, some strains can induce the production of anti-inflammatory cytokines while suppressing pro-inflammatory ones in cell lines like Caco-2 and RAW264.7.[2] L. plantarum has been shown to inhibit the production of pro-inflammatory cytokines such as NF-κB.[3]

In Vivo Evidence:

In vivo studies in animal models and human clinical trials have substantiated the anti-inflammatory potential of L. plantarum P-8. In a study on mice with DSS-induced colitis, administration of Lactobacillus plantarum P-8 microcapsules led to a significant downregulation of pro-inflammatory cytokines IL-1β, IL-2, and TNF-α.[4] Another study showed that L. plantarum P-8 could reduce the levels of pro-inflammatory cytokines like IFN-γ in stressed adults.[5][6] A meta-analysis of clinical trials on L. plantarum revealed a significant increase in the anti-inflammatory cytokine IL-10 and a decrease in the pro-inflammatory cytokines IL-4, TNF-α, and IFN-γ.[5][6] In broiler chickens, L. plantarum P-8 enhanced the expression of both Th1 and Th2 cytokines, indicating a modulated immune response.[7]

Quantitative Comparison of Cytokine Modulation
CytokineIn Vitro Effects (General L. plantarum strains)In Vivo Effects (L. plantarum P-8 and other strains)References
TNF-α Downregulation in co-culture systems.Significant reduction in colitis mouse models and stressed adults. A meta-analysis also showed a significant decrease.[2][4][5][6]
IFN-γ Downregulation of secretion.Significant reduction in stressed adults and mice. A meta-analysis confirmed a significant decrease.[5][6]
IL-1β -Significant downregulation in colitis mouse models.[4]
IL-2 -Significant downregulation in colitis mouse models.[4]
IL-4 -A meta-analysis showed a significant decrease.[5][6]
IL-10 -Significant increase in various studies. A meta-analysis confirmed a significant increase.[5][6]

Gut Barrier Function

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Lactobacillus plantarum P-8 has been shown to strengthen this barrier both directly and indirectly.

In Vitro Evidence:

In vitro models using intestinal epithelial cell lines like Caco-2 are instrumental in assessing the direct impact of probiotics on barrier integrity. These studies often measure the transepithelial electrical resistance (TEER), an indicator of tight junction integrity. Several Lactobacillus plantarum strains have been shown to enhance TEER and protect against chemically induced barrier disruption.[8][9]

In Vivo Evidence:

In vivo studies have confirmed the beneficial effects of L. plantarum P-8 on gut barrier function. In a mouse model of colitis, L. plantarum P-8 microcapsules defended the intestinal mechanical barrier integrity and the function of the mucosal barrier.[4] This was associated with the upregulation of Mucin-2 (MUC-2), a key component of the protective mucus layer.[4] Studies on weaned piglets have also shown that dietary supplementation with L. plantarum P-8 improves intestinal health. In Eimeria-infected broilers, L. plantarum P8 improved the intestinal barrier and morphology.[10]

Key Experimental Data on Gut Barrier Enhancement
ParameterIn Vitro Observation (General L. plantarum strains)In Vivo Observation (L. plantarum P-8)References
Intestinal Permeability Increased transepithelial electrical resistance (TEER) in Caco-2 cell monolayers.Reduced gut permeability in animal models of colitis.[4][8]
Tight Junction Proteins Upregulation of proteins like claudin-1, occludin, and ZO-1.Alleviation of the reduction in tight junction proteins in a piglet model.[11]
Mucus Production -Upregulation of Mucin-2 (MUC-2) expression in a colitis mouse model.[4]

Experimental Protocols

In Vitro Assessment of Cytokine Production
  • Cell Lines: Human colorectal adenocarcinoma cells (Caco-2) and murine macrophages (RAW264.7) are commonly used.

  • Co-culture System: Caco-2 cells are grown on permeable supports to form a polarized monolayer, mimicking the intestinal epithelium. RAW264.7 cells are then added to the basolateral compartment.

  • Stimulation: The co-culture is stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of Lactobacillus plantarum P-8.

  • Cytokine Measurement: After a defined incubation period, the supernatant from the basolateral compartment is collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Murine Model of Colitis
  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days).

  • Probiotic Administration: Mice in the treatment group receive a daily oral gavage of Lactobacillus plantarum P-8 (e.g., 1 x 10^9 CFU/day) during and sometimes prior to DSS administration.

  • Assessment of Colitis: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily.

  • Tissue Analysis: At the end of the experiment, colon tissues are collected for histological analysis (to assess inflammation and tissue damage) and for measuring the expression of inflammatory markers (e.g., cytokines, tight junction proteins) using techniques like quantitative real-time PCR (qRT-PCR) and Western blotting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway modulated by Lactobacillus plantarum and a typical experimental workflow for comparing its in vitro and in vivo effects.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cell Culture Models (e.g., Caco-2, RAW264.7) invitro_exp Co-culture with L. plantarum P-8 +/- Inflammatory Stimulus invitro_start->invitro_exp invitro_analysis Analysis: - Cytokine Profile (ELISA) - Gene Expression (qPCR) - Barrier Function (TEER) invitro_exp->invitro_analysis comparison Comparative Analysis invitro_analysis->comparison invivo_start Animal Models (e.g., Mice, Piglets) invivo_exp Oral Administration of L. plantarum P-8 +/- Disease Induction invivo_start->invivo_exp invivo_analysis Analysis: - Clinical Scores - Histology - Tissue Biomarkers - Gut Microbiota invivo_exp->invivo_analysis invivo_analysis->comparison

Comparative Experimental Workflow

TLR2_NFkB_Pathway Simplified TLR2-NF-κB Signaling Pathway Modulated by L. plantarum P-8 cluster_cell Intestinal Epithelial Cell cluster_nucleus Lp L. plantarum P-8 TLR2 TLR2 Lp->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates to NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds to cytokines Anti-inflammatory Cytokines (e.g., IL-10) & Tight Junction Proteins DNA->cytokines Upregulates Transcription

TLR2-NF-κB Signaling Pathway

References

Probiotic Strain Lactobacillus plantarum P-8: A Comparative Analysis of Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the clinical evidence for Lactobacillus plantarum P-8 in comparison to other leading probiotic strains, providing researchers, scientists, and drug development professionals with a comprehensive guide to its reproducibility and potential applications.

Lactobacillus plantarum P-8, a probiotic strain isolated from traditionally fermented sour milk, has garnered significant attention for its potential health benefits, particularly in the realms of gut health, mental well-being, and immune function. This guide provides a detailed comparison of the research findings on L. plantarum P-8 with two other extensively studied probiotic strains, Lactobacillus rhamnosus GG and Bifidobacterium lactis BB-12, to offer an objective evaluation of its performance and the reproducibility of its effects.

Performance Comparison: L. plantarum P-8 vs. Alternatives

Clinical studies have investigated the efficacy of Lactobacillus plantarum P-8 across various health indicators. To provide a clear comparison, the following tables summarize the quantitative data from key clinical trials on L. plantarum P-8 and the alternative strains, L. rhamnosus GG and B. lactis BB-12.

Mental Health: Stress, Anxiety, and Cognition
Probiotic StrainStudy PopulationDosageDurationKey Findings
Lactobacillus plantarum P-8 Stressed adults1 x 10¹⁰ CFU/day12 weeksReduced stress and anxiety scores; Improved memory and cognitive function; Significant reduction in pro-inflammatory cytokines IFN-γ and TNF-α[1][2]
Lactobacillus rhamnosus GG Middle-aged and older adultsNot specified3 monthsAssociated with improved cognitive performance in individuals with cognitive impairment[3]
Lactobacillus rhamnosus CNCM I-3690 Healthy adultsNot specified4 weeksReduced subjective stress markers[4]
Gut Health and Microbiota Modulation
Probiotic StrainStudy PopulationDosageDurationKey Findings
Lactobacillus plantarum P-8 Adults of different ages6 x 10¹⁰ CFU/day4 weeksIncreased Bifidobacterium and other beneficial bacteria; Decreased Desulfovibrio and other opportunistic pathogens; Modulated fecal levels of SIgA, total bile acids, and short-chain fatty acids[5]
Bifidobacterium lactis BB-12 Preterm infantsNot specifiedNot specifiedIncreased bifidobacteria counts; Reduced counts of Enterobacteriaceae and Clostridium[6]
Bifidobacterium lactis BB-12 Healthy adults1 x 10⁹ or 1 x 10¹⁰ CFU/day4 weeksIncreased defecation frequency in subjects with low frequency[7]
Immune Function
Probiotic StrainStudy PopulationDosageDurationKey Findings
Lactobacillus plantarum P-8 Middle-aged and elderlyNot specified14 daysPromoted elevated levels of immunoglobulin SIgA[8]
Lactobacillus plantarum (various strains) Healthy adultsNot specified7 daysStrain-dependent effects on systemic and mucosal immunity; TIFN101 strain prevented NSAID-induced reduction in T regulatory cells[9]
Bifidobacterium lactis BB-12 Formula-fed infants10⁶ CFU/g formula6 weeksAugmented secretory IgA concentration; Heightened immune response to vaccinations in cesarean-delivered infants[10]

Experimental Protocols and Methodologies

To ensure the reproducibility of the cited findings, detailed experimental protocols are crucial. Below are summaries of the methodologies employed in key studies for each probiotic strain.

Lactobacillus plantarum P-8: Stress and Cognitive Function Study

A 12-week randomized, double-blind, placebo-controlled study was conducted on 103 stressed adults. Participants received either L. plantarum P-8 (10 log CFU daily) or a placebo. The primary outcomes were psychological, memory, and cognitive parameters assessed using validated questionnaires and cognitive tests. Blood samples were also collected to measure plasma cortisol and pro-inflammatory cytokines.[1][2]

Lactobacillus rhamnosus GG: Cognitive Function Study

This was a double-blind, placebo-controlled, randomized clinical trial involving 200 community-dwelling adults aged 52–75. The intervention period was three months, with daily consumption of either L. rhamnosus GG or a placebo. The primary outcome was the change in the NIH Toolbox Total Cognition Score from baseline to follow-up.[3]

Bifidobacterium lactis BB-12: Gut Health in Preterm Infants Study

A double-blind, placebo-controlled, randomized clinical trial was performed on 69 preterm infants. The infants received either B. lactis BB-12 supplementation or a placebo. The primary outcomes were changes in the gut microbiota composition, assessed through both culture-dependent and culture-independent methods.[6]

Signaling Pathways and Mechanisms of Action

The beneficial effects of these probiotic strains are attributed to their ability to modulate various physiological pathways. The following diagrams illustrate the proposed mechanisms of action.

GutBrainAxis cluster_gut Gut cluster_brain Brain L. plantarum P-8 L. plantarum P-8 Gut Microbiota Gut Microbiota L. plantarum P-8->Gut Microbiota Modulates Composition Immune Cells Immune Cells Gut Microbiota->Immune Cells Anti-inflammatory Cytokines Enteric Nervous System Enteric Nervous System Gut Microbiota->Enteric Nervous System Neurotransmitter Production Stress & Anxiety Reduction Stress & Anxiety Reduction Immune Cells->Stress & Anxiety Reduction Reduces Neuroinflammation Cognitive Enhancement Cognitive Enhancement Enteric Nervous System->Cognitive Enhancement Vagus Nerve Signaling

Caption: Proposed mechanism of L. plantarum P-8 on the gut-brain axis.

GutMicrobiotaModulation Probiotic Probiotic Intake (L. plantarum P-8, L. rhamnosus GG, B. lactis BB-12) Beneficial_Bacteria Increase in Beneficial Bacteria (e.g., Bifidobacterium) Probiotic->Beneficial_Bacteria Pathogenic_Bacteria Decrease in Opportunistic Pathogens (e.g., Desulfovibrio) Probiotic->Pathogenic_Bacteria Gut_Barrier Improved Gut Barrier Function Beneficial_Bacteria->Gut_Barrier Produces SCFAs Pathogenic_Bacteria->Gut_Barrier Reduces Harmful Metabolites Health_Outcome Improved Gut Health Gut_Barrier->Health_Outcome

Caption: General mechanism of gut microbiota modulation by probiotics.

Experimental Workflow

The following diagram outlines a typical workflow for a randomized controlled trial investigating the effects of a probiotic supplement.

ExperimentalWorkflow Recruitment Participant Recruitment (Based on Inclusion/Exclusion Criteria) Screening Screening & Baseline Assessment (e.g., Questionnaires, Biological Samples) Recruitment->Screening Randomization Randomization Screening->Randomization Intervention Intervention Group (Probiotic Supplement) Randomization->Intervention Placebo Placebo Group (Inactive Substance) Randomization->Placebo FollowUp Follow-up Assessments (e.g., Mid-point and End-point) Intervention->FollowUp Placebo->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Standard workflow for a probiotic clinical trial.

References

A Comparative Analysis of Lactobacillus plantarum P-8 Efficacy in Modulating Gut-Brain Axis and Immune Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the probiotic strain Lactobacillus plantarum P-8 with other well-documented Lactobacillus plantarum strains, focusing on their efficacy in influencing the gut-brain axis and immune responses. The information presented is supported by data from clinical trials to aid in research and development decisions.

Lactobacillus plantarum P-8: A Profile

Lactobacillus plantarum P-8 is a probiotic strain originally isolated from traditionally fermented sour milk. It has demonstrated notable resilience, showing high tolerance to gastric acid and bile salts, which is crucial for its survival and activity within the gastrointestinal tract[1]. Clinical studies have primarily investigated its role in alleviating psychological stress and anxiety, enhancing cognitive function, and modulating the immune system.

Cross-Study Comparison of Efficacy

The following tables summarize the quantitative data from clinical trials on Lactobacillus plantarum P-8 and two other commercially available and well-researched strains: Lactobacillus plantarum DR7 and Lactobacillus plantarum 299v. This comparative overview highlights the strain-specific effects and potential applications of each.

Table 1: Gut-Brain Axis Modulation: Stress, Anxiety, and Cognition
Strain Study Population Dosage & Duration Key Outcomes Results Citation
** L. plantarum P-8 103 stressed adults1 x 10¹⁰ CFU/day for 12 weeksDASS-42 scores for stress and anxiety; Cognitive and memory traits- Stress Score: Significant reduction (mean difference 2.94) compared to placebo after 4 weeks (P = 0.048).- Anxiety Score: Significant reduction (mean difference 2.82) compared to placebo after 4 weeks (P = 0.031).- Enhanced social emotional cognition and verbal learning and memory.[2][3][4]
L. plantarum 299v**214 adults with Irritable Bowel Syndrome (IBS)1 x 10¹⁰ CFU/day for 4 weeksAbdominal pain frequency and severity (VAS)- Pain Severity: Significantly lower than placebo (0.68 vs 0.92, P < 0.05).- Pain Frequency: Significantly lower than placebo (1.01 vs 1.71, P < 0.05).[5][6]
Table 2: Immune System Modulation
Strain Study Population Dosage & Duration Key Outcomes Results Citation
** L. plantarum P-8 103 stressed adults1 x 10¹⁰ CFU/day for 12 weeksPlasma levels of pro-inflammatory cytokines- IFN-γ: Significant reduction (mean difference 8.07 pg/ml) compared to placebo (P < 0.001).- TNF-α: Significant reduction (mean difference 1.52 pg/ml) compared to placebo (P < 0.001).[2]
L. plantarum DR7**109 healthy adults9 x 10⁹ CFU/day for 12 weeksIncidence and duration of Upper Respiratory Tract Infections (URTI); Plasma cytokine levels- URTI Frequency: Significant reduction after 4 weeks.- Nasal Symptom Duration: Reduced by a mean of 5.09 days over 12 weeks.- Suppressed pro-inflammatory cytokines (IFN-γ, TNF-α) in middle-aged adults and enhanced anti-inflammatory cytokines (IL-4, IL-10) in young adults.[7]

Detailed Experimental Protocols

Lactobacillus plantarum P-8: Stress and Cognition Study
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled clinical trial.[2][3][4]

  • Participants: 103 adults identified with moderate stress levels based on the Perceived Stress Scale (PSS-10) questionnaire.[2][3]

  • Intervention: Participants received either L. plantarum P-8 (1 x 10¹⁰ CFU/day) or a placebo for 12 weeks.[2][4]

  • Outcome Measures:

    • Psychological Assessment: The Depression, Anxiety and Stress Scales (DASS-42) questionnaire was administered at baseline and at 4, 8, and 12 weeks to measure changes in stress and anxiety levels.[2][3]

    • Cognitive Assessment: A battery of cognitive tests was used to evaluate various aspects of memory and cognitive function, including social emotional cognition and verbal learning.[2]

    • Biomarker Analysis: Blood samples were collected to measure plasma levels of cortisol and pro-inflammatory cytokines (IFN-γ and TNF-α).[2]

Lactobacillus plantarum 299v: Irritable Bowel Syndrome (IBS) Study
  • Study Design: A 4-week, double-blind, placebo-controlled, parallel-group study.[5][6]

  • Participants: 214 adult patients diagnosed with Irritable Bowel Syndrome (IBS) according to the Rome III criteria.[5][6]

  • Intervention: Participants were randomized to receive either one capsule of L. plantarum 299v (1 x 10¹⁰ CFU) or a placebo daily for 4 weeks.[5][6]

  • Outcome Measures:

    • Symptom Assessment: Frequency and intensity of abdominal pain, bloating, and the sensation of incomplete rectal emptying were assessed weekly using a Visual Analogue Scale (VAS). Stool frequency was also recorded.[5][6][8]

Lactobacillus plantarum DR7: Upper Respiratory Tract Infection (URTI) Study
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[7]

  • Participants: 109 healthy adults.[7]

  • Intervention: Participants received either L. plantarum DR7 (9 x 10⁹ CFU/day) or a placebo for 12 weeks.[7]

  • Outcome Measures:

    • Health Status: Participants' health conditions were assessed monthly through questionnaires to track the incidence and duration of URTI symptoms.[7]

    • Immunological Analysis: Blood samples were analyzed for concentrations of pro- and anti-inflammatory cytokines.[7]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

GutBrainAxis cluster_gut Gut Lumen cluster_gut_wall Intestinal Barrier cluster_brain Central Nervous System Probiotic L. plantarum P-8 Microbiota Gut Microbiota Probiotic->Microbiota Modulation IEC Intestinal Epithelial Cells Microbiota->IEC Metabolites (e.g., SCFAs) Brain Brain (Stress, Anxiety, Cognition) Microbiota->Brain Vagus Nerve Stimulation ImmuneCells Gut Immune Cells IEC->ImmuneCells Cytokine Signaling IEC->Brain Enteroendocrine Signaling ImmuneCells->Brain Systemic Cytokine Modulation (e.g., ↓ TNF-α, ↓ IFN-γ)

Caption: L. plantarum P-8's modulation of the gut-brain axis.

ExperimentalWorkflow cluster_recruitment Phase 1: Recruitment & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screening Screening of Participants InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (e.g., DASS-42, Blood Samples) InformedConsent->Baseline Randomization Randomization GroupA Group A: L. plantarum P-8 Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Follow-up Assessments (Weekly/Monthly) DataAnalysis Data Analysis FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Generalized workflow of a randomized controlled probiotic trial.

Conclusion

Lactobacillus plantarum P-8 demonstrates significant potential in the management of stress and anxiety, along with enhancing cognitive functions. Its mechanism of action appears to be closely linked to the modulation of the gut-brain axis, including a notable anti-inflammatory effect demonstrated by the reduction of pro-inflammatory cytokines. In comparison, other L. plantarum strains like DR7 and 299v have shown strong efficacy in different areas, such as immune support against respiratory infections and management of IBS symptoms, respectively. This highlights the strain-specific nature of probiotic effects. For researchers and drug development professionals, the selection of a probiotic strain should be guided by the specific therapeutic target. L. plantarum P-8 presents a compelling case for further investigation and development in the context of mental health and well-being.

References

Benchmarking Lactobacillus plantarum Lp-8: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of Lactobacillus plantarum Lp-8, presenting key performance data in comparison to other commercially available probiotic strains. The information is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support informed decisions in probiotic research and development.

I. Performance Benchmarks: In Vitro and In Vivo Studies

Lactobacillus plantarum Lp-8 has demonstrated significant probiotic potential in various studies, including pathogen inhibition, modulation of gut microbiota, and enhancement of immune functions.

Pathogen Inhibition

In vitro experiments have shown that L. plantarum P-8 can inhibit the growth of common aquatic pathogenic strains.[1] A study on different Lactobacillus plantarum strains highlighted Lp-115's strong ability to inhibit pathogens, excluding over 97% of E. coli O157:H7 and over 91% of S. Typhimurium from adhering to HT-29 cells.[2]

Table 1: Comparative Pathogen Inhibition by Lactobacillus plantarum Strains

Probiotic StrainPathogenInhibition MechanismEfficacyReference
L. plantarum P-8 Nine common aquatic pathogenic strainsZone of inhibitionSuccessful inhibition observed[1]
L. plantarum Lp-115 E. coli O157:H7Exclusion from HT-29 cells>97%[2]
S. TyphimuriumExclusion from HT-29 cells>91%[2]
L. monocytogenesDisplacement from HT-29 cells>96%[2]
L. acidophilus La-5 E. coli O157:H7Competition/Displacement on HT-29 cells>93%[2]
L. monocytogenesDisplacement on HT-29 cells~94%[2]
S. TyphimuriumCompetition/Displacement on HT-29 cells<28%[2]
Modulation of Gut Microbiota

Oral consumption of L. plantarum P-8 has been shown to alter the fecal bacterial structure in humans. A clinical trial involving 33 subjects who consumed a daily dose of 6x1010 CFU of Lp-8 for four weeks resulted in a significant increase in the relative abundance of beneficial Firmicutes genera (Leuconostoc, Lactobacillus, Sporacetigenium, Blautia, and Staphylococcus) and a decrease in Proteobacteria genera (Shigella, Escherichia, and Enterobacter).[3][4]

Immune Modulation & Gut Barrier Function

L. plantarum strains are known to exert anti-inflammatory effects and improve intestinal barrier integrity.[5] For instance, L. plantarum has been shown to protect the intestinal barrier in Caco-2 cell line models from damage induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[6] This protective effect is associated with the increased expression of tight junction proteins like occludin and claudin-1.[6][7] In animal studies, supplementation with L. plantarum P-8 in neonatal piglets led to significantly lower levels of the pro-inflammatory cytokines IL-2 and IL-6 in the ileal mucosa.[8]

Table 2: Effects of Lactobacillus plantarum on Immune and Gut Barrier Markers

Probiotic StrainModelKey FindingsReference
L. plantarum P-8 Neonatal pigletsDecreased IL-2 and IL-6 in ileal mucosa[8]
L. plantarum Caco-2 cells (in vitro)Protected against LPS-induced barrier damage; Increased expression of occludin and claudin-1[6]
L. plantarum Human studiesIncreases expression of ZO-1 and Occludin[7]
L. plantarum (general) Murine models of colitisReduces immune-mediated pathology[5]

II. Experimental Protocols

Pathogen Inhibition Assay (Zone of Inhibition)

This method assesses the antimicrobial activity of a probiotic strain against pathogenic bacteria.

  • Culture Preparation : L. plantarum P-8 is cultured in a suitable medium (e.g., MRS broth). Pathogenic strains are cultured on agar plates.

  • Inhibition Test : A sample of the L. plantarum P-8 culture is placed onto the agar plate already inoculated with a specific pathogen.

  • Incubation : The plates are incubated under appropriate conditions for the pathogenic bacteria to grow.

  • Observation : The zone of inhibition, a clear area around the probiotic sample where the pathogen has not grown, is measured. The presence of a visible zone indicates successful inhibition of the pathogen's growth.[1]

Human Clinical Trial for Gut Microbiota Analysis

This protocol outlines a study to evaluate the effect of probiotic consumption on human fecal microbiota.

  • Subject Recruitment : 33 healthy subjects are recruited for the study.

  • Intervention : Subjects are administered a single daily oral dose of 6x1010 CFU of L. plantarum Lp-8 for 4 weeks.[3][4]

  • Sample Collection : Fecal samples are collected from each subject before the intervention (day 0) and after the intervention period (day 28).[3]

  • DNA Extraction and Sequencing : Genomic DNA is extracted from the fecal samples. The 16S rRNA gene is then amplified using PCR and sequenced (e.g., via pyrosequencing) to determine the bacterial composition.[3]

  • Data Analysis : The sequencing data is analyzed to identify changes in the relative abundance of different bacterial genera and operational taxonomic units (OTUs) between the baseline and post-intervention samples.[3]

Caco-2 Cell Intestinal Barrier Damage Model

This in vitro model is used to study the protective effects of probiotics on the intestinal epithelial barrier.

  • Cell Culture : Human colon adenocarcinoma cells (Caco-2) are cultured to form a monolayer, which mimics the intestinal barrier.

  • Induction of Damage : The Caco-2 cell monolayer is exposed to lipopolysaccharide (LPS) to induce inflammation and barrier damage.[6]

  • Probiotic Treatment : The cells are co-cultured with L. plantarum.

  • Assessment of Barrier Function :

    • Transepithelial Electrical Resistance (TEER) : TEER is measured to assess the integrity of the cell monolayer. A decrease in TEER indicates increased permeability.

    • Protein Expression : The expression of tight junction proteins (e.g., claudin-1, occludin) is quantified using methods like Western blot.[6]

III. Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Intestinal Inflammation

Probiotics like Lactobacillus can modulate inflammatory responses in intestinal epithelial cells. One key pathway involved is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Pathogens or their components, such as LPS, can activate this pathway, leading to the production of pro-inflammatory cytokines like IL-8. Some probiotics can inhibit the activation of NF-κB, thereby reducing inflammation.[9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Pathogen Component) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Probiotic Probiotic (e.g., Lp-8) Probiotic->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (e.g., IL-8) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway in intestinal epithelial cells.

Experimental Workflow for Probiotic Benchmarking

The following diagram illustrates a typical workflow for comparing the efficacy of different probiotic strains.

Probiotic_Benchmarking_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis and Comparison strain_selection Probiotic Strain Selection (e.g., Lp-8, Competitor A, Competitor B) pathogen_inhibition Pathogen Inhibition Assays (e.g., Zone of Inhibition, Co-culture) strain_selection->pathogen_inhibition adhesion_assays Epithelial Cell Adhesion Assays (e.g., Caco-2, HT-29) strain_selection->adhesion_assays barrier_function Intestinal Barrier Function Model (TEER, Tight Junction Proteins) strain_selection->barrier_function data_analysis Statistical Analysis and Data Visualization pathogen_inhibition->data_analysis adhesion_assays->data_analysis barrier_function->data_analysis animal_model Animal Model Selection (e.g., Mice, Piglets) intervention Probiotic Administration animal_model->intervention gut_microbiota Gut Microbiota Analysis (16S rRNA Sequencing) intervention->gut_microbiota immune_response Immune Response Analysis (Cytokine Profiling) intervention->immune_response gut_microbiota->data_analysis immune_response->data_analysis comparison Comparative Efficacy Report data_analysis->comparison

Caption: Experimental workflow for benchmarking probiotics.

References

Long-Term Effects of Lactobacillus plantarum P-8 Supplementation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of probiotic research, Lactobacillus plantarum P-8 has emerged as a strain of interest, with a growing body of evidence supporting its potential long-term health benefits. This guide provides a comprehensive comparison of the effects of L. plantarum P-8 supplementation with other well-documented probiotic strains, namely Lactobacillus rhamnosus GG and Bifidobacterium lactis BB-12. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental protocols, and visualizations of key biological pathways.

Comparative Analysis of Clinical Outcomes

The long-term administration of Lactobacillus plantarum P-8 has been investigated across various health domains, primarily focusing on its impact on the gut-brain axis, immune function, and gastrointestinal health. To provide a clear comparison, the following tables summarize the quantitative outcomes from key clinical trials involving L. plantarum P-8 and the comparator strains.

Mental Health and Cognitive Function
Strain Study Duration Dosage Key Outcomes Results Citation
L. plantarum P-8 12 weeks1 x 10¹⁰ CFU/dayStress (DASS-42)Reduced score (mean difference 2.94)[1]
Anxiety (DASS-42)Reduced score (mean difference 2.82)[1]
Pro-inflammatory Cytokines (IFN-γ)Reduced levels (mean difference 8.07 pg/ml)[1]
Pro-inflammatory Cytokines (TNF-α)Reduced levels (mean difference 1.52 pg/ml)[1]
L. rhamnosus GG 3 monthsNot specifiedTotal Cognition Score (NIH Toolbox)Improved in individuals with cognitive impairment[2]
Gastrointestinal Health
Strain Study Duration Dosage Key Outcomes Results Citation
L. plantarum P-8 4 weeks6 x 10¹⁰ CFU/dayBeneficial Gut Microbiota (e.g., Lactobacillus)Increased relative abundance[3]
Opportunistic Pathogens (e.g., Shigella, Escherichia)Decreased relative abundance[3]
B. lactis BB-12 7 months1 x 10⁹ CFU/dayBowel Movement RegularityNormalized bowel movements in the elderly[4]
4 weeks1 or 10 x 10⁹ CFU/dayDefecation FrequencyIncreased frequency in subjects with low frequency[5]
Immune Function
Strain Study Duration Dosage Key Outcomes Results Citation
L. plantarum P-8 4 weeks1 x 10¹⁰ CFU/dayFecal Secretory Immunoglobulin A (sIgA)Increased levels[3]
B. lactis BB-12 Long-termNot specifiedIntestinal Antibody Response (in infants)Enhanced response[6]

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the long-term effects of Lactobacillus plantarum P-8 and the comparator strains.

Lactobacillus plantarum P-8: Alleviation of Stress and Anxiety
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[1]

  • Participants: 103 stressed adults (mean age 31.7 ± 11.1 years) who met the criteria for moderate stress based on the Perceived Stress Scale (PSS-10) questionnaire.[1]

  • Intervention: Participants received either L. plantarum P-8 at a daily dose of 1 x 10¹⁰ colony-forming units (CFU) or a placebo.[1]

  • Outcome Measures:

    • Primary: Psychological parameters were assessed using the Depression, Anxiety and Stress Scales (DASS-42) questionnaire.

    • Secondary: Memory and cognitive functions were evaluated. Plasma levels of cortisol and pro-inflammatory cytokines (IFN-γ and TNF-α) were measured.[1]

  • Data Analysis: Statistical analysis was performed to compare the changes in outcome measures between the P-8 and placebo groups over the 12-week period.

Lactobacillus rhamnosus GG: Cognitive Function in Middle-aged and Older Adults
  • Study Design: A three-month, double-blind, placebo-controlled, randomized clinical trial.[2]

  • Participants: 200 community-dwelling adults aged 52–75 years.[2]

  • Intervention: Daily consumption of either a probiotic containing Lactobacillus rhamnosus GG or a placebo. The capsules for both groups were identical in appearance and packaging.[2]

  • Outcome Measures: The primary outcome was the change in the NIH Toolbox Total Cognition Score from baseline to the end of the intervention.

  • Data Analysis: Independent sample t-tests, chi-squared tests, and repeated measures ANOVAs were used to compare the groups and analyze changes over time.[2]

Bifidobacterium lactis BB-12: Defecation Frequency and Gastrointestinal Well-being
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[5]

  • Participants: 1248 healthy adults with low defecation frequency and abdominal discomfort.[5]

  • Intervention: After a 2-week run-in period, participants were randomized to receive either 1 or 10 billion CFU/day of B. lactis BB-12 or a matching placebo capsule once daily for 4 weeks.[5]

  • Outcome Measures:

    • Primary: Defecation frequency and gastrointestinal well-being (global relief of abdominal discomfort).

    • Secondary: Bowel habits, and symptoms of abdominal pain and bloating, were recorded in a diary.[5]

  • Data Analysis: Statistical analyses were conducted to compare the odds of increased defecation frequency and changes in other gastrointestinal symptoms between the BB-12 and placebo groups.[5]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental design, the following diagrams are provided.

GutBrainAxis cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation cluster_brain Central Nervous System L. plantarum P-8 L. plantarum P-8 Gut Microbiota Gut Microbiota L. plantarum P-8->Gut Microbiota Modulates SCFAs Short-Chain Fatty Acids Gut Microbiota->SCFAs Produces Epithelial Cells Epithelial Cells SCFAs->Epithelial Cells Nourishes Immune Cells Immune Cells Epithelial Cells->Immune Cells Communicates Cytokines Cytokines Immune Cells->Cytokines Releases Brain Brain Cytokines->Brain Influences HPA Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis Brain->HPA Axis Regulates HPA Axis->Immune Cells Modulates

Caption: Gut-Brain Axis Modulation by L. plantarum P-8.

ExperimentalWorkflow Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Intervention Intervention Group (L. plantarum P-8) Randomization->Intervention Placebo Placebo Group Randomization->Placebo Baseline Baseline Assessment (Week 0) FollowUp1 Follow-up Assessment (e.g., Week 4) Baseline->FollowUp1 FollowUp2 Follow-up Assessment (e.g., Week 8) FollowUp1->FollowUp2 Endpoint Final Assessment (e.g., Week 12) FollowUp2->Endpoint Analysis Data Analysis & Comparison Endpoint->Analysis

Caption: Randomized Controlled Trial Workflow.

References

Safety Operating Guide

Navigating the Disposal of "LP8": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The designation "LP8" is not a unique chemical identifier, and proper disposal procedures are contingent on the specific chemical composition of the substance . A review of safety data sheets (SDS) reveals several distinct products marketed under the "this compound" or similar labels, each with its own set of handling and disposal protocols. This guide provides essential safety and logistical information for the proper disposal of these substances, emphasizing the critical importance of consulting the substance-specific SDS.

Product-Specific Disposal Guidelines

It is imperative for researchers, scientists, and drug development professionals to first accurately identify the "this compound" product they are using. The disposal recommendations for three different substances found with this designation are summarized below.

Product NameChemical NatureDisposal Recommendations
EPO-LP (Liquid Pigment) LP-8 Graphite Blue A mixture containing Titanium Dioxide and Carbon Black.Absorb spills with liquid-binding material such as sand or diatomite.[1] Sweep up and place in a suitable container for disposal.[1] Do not flush into surface water or the sanitary sewer system.[1]
Liquid Pearl - Red (LP08) A mixture classified with skin, eye, and aquatic toxicity.Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2] Do not allow the substance to enter drains or water courses.[2]
Low Density Polyethylene A stable polymer.Disposal can be done with normal domestic waste.[3] The material can also be recycled or incinerated.[3]

General Laboratory Chemical Disposal Protocol

When the specific identity of a chemical waste is known, a systematic approach is necessary to ensure safety and regulatory compliance. The following workflow outlines the general procedure for hazardous waste disposal in a laboratory setting.

cluster_0 Waste Identification and Segregation cluster_1 Container Management and Labeling cluster_2 Storage and Disposal A Identify the chemical waste and consult the Safety Data Sheet (SDS). B Determine if the waste is hazardous based on the SDS and local regulations. A->B C Segregate incompatible waste streams to prevent dangerous reactions. B->C D Select a compatible, leak-proof container for the waste. C->D Proceed to containment E Affix a 'Hazardous Waste' label to the container. D->E F Clearly write the full chemical name(s) and accumulation start date on the label. E->F G Store the waste container in a designated satellite accumulation area. F->G Proceed to storage H Keep the container closed except when adding waste. G->H I Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department. H->I

General Chemical Waste Disposal Workflow

Detailed Experimental Protocols for Safe Disposal

The proper management of chemical waste is a critical aspect of laboratory safety. The following protocols provide step-by-step guidance for handling and disposing of laboratory chemicals.

Protocol 1: Identification and Segregation of Chemical Waste
  • Identify the Waste: Clearly identify the chemical composition of the waste material. Never dispose of unknown substances.

  • Consult the SDS: Obtain and review the Safety Data Sheet for each chemical in the waste stream. The SDS will provide specific information on hazards and disposal requirements.

  • Determine if Hazardous: Based on the SDS and regulations from agencies such as the Environmental Protection Agency (EPA), determine if the waste is hazardous.[4]

  • Segregate Waste: Keep different types of chemical waste separate.[5] Incompatible chemicals, such as acids and bases, or oxidizers and organic materials, must be stored in separate containers to prevent violent reactions.[6]

Protocol 2: Proper Labeling and Containment of Chemical Waste
  • Use Appropriate Containers: Chemical waste must be stored in containers that are compatible with the material they hold.[5] Containers should be in good condition, with no leaks or cracks, and have a secure screw-top lid.[5][7]

  • Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste".[4][5]

  • Complete the Label: The label must include the full chemical name of all components, the date when waste was first added to the container, and the name and contact information of the responsible individual.[4][7] Abbreviations and chemical formulas are generally not acceptable.[5][7]

Protocol 3: Storage and Final Disposal
  • Designated Storage Area: Store hazardous waste in a designated "Satellite Accumulation Area" within the laboratory.[6]

  • Secondary Containment: It is good practice to store waste containers in secondary containment, such as a plastic tray, to contain any potential leaks.[5]

  • Container Management: Keep waste containers closed at all times, except when adding waste.[5]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5] Do not dispose of hazardous chemicals down the drain or in the regular trash.[4][5]

  • Empty Containers: Containers that held toxic or poisonous chemicals must be triple-rinsed with an appropriate solvent.[5] This rinsate must be collected and treated as hazardous waste.[5] After proper rinsing, the container may be disposed of in the regular trash.[5]

By adhering to these procedures and always prioritizing the information contained within the specific Safety Data Sheet for any given chemical, laboratory professionals can ensure the safe and compliant disposal of chemical waste.

References

Essential Safety and Logistical Information for Handling Hazardous Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are for a generic hazardous chemical, denoted as "LP8," as no specific chemical entity with this name was identified in public databases. Researchers must consult the Safety Data Sheet (SDS) for the specific chemical in use to determine the appropriate Personal Protective Equipment (PPE) and handling procedures.

This guide provides essential, immediate safety and logistical information for handling hazardous chemicals in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment.

Hazard Assessment and Control

Before handling any hazardous chemical, a thorough hazard assessment must be conducted to identify potential risks.[1][2] The hierarchy of controls should be applied, with PPE being the last line of defense after elimination, substitution, engineering controls (e.g., fume hoods), and administrative controls.[3]

Minimum Personal Protective Equipment (PPE)

For any work in a laboratory involving hazardous chemicals, the following minimum PPE is required:[1][4]

  • Lab Coat: A flame-resistant lab coat that is fully buttoned.[4]

  • Eye Protection: Chemical splash goggles are required when handling liquid chemicals.[1][3] Safety glasses with side shields may be sufficient for handling solids with a low risk of splashing.[1] All eye and face protection should be ANSI Z87.1 compliant.[1]

  • Gloves: Chemical-resistant gloves appropriate for the specific chemical being handled.[5][6]

  • Full-Length Pants and Closed-Toe Shoes: Legs and feet must be fully covered.[1][4]

Glove Selection

The choice of glove material is critical and depends on the chemical's properties.[5][6] Disposable nitrile gloves are common for incidental contact but offer limited protection.[1][6] For prolonged contact or with highly corrosive or toxic substances, more robust gloves such as butyl rubber or neoprene may be necessary.[5][7] Always consult the manufacturer's glove compatibility chart and the chemical's SDS.[4][8]

Quantitative Data for PPE Selection

The following table summarizes typical characteristics of common glove materials used in a laboratory setting. Note that these are general guidelines, and specific breakthrough times and permeation rates will vary by manufacturer and the specific chemical.

Glove MaterialRecommended ForNot Recommended ForTypical Thickness (mils)General Breakthrough Time
Nitrile Solvents, oils, greases, some acids and bases[6]Ketones, strong oxidizing acids, aromatic solvents4 - 8Minutes to hours
Latex (Natural Rubber) Water solutions of acids, alkalis, salts, and ketones[7]Hydrocarbons, organic solvents, individuals with latex allergies[7]5 - 9Minutes
Neoprene Hydraulic fluids, gasoline, alcohols, organic acids, alkalis[7]Halogenated and aromatic hydrocarbons12 - 18Hours
Butyl Rubber Highly corrosive acids, ketones, esters, rocket fuels[7]Aliphatic and aromatic hydrocarbons, halogenated solvents[7]14 - 25Hours

Experimental Protocols

Procedure for Donning (Putting On) PPE

A systematic approach to donning PPE is crucial to ensure complete protection.[9][10]

  • Hand Hygiene: Start with clean hands. Wash with soap and water for at least 20 seconds or use an alcohol-based hand sanitizer.[11]

  • Lab Coat/Gown: Put on the lab coat or gown, ensuring it is the correct size and fully fastened.

  • Mask/Respirator: If required by your risk assessment, put on a face mask or a fit-tested N95 respirator.[12]

  • Eye and Face Protection: Put on safety goggles or a face shield.[12]

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[10][12]

Procedure for Doffing (Taking Off) PPE

The removal of PPE should be done carefully to avoid contaminating yourself.[9][12] The principle is to remove the most contaminated items first.[13]

  • Gloves: Remove the first glove by grasping the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves in the appropriate waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Gown/Lab Coat: Unfasten the lab coat. Roll it down from the shoulders, touching only the inside, and fold it away from your body. Dispose of it in the designated container.[11][12]

  • Eye and Face Protection: Remove eye and face protection from the back by lifting the headband or earpieces.[11][12]

  • Mask/Respirator: Remove the mask or respirator from the back without touching the front.[11]

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.[11]

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is essential to prevent the spread of hazardous materials.[14][15]

  • Segregation: Contaminated PPE should be segregated from regular trash.[16]

  • Labeling: Use designated and clearly labeled biohazard or chemical waste containers.[14][16]

  • Procedure:

    • Place all disposable PPE into a designated, leak-proof plastic bag immediately after doffing.[17][18]

    • For highly hazardous materials, double-bagging the waste is recommended.[17]

    • Store the waste in a secure, designated area away from general traffic.

    • Arrange for disposal through a licensed hazardous waste management company.[14] Never dispose of contaminated PPE in general waste unless it has been properly decontaminated.[17]

Mandatory Visualizations

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_procedure Procedure cluster_doffing Doffing Sequence cluster_disposal Disposal start Start: Handling this compound assess Conduct Hazard Assessment (Consult SDS) start->assess select_ppe Select Appropriate PPE assess->select_ppe don_coat 1. Don Lab Coat select_ppe->don_coat don_mask 2. Don Mask/Respirator (if needed) don_coat->don_mask don_goggles 3. Don Eye/Face Protection don_mask->don_goggles don_gloves 4. Don Gloves don_goggles->don_gloves handle_this compound Perform Chemical Handling Procedure don_gloves->handle_this compound doff_gloves 1. Doff Gloves handle_this compound->doff_gloves doff_coat 2. Doff Lab Coat doff_gloves->doff_coat doff_goggles 3. Doff Eye/Face Protection doff_coat->doff_goggles doff_mask 4. Doff Mask/Respirator doff_goggles->doff_mask dispose Dispose of PPE in Designated Waste doff_mask->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands end End wash_hands->end

Caption: PPE Workflow for Handling Hazardous Chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LP8
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
LP8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.